molecular formula C39H36N2O6 B15500846 Rink Amide AM Resin

Rink Amide AM Resin

Katalognummer: B15500846
Molekulargewicht: 628.7 g/mol
InChI-Schlüssel: QDBNGXIVXNLAGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Rink Amide AM Resin is a useful research compound. Its molecular formula is C39H36N2O6 and its molecular weight is 628.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rink Amide AM Resin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rink Amide AM Resin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C39H36N2O6

Molekulargewicht

628.7 g/mol

IUPAC-Name

9H-fluoren-9-ylmethyl N-[[4-[2-(benzylamino)-2-oxoethoxy]phenyl]-(2,4-dimethoxyphenyl)methyl]carbamate

InChI

InChI=1S/C39H36N2O6/c1-44-29-20-21-34(36(22-29)45-2)38(27-16-18-28(19-17-27)46-25-37(42)40-23-26-10-4-3-5-11-26)41-39(43)47-24-35-32-14-8-6-12-30(32)31-13-7-9-15-33(31)35/h3-22,35,38H,23-25H2,1-2H3,(H,40,42)(H,41,43)

InChI-Schlüssel

QDBNGXIVXNLAGK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC

Herkunft des Produkts

United States
Foundational & Exploratory

Rink Amide AM Resin: A Technical Guide for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rink Amide AM resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for the production of peptides with a C-terminal amide. Its widespread adoption in both academic research and industrial drug development stems from its compatibility with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, high cleavage efficiency, and the consistent purity of the resulting peptide amides. This technical guide provides an in-depth overview of Rink Amide AM resin, including its core properties, detailed experimental protocols, and key chemical transformations.

Core Properties and Specifications

Rink Amide AM resin is a polystyrene-based resin functionalized with a modified Rink amide linker attached to an aminomethyl (AM) backbone. This composition confers excellent swelling properties in common organic solvents used in peptide synthesis, ensuring efficient reagent access to the growing peptide chain. The acid-labile nature of the linker allows for the release of the synthesized peptide as a C-terminal amide upon treatment with trifluoroacetic acid (TFA).

A summary of the key quantitative data for commercially available Rink Amide AM resin is presented below:

PropertyTypical Values
Matrix 1% Divinylbenzene (DVB) cross-linked Polystyrene
Appearance Pale white or slight yellow beads[1][2]
Substitution (Loading) 0.3 - 1.2 mmol/g[1][2][3][4]
Mesh Size 100 - 200 mesh or 200 - 400 mesh[1][2][3]

Chemical Structure

The functional core of the Rink Amide AM resin is the specialized linker that facilitates the attachment of the first amino acid and subsequent cleavage to yield a peptide amide.

Rink_Amide_AM_Resin_Structure Resin Polystyrene Resin Linker -(CH2)-NH-CO-CH2-O-Ph-(OCH3)2-CH- Resin->Linker aminomethyl backbone Fmoc_NH Fmoc-NH Linker->Fmoc_NH Rink Amide Linker

Caption: Chemical structure of Fmoc-Rink Amide AM resin.

Experimental Protocols

The following sections detail the standard procedures for utilizing Rink Amide AM resin in Fmoc-based solid-phase peptide synthesis.

Resin Swelling

Proper swelling of the resin is critical for successful peptide synthesis as it allows for unrestricted diffusion of reagents.

Protocol:

  • Place the desired amount of Rink Amide AM resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin).[5]

  • Allow the resin to swell at room temperature for at least 15-30 minutes.[5]

  • Drain the DMF from the reaction vessel.

Loading of the First Amino Acid

The first Fmoc-protected amino acid is coupled to the resin after the removal of the Fmoc group from the linker.

Protocol:

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.[6]

    • Agitate the mixture for 20-30 minutes at room temperature.[6]

    • Drain the piperidine solution and wash the resin thoroughly with DMF.[6]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the first Fmoc-protected amino acid (5 equivalents relative to the resin loading) and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.[5]

    • Add a base, typically N,N-diisopropylethylamine (DIPEA), to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-6 hours at room temperature.

    • Wash the resin thoroughly with DMF to remove excess reagents.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.[5][6]

First_Amino_Acid_Loading start Swollen Rink Amide AM Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive (Recouple) end First Amino Acid Loaded Resin kaiser_test->end Negative

Caption: Workflow for loading the first amino acid.

Peptide Chain Elongation

The peptide chain is extended through a series of deprotection and coupling cycles.

Protocol:

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the growing peptide chain using a 20% piperidine in DMF solution.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent and base.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat this cycle of deprotection, washing, and coupling until the desired peptide sequence is assembled.

Peptide_Elongation_Cycle start Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Next Fmoc-AA Coupling wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Continue end Final Peptide-Resin repeat->end Sequence Complete

Caption: The iterative cycle of peptide chain elongation.

Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and simultaneously removing the side-chain protecting groups.

Protocol:

  • Wash the peptide-resin with dichloromethane (B109758) (DCM) to remove DMF.

  • Prepare a cleavage cocktail, typically consisting of 90-95% Trifluoroacetic Acid (TFA) and scavengers.[1] Common scavengers include triisopropylsilane (B1312306) (TIS) and water to prevent side reactions.[1]

  • Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.[6]

  • Centrifuge or filter to collect the crude peptide.

  • Wash the peptide with cold diethyl ether to remove residual scavengers and byproducts.

Cleavage_and_Deprotection start Final Peptide-Resin dcm_wash DCM Wash start->dcm_wash cleavage Cleavage with TFA/Scavengers dcm_wash->cleavage filtration Filter to Collect Peptide Solution cleavage->filtration precipitation Precipitate Peptide (Cold Diethyl Ether) filtration->precipitation collection Collect Crude Peptide (Centrifugation/Filtration) precipitation->collection ether_wash Wash with Cold Diethyl Ether collection->ether_wash end Purified Peptide Amide ether_wash->end

Caption: Workflow for peptide cleavage and deprotection.

Conclusion

Rink Amide AM resin is an indispensable tool for the synthesis of C-terminal peptide amides via Fmoc-based solid-phase peptide synthesis.[1][7][8] Its reliability, high performance, and compatibility with standard protocols make it a preferred choice for researchers in drug discovery, biotechnology, and fundamental peptide science. By understanding the core properties and adhering to optimized experimental procedures, scientists can effectively leverage Rink Amide AM resin to produce high-purity peptide amides for a wide range of applications.

References

The Core Principles and Operation of Rink Amide AM Resin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Rink Amide AM resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal peptide amides, a common structural motif in biologically active peptides.[1] This guide provides a detailed examination of the resin's fundamental principles, operational protocols, and the critical chemical transformations that govern its utility in the synthesis of custom peptides for research, diagnostics, and therapeutic development.

Fundamental Principles of Rink Amide AM Resin

Rink Amide AM resin is a polystyrene-based solid support functionalized with a highly acid-labile linker.[1][2] The "AM" designation refers to the aminomethyl handle to which the Rink linker is attached.[2] This specialized linker is designed for the Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy, enabling the stepwise assembly of a peptide chain and its subsequent cleavage to yield a peptide with a C-terminal amide.[3][4]

The core of the Rink Amide resin's functionality lies in its linker, which is stable to the basic conditions required for Fmoc group removal (typically piperidine (B6355638) in DMF) but is readily cleaved under acidic conditions (typically trifluoroacetic acid, TFA).[4][5] This orthogonality is fundamental to the success of Fmoc-based SPPS.

Key Characteristics:
  • Solid Support: Typically 1% divinylbenzene (B73037) cross-linked polystyrene beads.[1]

  • Linker: An acid-labile 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetic acid (Rink) linker.

  • Functionality: Produces C-terminal peptide amides upon cleavage.

  • Chemistry: Compatible with Fmoc-based solid-phase peptide synthesis.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with Rink Amide AM resin and its use in SPPS.

ParameterTypical ValueReference(s)
Resin Loading Capacity 0.3 - 1.2 mmol/g[1][6]
Mesh Size 100-200 or 200-400 mesh[1][6]

Table 1: Rink Amide AM Resin Specifications. This table outlines the typical loading capacities and bead sizes for commercially available Rink Amide AM resin.

Reagent NameComposition (v/v)Target Peptides & RemarksReference(s)
Standard Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)Suitable for peptides without sensitive residues (e.g., Cys, Met, Trp). TIS acts as a carbocation scavenger.[7][8]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Recommended for peptides containing multiple sensitive residues. The various scavengers protect against different side reactions.[8][9]
TFA/DMB/TIS Cocktail TFA/DMB/TIS (92.5:5:2.5)DMB (1,3-dimethoxybenzene) is used to prevent C-terminal N-alkylation, a side reaction that can occur with the Rink Amide linker.[3]
Dilute TFA Cleavage 1% TFA in DCMUsed for very acid-sensitive resins to cleave the peptide while leaving most side-chain protecting groups intact.

Table 2: Common TFA Cleavage Cocktails for Rink Amide Resin. This table details the composition and application of various cleavage cocktails used to release the synthesized peptide from the resin.

Experimental Protocols

The following are detailed methodologies for the key stages of peptide synthesis using Rink Amide AM resin.

Resin Swelling and Fmoc Deprotection
  • Swelling: Place the desired amount of Rink Amide AM resin in a reaction vessel. Add N,N-dimethylformamide (DMF) (approximately 10 mL/g of resin) and allow the resin to swell for 15-30 minutes at room temperature. Drain the DMF.[4]

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the swollen resin. Agitate the mixture for 20 minutes to remove the Fmoc protecting group from the linker's terminal amine. Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).[1][10]

First Amino Acid Coupling
  • Activation: In a separate vessel, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to activate the amino acid.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove any unreacted reagents.

Iterative Peptide Elongation

Repeat the following cycle for each subsequent amino acid in the peptide sequence:

  • Fmoc Deprotection: Add 20% piperidine in DMF to the peptidyl-resin and agitate for 20 minutes. Drain and wash with DMF.

  • Amino Acid Coupling: Couple the next activated Fmoc-amino acid as described in section 3.2.

  • Washing: Wash the resin with DMF.

Final Cleavage and Peptide Isolation
  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.

  • Cleavage: Add a pre-prepared cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dried peptidyl-resin (approximately 10 mL/g of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[4][9]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the filtrate by rotary evaporation or a stream of nitrogen. Add cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether to remove residual scavengers and organic impurities. Dry the crude peptide under vacuum.

Visualizing the Process: Diagrams

The following diagrams illustrate the key chemical transformations and workflows involved in SPPS using Rink Amide AM resin.

G Resin Polystyrene Resin Linker Rink Amide Linker (Fmoc-Protected) Resin->Linker Attached to Deprotection Fmoc Deprotection (20% Piperidine/DMF) Linker->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection->Coupling Elongation Repeat Deprotection and Coupling Cycles Coupling->Elongation Cleavage Cleavage from Resin (TFA Cocktail) Elongation->Cleavage Peptide C-Terminal Peptide Amide Cleavage->Peptide

Figure 1: A high-level overview of the SPPS workflow using Rink Amide AM resin.

G cluster_synthesis Peptide Synthesis Cycle Start Start Peptidyl-Resin (Fmoc-Protected) Deprotect Step 1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash DMF Deprotect->Wash1 Couple Step 2 Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Couple Wash2 Wash DMF Couple->Wash2 End End of Cycle Elongated Peptidyl-Resin (Fmoc-Protected) Wash2->End Repeat Repeat for each amino acid End->Repeat Repeat->Deprotect

Figure 2: The iterative cycle of deprotection and coupling in Fmoc-SPPS.

G cluster_cleavage Cleavage and Deprotection PeptidylResin Final Peptidyl-Resin N-terminal Fmoc removed TFA_Cocktail Add Cleavage Cocktail e.g., TFA/TIS/H2O (95:2.5:2.5) PeptidylResin->TFA_Cocktail Incubate Incubate 2-3 hours at RT TFA_Cocktail->Incubate Filter Filter Separate resin from peptide solution Incubate->Filter Precipitate Precipitate Add cold diethyl ether Filter->Precipitate Isolate Isolate Centrifuge and wash Precipitate->Isolate CrudePeptide { Crude Peptide Amide} Isolate->CrudePeptide

Figure 3: The final cleavage and isolation workflow for obtaining the crude peptide amide.

References

Rink Amide AM Resin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Rink Amide AM Resin, a cornerstone of modern solid-phase peptide synthesis (SPPS). We will delve into its chemical structure, key properties, and the experimental protocols essential for its successful application in the synthesis of C-terminal peptide amides.

Core Concepts: Chemical Structure and Properties

Rink Amide AM Resin is a specialized solid support designed for Fmoc-based solid-phase peptide synthesis. Its unique structure allows for the assembly of peptide chains and subsequent cleavage to yield a C-terminal amide, a common modification in biologically active peptides that can enhance stability and activity.[1]

The resin is built upon a polystyrene matrix cross-linked with divinylbenzene (B73037) (DVB), which provides mechanical and chemical stability.[2] Attached to this matrix is the acid-labile Rink Amide linker. The "AM" designation refers to the aminomethyl polystyrene resin to which the linker is attached.[2] The linker is pre-functionalized with an Fmoc-protected primary amine, making it ready for the coupling of the first amino acid in the peptide sequence.[2][3]

The key feature of the Rink Amide linker is its high acid lability, which allows for the cleavage of the synthesized peptide from the resin under relatively mild acidic conditions, typically using trifluoroacetic acid (TFA).[4] This process simultaneously removes most common acid-labile side-chain protecting groups.[3]

Rink_Amide_AM_Resin_Structure cluster_Resin Polystyrene-DVB Matrix cluster_Linker Rink Amide Linker Resin (-CH(C6H4)-CH2-)n Linker_Start ---CH2-O-C6H4-C(O)NH-CH2-C6H4- Resin->Linker_Start Attachment Point Linker_Mid CH(2,4-diMeO-C6H3)- Linker_End NH-Fmoc caption Chemical Structure of Rink Amide AM Resin

Caption: Chemical Structure of Rink Amide AM Resin

Physical and Chemical Properties

The performance of Rink Amide AM Resin in SPPS is dictated by several key physical and chemical properties, which are summarized in the table below.

PropertyTypical Value(s)Significance in SPPS
Matrix Composition 1% Divinylbenzene (DVB) cross-linked polystyreneProvides a balance of mechanical stability and swelling properties, allowing for efficient reagent diffusion.[2]
Appearance Pale white to slight yellow beadsA visual indicator of resin quality.[5]
Loading Capacity 0.3 - 1.0 mmol/gDetermines the amount of peptide that can be synthesized per gram of resin; a critical parameter for reaction scaling.[2][3]
Mesh Size 100-200 mesh or 200-400 meshInfluences reaction kinetics and solvent flow rates. Smaller bead sizes (higher mesh numbers) offer a larger surface area but can increase backpressure.[2]
Swelling Volume See Table 2Crucial for reagent access to reactive sites within the resin beads. Good swelling is essential for high coupling efficiencies.[2]
Swelling Properties

Effective swelling of the resin is paramount for successful SPPS, as it allows for the penetration of solvents and reagents to the growing peptide chain. Rink Amide AM Resin, being polystyrene-based, exhibits excellent swelling in common SPPS solvents.

SolventTypical Swelling Volume (mL/g)
Dichloromethane (DCM)8.3
Toluene8.5
Tetrahydrofuran (THF)8.8
Dioxane7.8
Dimethylformamide (DMF)5.6
Acetonitrile (MeCN)3.2
Ethanol (EtOH)1.7
Methanol (MeOH)1.6
WaterIn-significant

Data for 1% cross-linked polystyrene resin.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Rink Amide AM Resin.

Protocol 1: Determination of Resin Loading Capacity

This protocol utilizes the spectrophotometric analysis of the Fmoc group cleaved from a known mass of resin.

Loading_Determination_Workflow A 1. Weigh Resin (approx. 10 mg) B 2. Swell in DMF (800 µL, 15 min) A->B C 3. Add Piperidine (200 µL, 20% in DMF) B->C D 4. React for 15 min C->D E 5. Dilute Aliquot (100 µL into 900 µL DMF) D->E F 6. Measure Absorbance at 301 nm E->F G 7. Calculate Loading L = (10 * A301) / (7800 * M) F->G SPPS_Cycle cluster_start cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling cluster_end Start Peptide-Resin with N-terminal Fmoc Deprotect Treat with 20% Piperidine in DMF Start->Deprotect Wash_DMF Wash with DMF Deprotect->Wash_DMF Activate Pre-activate Fmoc-AA-OH with coupling reagents Wash_DMF->Activate Prepare next amino acid Couple Add activated amino acid to deprotected resin Wash_DMF->Couple Activate->Couple Wash_Final Wash with DMF and DCM Couple->Wash_Final End Peptide-Resin (n+1 residues) Wash_Final->End Cleavage_Mechanism Resin_Peptide Resin-Linker-Peptide Protonation Protonation of Linker Resin_Peptide->Protonation Addition of TFA TFA Cocktail (TFA + Scavengers) TFA->Protonation Cleavage C-N Bond Cleavage Protonation->Cleavage Crude_Peptide Crude Peptide Amide Cleavage->Crude_Peptide Precipitation Precipitation in cold ether Crude_Peptide->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification

References

Rink Amide AM Resin: A Deep Dive into its Mechanism of Action in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-purity synthesis of these crucial biomolecules for research and therapeutic development. At the heart of the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy for producing C-terminal peptide amides lies the Rink Amide AM resin.[1][2] This polystyrene-based resin is functionalized with a highly acid-labile linker, specifically designed to release the synthesized peptide as a C-terminal amide upon cleavage.[3] The amide functionality is critical for the biological activity and stability of many peptide hormones, neurotransmitters, and drug candidates.

This technical guide provides a comprehensive overview of the Rink Amide AM resin, detailing its mechanism of action, key quantitative parameters, and detailed experimental protocols.

Core Mechanism of Action

The utility of Rink Amide AM resin in Fmoc-SPPS is centered around its specialized linker, which allows for the stable anchoring of the growing peptide chain and its subsequent efficient release. The entire process can be broken down into three key stages: Initialization , Elongation , and Cleavage & Deprotection .

Initialization: Attachment of the First Amino Acid

The synthesis begins with the deprotection of the terminal Fmoc group on the Rink Amide AM resin to expose a primary amine. This is typically achieved using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).[1][4] The now-free amine serves as the anchor point for the first Fmoc-protected amino acid. The coupling of this first residue is a critical step that initiates the peptide chain. Standard coupling reagents are employed to facilitate the formation of the amide bond between the carboxylic acid of the amino acid and the amine on the resin.[5]

Elongation: Iterative Peptide Chain Assembly

Following the successful coupling of the first amino acid, the peptide chain is elongated through a series of repetitive cycles. Each cycle consists of two main steps:

  • Fmoc Deprotection: The Fmoc protecting group on the α-amine of the newly attached amino acid is removed using a piperidine solution, exposing a new primary amine.[6]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, extending the peptide chain by one residue.

This cycle is repeated until the desired peptide sequence is fully assembled. Throughout the process, thorough washing steps are performed to remove excess reagents and by-products, ensuring high purity of the final peptide.[4]

Cleavage and Deprotection: Release of the Peptide Amide

The final step is the cleavage of the completed peptide from the resin and the simultaneous removal of any acid-labile side-chain protecting groups. Rink Amide AM resin is engineered for cleavage under mildly acidic conditions, most commonly with a high concentration of trifluoroacetic acid (TFA).[7][8] The cleavage cocktail typically includes scavengers, such as triisopropylsilane (B1312306) (TIS) and water, to prevent side reactions and re-attachment of protecting groups to sensitive amino acid residues.[7] This one-step process efficiently yields the desired C-terminal peptide amide.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with Rink Amide AM resin and its use in SPPS.

ParameterTypical Value/RangeNotes
Resin Loading Capacity 0.3 - 1.0 mmol/gThis value indicates the amount of the initial amine functionalization per gram of resin and is crucial for calculating reagent stoichiometry.[1]
Mesh Size 100-200 or 200-400 meshSmaller bead sizes (larger mesh number) offer a greater surface area and potentially faster kinetics but can lead to higher backpressure in automated synthesizers.[1]
Cross-linker (DVB) 1%The degree of cross-linking with divinylbenzene (B73037) affects the swelling properties and mechanical stability of the polystyrene matrix.[1]
SolventSwelling Properties
N,N-Dimethylformamide (DMF) Excellent
Dichloromethane (DCM) Excellent
N-Methyl-2-pyrrolidone (NMP) Excellent
Water Some swelling

Table 1: General Properties of Rink Amide AM Resin. Data compiled from multiple sources.[1]

Cleavage CocktailTypical ConditionsEfficiency & Remarks
TFA/TIS/H₂O 95:2.5:2.5 (v/v/v), 1-3 hoursThe most common and generally effective cocktail for a wide range of peptides.[9][10]
TFA/DCM with Scavengers e.g., 50% TFA in DCM with 3-5% 1,3-dimethoxybenzene (B93181), 15-45 minA milder alternative that can be beneficial for sensitive peptides. The use of 1,3-dimethoxybenzene can prevent the formation of C-terminal N-alkylated by-products.[4][11][12]
TFA/H₂O/EDT/TIS 94:2.5:2.5:1 (v/v/v/v), 2 hoursThe addition of 1,2-ethanedithiol (B43112) (EDT) is recommended for peptides containing tryptophan, methionine, or cysteine to prevent side reactions.[13]

Table 2: Common Cleavage Cocktails for Rink Amide AM Resin and Their General Efficiency.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in SPPS using Rink Amide AM resin.

Protocol 1: Determination of Resin Loading Capacity

This protocol describes the spectrophotometric determination of the Fmoc loading on the Rink Amide AM resin.

Materials:

  • Rink Amide AM Resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh approximately 10 mg of the dry Rink Amide AM resin into a suitable vessel.[14]

  • Add 800 µL of DMF to swell the resin for at least 15 minutes.[14]

  • Add 200 µL of piperidine to the resin suspension to initiate Fmoc cleavage.[14]

  • Agitate the mixture for 30 minutes to ensure complete Fmoc removal.

  • Allow the resin to settle and carefully transfer 100 µL of the supernatant to a 1 cm quartz cuvette.[14]

  • Dilute the sample with 900 µL of DMF.[14]

  • Measure the absorbance of the solution at 301 nm against a DMF blank.[14]

  • Calculate the resin loading (L) in mmol/g using the following formula: L (mmol/g) = (A₃₀₁ × V × d) / (ε × w × m) Where:

    • A₃₀₁ is the absorbance at 301 nm.

    • V is the initial volume of the cleavage solution (1 mL).[14]

    • d is the dilution factor (10).[14]

    • ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (7800 M⁻¹cm⁻¹).[14]

    • w is the path length of the cuvette (1 cm).[14]

    • m is the mass of the resin in mg.

Protocol 2: Attachment of the First Fmoc-Amino Acid

Materials:

  • Fmoc-deprotected Rink Amide AM resin

  • Fmoc-amino acid

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • DCM

  • Reaction vessel

Procedure:

  • Swell the Fmoc-deprotected Rink Amide AM resin in DMF for at least 30 minutes.

  • In a separate vessel, dissolve the Fmoc-amino acid (2-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, 2-4.5 equivalents) in DMF.[6]

  • Add DIPEA (2-10 equivalents) to the amino acid solution to activate it.

  • Drain the DMF from the swollen resin and add the activated amino acid solution.

  • Agitate the mixture at room temperature for 1-4 hours. The reaction can be monitored using the Kaiser test to check for the presence of free primary amines.[4]

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[13]

  • Dry the resin under vacuum.

Protocol 3: Peptide Elongation Cycle

Materials:

  • Peptidyl-resin

  • 20% (v/v) Piperidine in DMF

  • Fmoc-amino acid

  • Coupling reagents and DIPEA

  • DMF and DCM

Procedure:

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the peptidyl-resin and agitate for 20-30 minutes.[4]

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • Perform the coupling of the next Fmoc-amino acid as described in Protocol 2.

  • Repeat this cycle of deprotection and coupling for each amino acid in the peptide sequence.

Protocol 4: Peptide Cleavage and Precipitation

Materials:

  • Fully assembled peptidyl-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • DCM

  • Centrifuge tubes

  • Sintered glass funnel

Procedure:

  • Wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.[15]

  • Place the dry resin in a reaction vessel and add the freshly prepared cleavage cocktail (approximately 10 mL per gram of resin).[16]

  • Allow the mixture to stand at room temperature for 2-3 hours with occasional swirling.[16]

  • Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide.[16]

  • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.[16]

  • In a centrifuge tube, add 8-10 volumes of cold diethyl ether.[4]

  • Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide. A white precipitate should form.[16]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and impurities.[16]

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[16]

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways and the overall workflow of SPPS using Rink Amide AM resin.

SPPS_Workflow resin Rink Amide AM Resin (Fmoc-Protected) deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 First Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) deprotection1->coupling1 elongation Elongation Cycles (Deprotection & Coupling) coupling1->elongation cleavage Cleavage & Deprotection (TFA Cocktail) elongation->cleavage peptide C-Terminal Peptide Amide cleavage->peptide

Caption: Overall workflow of SPPS using Rink Amide AM resin.

Rink_Amide_Mechanism cluster_initiation Initiation cluster_elongation Elongation cluster_cleavage Cleavage start_resin Fmoc-NH-Rink-Resin deprotected_resin H₂N-Rink-Resin start_resin->deprotected_resin 1. 20% Piperidine/DMF first_aa_coupled Fmoc-AA-NH-Rink-Resin deprotected_resin->first_aa_coupled 2. Fmoc-AA-OH, Coupling Reagents deprotected_peptide H₂N-Peptide-NH-Rink-Resin first_aa_coupled->deprotected_peptide 3. 20% Piperidine/DMF elongated_peptide Fmoc-AA-(n+1)-Peptide-NH-Rink-Resin deprotected_peptide->elongated_peptide 4. Fmoc-AA-OH, Coupling Reagents final_peptide_resin Fmoc-Peptide(n)-NH-Rink-Resin elongated_peptide->final_peptide_resin Repeat Steps 3 & 4 cleaved_peptide H₂N-Peptide(n)-CONH₂ final_peptide_resin->cleaved_peptide 5. TFA Cocktail

Caption: Chemical pathway of peptide synthesis on Rink Amide AM resin.

Conclusion

Rink Amide AM resin is an indispensable tool in modern peptide chemistry, providing a reliable and efficient solid support for the synthesis of C-terminal peptide amides via Fmoc-SPPS. Its well-defined mechanism, characterized by mild Fmoc deprotection and acid-labile cleavage, allows for the production of high-purity peptides essential for a wide range of applications in research, diagnostics, and drug development. By understanding the core principles and optimizing the experimental protocols outlined in this guide, researchers can effectively harness the power of Rink Amide AM resin to advance their scientific endeavors.

References

Rink Amide AM Resin: A Technical Guide to Loading Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Rink Amide AM resin, a cornerstone of solid-phase peptide synthesis (SPPS). The focus of this guide is to elucidate the critical parameter of loading capacity, offering detailed experimental protocols for its determination and presenting quantitative data to aid in the selection and application of this versatile resin.

Introduction to Rink Amide AM Resin

Rink Amide AM resin is a polystyrene-based solid support widely utilized in Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the synthesis of peptide amides.[1][2] Its key feature is the acid-labile Rink linker, which allows for the cleavage of the synthesized peptide from the resin under acidic conditions, typically with trifluoroacetic acid (TFA), to yield a C-terminal amide.[3][4] The "AM" designation refers to the aminomethyl handle to which the Rink linker is attached on the polystyrene matrix.[2]

The loading capacity, or substitution, of the resin is a paramount consideration in SPPS. It defines the number of reactive sites available for peptide chain elongation per gram of resin, typically expressed in millimoles per gram (mmol/g).[5] An accurate understanding and determination of the loading capacity are crucial for stoichiometric calculations of reagents, ensuring efficient coupling reactions, and maximizing the yield and purity of the final peptide product.[5][6]

Quantitative Data on Rink Amide AM Resin Loading Capacity

The loading capacity of Rink Amide AM resin can vary between manufacturers and even between different batches from the same supplier. It is also influenced by factors such as the mesh size of the resin beads.[2] The following table summarizes typical loading capacities for Rink Amide AM resin available from various commercial sources.

Manufacturer/SupplierProduct Name/VariantMesh SizeTypical Loading Capacity (mmol/g)
ChemPepRink Amide-AM Resin100-2000.3 - 1.0
ChemPepRink Amide-AM Resin200-4000.3 - 1.0[2]
Chem-ImpexRink amide AM resin100-2000.7 - 1.0[7]
PepResinRink Amide AM ResinNot Specified0.6 - 0.8[8]
FFchemicalsRink amide AM resin100-2000.6 - 0.8
Sunresin Life SciencesSeplife® Rink Amide - AM ResinNot Specified0.3 - 0.6

Experimental Protocols

Accurate determination of the loading capacity is essential for successful peptide synthesis. The most common method is the spectrophotometric quantification of the Fmoc group cleaved from a known weight of resin. Additionally, the Kaiser test is a valuable qualitative tool for monitoring the presence of free amines throughout the synthesis process.

Determination of Resin Loading Capacity by Fmoc Quantification

This protocol describes the quantitative cleavage of the Fmoc protecting group from the Rink Amide AM resin and its subsequent measurement using a UV-Vis spectrophotometer.

Materials:

  • Rink Amide AM Resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Eppendorf tubes

  • Vortex mixer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Accurately weigh approximately 10 mg of the dry Rink Amide AM resin into an Eppendorf tube.[5]

  • Add 800 µL of DMF to the resin to allow it to swell for at least 15 minutes.[5]

  • Add 200 µL of piperidine to the tube to initiate Fmoc cleavage.[5]

  • Vortex the mixture to ensure thorough mixing and let it stand at room temperature for 15 minutes.[5]

  • Prepare a dilution by transferring 100 µL of the supernatant to a clean tube containing 900 µL of DMF. This results in a 10-fold dilution.[5]

  • Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer, with DMF as the blank.[5]

Calculation:

The loading capacity (L) in mmol/g can be calculated using the following formula:[5]

L (mmol/g) = (A₃₀₁ × V × d) / (ε × w × m)

Where:

  • A₃₀₁ = Absorbance at 301 nm

  • V = Volume of the cleavage solution (1 mL)[5]

  • d = Dilution factor (10)[5]

  • ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (7800 M⁻¹cm⁻¹)[5]

  • w = Path length of the cuvette (1 cm)[5]

  • m = Mass of the resin in mg

A simplified formula for this specific protocol is:[5]

L (mmol/g) = (10 × A₃₀₁) / (7800 × M) Where M is the mass of the resin in grams.

Qualitative Assessment of Free Amines: The Kaiser Test

The Kaiser test is a colorimetric assay used to detect the presence of primary amines on the resin.[1][9] It is invaluable for confirming the successful removal of the Fmoc group (a positive test, indicated by a blue color) before coupling the next amino acid and for ensuring the completion of the coupling reaction (a negative test, indicated by a yellow or colorless solution).[1]

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[9]

  • Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.[9]

  • Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[9]

Procedure:

  • Place a small sample of resin beads (10-15 beads) into a small test tube.[9]

  • Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C to the test tube.[9]

  • Heat the test tube at 110°C for 5 minutes.[9]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense blue solution and beads: Positive result, indicating the presence of free primary amines. This is expected after a successful Fmoc deprotection step.

  • Yellow or colorless solution and beads: Negative result, indicating the absence of free primary amines. This confirms a successful coupling reaction.

Visualizing Key Concepts

The following diagrams illustrate the chemical structure of Rink Amide AM resin, the workflow for determining its loading capacity, and the factors that influence this critical parameter.

Rink_Amide_AM_Resin_Structure cluster_resin Polystyrene Resin cluster_linker Rink Amide Linker Resin (-CH(C6H4)-CH2-)n Linker_AM CH2-NH-CO-CH2-O-C6H4- Resin->Linker_AM -CH2- Linker_Rink CH(C6H3(OCH3)2)-NH-Fmoc Linker_AM->Linker_Rink

Figure 1. Chemical structure of Rink Amide AM Resin.

Loading_Capacity_Workflow start Start: Dry Rink Amide AM Resin weigh 1. Accurately weigh resin start->weigh swell 2. Swell resin in DMF weigh->swell cleave 3. Add piperidine for Fmoc cleavage swell->cleave incubate 4. Incubate for 15 min cleave->incubate dilute 5. Dilute supernatant incubate->dilute measure 6. Measure absorbance at 301 nm dilute->measure calculate 7. Calculate loading capacity measure->calculate end End: Loading Capacity (mmol/g) calculate->end

Figure 2. Experimental workflow for determining loading capacity.

Factors_Influencing_Loading cluster_factors Influencing Factors Loading Rink Amide AM Resin Loading Capacity Manufacturer Manufacturing Process Manufacturer->Loading Batch Batch-to-Batch Variability Batch->Loading Mesh Resin Bead Mesh Size Mesh->Loading Storage Storage Conditions Storage->Loading

Figure 3. Factors influencing Rink Amide AM Resin loading capacity.

References

Understanding the Swelling Properties of Rink Amide AM Resin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core swelling properties of Rink Amide AM resin, a cornerstone of solid-phase peptide synthesis (SPPS). An understanding of these properties is critical for optimizing reaction conditions, ensuring efficient reagent access to the growing peptide chain, and ultimately achieving high peptide purity and yield. This guide provides a comprehensive overview of the factors influencing resin swelling, quantitative data in various solvents, detailed experimental protocols for measurement, and visualizations of key processes.

Introduction to Rink Amide AM Resin and the Importance of Swelling

Rink Amide AM resin is a widely used solid support for the Fmoc-based synthesis of peptide amides.[1][2] Its backbone is typically composed of a 1% divinylbenzene (B73037) (DVB) cross-linked polystyrene matrix, which provides mechanical and chemical stability.[2] The "AM" designation refers to the aminomethyl handle to which the acid-labile Rink Amide linker is attached.[2] This linker is specifically designed to be cleaved under acidic conditions to yield a C-terminal peptide amide.[3]

The swelling of the resin is a critical phenomenon in SPPS. The porous, cross-linked polymer beads must swell in a suitable solvent to allow for the free diffusion of reagents (amino acids, coupling agents, and deprotection solutions) to the reactive sites within the resin matrix.[2][4] Inadequate swelling can lead to incomplete reactions, lower yields, and the formation of deletion sequences. Conversely, excessive swelling can sometimes lead to mechanical instability of the resin beads. Therefore, selecting a solvent that promotes optimal swelling is paramount for successful peptide synthesis.

Factors Influencing Rink Amide AM Resin Swelling

The extent of resin swelling is influenced by several factors:

  • Solvent: The choice of solvent is the most significant factor. Solvents with a polarity similar to the polystyrene backbone, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF), are generally excellent swelling solvents.[2] The ability of a solvent to solvate the polymer chains allows the resin beads to expand.

  • Cross-linking: The degree of cross-linking with DVB determines the rigidity of the polymer matrix. Rink Amide AM resin is typically 1% cross-linked, which allows for good swelling characteristics.[2] Higher cross-linking percentages (e.g., 2%) result in a more rigid resin that swells to a lesser extent.

  • Functionalization and Peptide Chain Growth: The nature of the linker and the growing peptide chain can also influence swelling. As the peptide chain elongates, its own solvation properties can affect the overall swelling of the peptide-resin conjugate.

Quantitative Swelling Data

The swelling of Rink Amide AM resin is typically reported as the volume occupied by one gram of dry resin after equilibration in a specific solvent (mL/g). The following tables summarize the swelling properties of Rink Amide AM resin and related polystyrene-based resins in a variety of solvents.

Table 1: Swelling of Rink Amide AM Resin in Common SPPS Solvents

SolventSwelling Volume (mL/g)Reference
Dichloromethane (DCM)5.0 - 9.0[1][5]
Dimethylformamide (DMF)4.0 - 8.0[1][5]

Table 2: Swelling of 1% DVB Cross-linked Polystyrene Resin in Various Solvents

(Note: Rink Amide AM resin is typically based on a 1% DVB cross-linked polystyrene core, making this data a relevant approximation.)

SolventSwelling Volume (mL/g)
Dichloromethane (DCM)8.3
Toluene8.5
Tetrahydrofuran (THF)8.8
Dioxane7.8
Dimethylformamide (DMF)5.6
Acetonitrile (MeCN)3.2
Ethanol (EtOH)1.7
Methanol (MeOH)1.6
Water--
Diethyl Ether4.0

(Data sourced from Rapp Polymere GmbH technical information.)[6]

Experimental Protocols

Measurement of Resin Swelling by Volumetric Displacement

This protocol provides a straightforward method for determining the swelling volume of Rink Amide AM resin.

Materials:

  • Rink Amide AM resin (dry)

  • Solvent of interest

  • Graduated cylinder (10 mL or 15 mL) with a stopper

  • Analytical balance

  • Spatula

Methodology:

  • Accurately weigh approximately 1.0 g of dry Rink Amide AM resin.

  • Transfer the dry resin to the graduated cylinder.

  • Gently tap the cylinder on a benchtop to level the resin bed and record the initial dry volume.

  • Add 8-10 mL of the chosen solvent to the graduated cylinder.

  • Stopper the cylinder and gently agitate or vortex to ensure all resin beads are thoroughly wetted.

  • Allow the resin to swell for a minimum of 30 minutes at room temperature. For highly cross-linked resins or less efficient swelling solvents, a longer period (e.g., 1-2 hours) may be necessary.

  • After the swelling period, gently agitate the resin again to dislodge any trapped air bubbles.

  • Allow the resin to settle completely until a stable, level bed is formed.

  • Record the final swollen volume of the resin bed from the graduated cylinder markings.

  • Calculate the swelling volume in mL/g using the following formula:

    Swelling Volume (mL/g) = (Final Swollen Volume (mL) - Initial Dry Volume (mL)) / Weight of Dry Resin (g)

    Alternatively, and more commonly, the total swollen volume per gram is reported:

    Swelling Volume (mL/g) = Final Swollen Volume (mL) / Weight of Dry Resin (g)

Visualizations

Workflow for Measuring Resin Swelling

G cluster_prep Preparation cluster_swelling Swelling Process cluster_measurement Measurement weigh_resin Weigh Dry Resin measure_dry_vol Measure Dry Volume weigh_resin->measure_dry_vol add_solvent Add Solvent measure_dry_vol->add_solvent agitate Agitate add_solvent->agitate equilibrate Equilibrate (Swell) agitate->equilibrate settle_resin Settle Resin equilibrate->settle_resin measure_swollen_vol Measure Swollen Volume settle_resin->measure_swollen_vol calculate Calculate Swelling (mL/g) measure_swollen_vol->calculate

Caption: Experimental workflow for determining resin swelling volume.

Acid-Catalyzed Cleavage of Peptide from Rink Amide Linker

G Resin Polystyrene Resin Linker Rink Amide Linker Resin->Linker attached to Peptide Peptide Chain Linker->Peptide anchors Protonation Protonation of Linker Linker->Protonation Cleavage C-N Bond Cleavage Peptide->Cleavage TFA Trifluoroacetic Acid (TFA) TFA->Protonation Protonation->Cleavage PeptideAmide C-Terminal Peptide Amide Cleavage->PeptideAmide releases ResinCarbocation Resin-Linker Carbocation Cleavage->ResinCarbocation forms

Caption: Acid-catalyzed cleavage of a peptide from the Rink Amide linker.

Conclusion

The swelling behavior of Rink Amide AM resin is a fundamental parameter that significantly impacts the success of solid-phase peptide synthesis. By understanding the factors that govern swelling and selecting appropriate solvents, researchers can ensure efficient and complete reactions, leading to the synthesis of high-quality peptide amides. The experimental protocols and data provided in this guide serve as a valuable resource for optimizing SPPS workflows and troubleshooting potential synthesis challenges.

References

Rink Amide AM Resin: A Technical Guide to its Compatibility with Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Rink Amide AM resin, a cornerstone solid-phase support for Fmoc-based peptide synthesis. It details the resin's chemical and physical properties, its mechanism of action in solid-phase peptide synthesis (SPPS), and its compatibility with Fmoc chemistry. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate the efficient synthesis of C-terminal peptide amides.

Introduction

Rink Amide AM resin is a widely utilized solid-phase support specifically designed for the synthesis of peptide amides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2] Its primary application lies in the production of C-terminal peptide amides, a common structural motif in biologically active peptides and therapeutic drug candidates.[3] The resin's key feature is its acid-labile linker, which allows for the cleavage of the synthesized peptide from the solid support under mild acidic conditions, typically with trifluoroacetic acid (TFA), while simultaneously removing most acid-labile side-chain protecting groups.[4] This guide explores the fundamental characteristics of Rink Amide AM resin and provides practical information for its effective use in the laboratory.

Resin Characteristics

Rink Amide AM resin is typically composed of a polystyrene-divinylbenzene (PS-DVB) copolymer matrix, providing mechanical and chemical stability.[1] The "AM" designation refers to the aminomethyl group through which the Rink amide linker is attached to the polystyrene backbone.[1] The resin is pre-functionalized with an Fmoc-protected primary amine, making it ready for the coupling of the first amino acid in the peptide sequence.[1]

Chemical Structure

The core of the Rink Amide AM resin's functionality is the Rink amide linker, 4-(2′,4′-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetamidoaminomethyl.[1] This linker is designed to be stable to the basic conditions required for Fmoc deprotection (e.g., piperidine) but susceptible to cleavage by acids.[5]

Physical and Chemical Properties

The performance of Rink Amide AM resin in SPPS is dictated by several key parameters, which are summarized in the table below.

PropertyTypical Value/RangeSignificance
Matrix 1% Divinylbenzene cross-linked PolystyreneProvides mechanical stability and good swelling properties.[1]
Appearance Pale white or slight yellow beadsVisual indicator of the resin's state.[1][6]
Loading Capacity 0.3 - 1.0 mmol/gDetermines the amount of peptide that can be synthesized per gram of resin.[1][4]
Mesh Size 100-200 or 200-400 meshInfluences reaction kinetics and backpressure in automated synthesizers.[1]
Swelling in DCM 5.0 - 9.0 ml/gGood swelling is crucial for reagent accessibility to the reactive sites.[7]
Swelling in DMF 4.0 - 8.0 ml/gEnsures efficient diffusion of reagents during synthesis.[7]

Compatibility with Fmoc Chemistry

Rink Amide AM resin is highly compatible with the Fmoc solid-phase peptide synthesis strategy.[2][3] The Fmoc protecting group is stable to the acidic conditions used for cleavage from the resin but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[1] This orthogonality of protecting groups and cleavage conditions is fundamental to the successful synthesis of peptides.

The Fmoc SPPS Workflow

The synthesis of a peptide on Rink Amide AM resin follows a cyclical process of deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid to be incorporated into the peptide chain.

Fmoc_SPPS_Workflow Resin Fmoc-Rink Amide AM Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Elongation Peptide Chain Elongation Washing2->Elongation Repeat for each amino acid Elongation->Deprotection Cleavage Cleavage from Resin (e.g., 95% TFA) Elongation->Cleavage Peptide C-Terminal Peptide Amide Cleavage->Peptide Cleavage_Workflow Start Dry Peptidyl-Resin Add_Cocktail Add Cleavage Cocktail (e.g., 95% TFA/H2O/TIS) Start->Add_Cocktail Incubate Incubate 2-3h at RT Add_Cocktail->Incubate Filter Filter to Separate Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge and Wash Pellet Precipitate->Centrifuge Dry Dry Crude Peptide Centrifuge->Dry End Purification (e.g., HPLC) Dry->End

References

The Cornerstone of C-Terminal Amides: A Technical Guide to Rink Amide AM Resin in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that dictates the C-terminal functionality of the final peptide. For the synthesis of peptides with a C-terminal amide—a common feature of many biologically active peptides—the Rink Amide AM resin has established itself as a robust and versatile solid support. This technical guide provides an in-depth exploration of the fundamental applications of Rink Amide AM resin, detailing its chemical characteristics, experimental protocols, and performance data to empower researchers in their peptide synthesis endeavors.

Core Principles of Rink Amide AM Resin

Rink Amide AM resin is a polystyrene-based resin functionalized with an acid-labile linker, specifically designed for the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis strategy.[1] Its primary application is the straightforward synthesis of peptide amides. The "AM" designation refers to the aminomethyl polystyrene backbone to which the Rink linker is attached.

The key to the resin's utility lies in its linker, which is stable to the basic conditions required for Fmoc group removal (typically piperidine (B6355638) in DMF) but is readily cleaved by moderately acidic conditions, most commonly trifluoroacetic acid (TFA).[2] This orthogonality allows for the sequential addition of Fmoc-protected amino acids to build the desired peptide chain, followed by a single-step cleavage and deprotection of most acid-labile side-chain protecting groups.[1]

Chemical Structure and Properties

The functional unit of Rink Amide AM resin is the 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetamido-aminomethyl group attached to the polystyrene matrix. The acid lability of the linker is conferred by the dimethoxy-substituted benzene (B151609) ring, which stabilizes the carbocation formed during acid-mediated cleavage.

A summary of the typical properties of Rink Amide AM resin is presented in Table 1.

PropertyTypical Value(s)Significance in Peptide Synthesis
Matrix 1% Divinylbenzene cross-linked PolystyreneProvides mechanical and chemical stability to the resin beads.
Particle Size 100-200 mesh or 200-400 meshInfluences reaction kinetics and solvent diffusion. Finer mesh (higher number) provides a larger surface area but can lead to higher backpressure in automated synthesizers.
Loading Capacity 0.3 - 1.0 mmol/gDictates the amount of peptide that can be synthesized per gram of resin, a key parameter for scaling up synthesis.
Linker Rink Amide LinkerEnables the synthesis of C-terminal peptide amides and is cleaved under moderately acidic conditions.
Initial Protection Fmoc (9-fluorenylmethoxycarbonyl)The α-amino group of the linker is pre-protected with Fmoc, ready for the first coupling step after deprotection.

The Fmoc-SPPS Workflow with Rink Amide AM Resin

The synthesis of a peptide on Rink Amide AM resin follows a cyclical process of deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid in the sequence until the desired peptide is assembled.

logical_relationship start Start with Fmoc-Rink Amide AM Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for n Amino Acids wash2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage from Resin and Side-Chain Deprotection (TFA-based cocktail) final_deprotection->cleavage precipitation Precipitation and Washing (Cold Diethyl Ether) cleavage->precipitation product Purified Peptide Amide precipitation->product

Caption: Logical workflow of Fmoc-SPPS on Rink Amide AM Resin.

Experimental Protocols

Adherence to well-defined experimental protocols is crucial for the successful synthesis of high-purity peptides. The following sections provide detailed methodologies for the key steps involved in using Rink Amide AM resin.

Resin Preparation and Swelling

Proper swelling of the resin is essential to ensure that the reactive sites within the polystyrene matrix are accessible to reagents.

Protocol:

  • Place the desired amount of Rink Amide AM resin in a suitable reaction vessel.

  • Add sufficient N,N-dimethylformamide (DMF) to cover the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Determination of Resin Loading Capacity

The loading capacity of the resin, expressed in mmol/g, is a critical parameter for calculating the required amounts of reagents for the synthesis. A common method for determining the loading of Fmoc-protected resins is by spectrophotometric analysis of the fulvene-piperidine adduct released upon Fmoc deprotection.

Protocol:

  • Accurately weigh a small amount of dry Fmoc-Rink Amide AM resin (e.g., 5-10 mg) into a small, sealed vessel.

  • Add a known volume of 20% piperidine in DMF (e.g., 1 mL).

  • Agitate the mixture at room temperature for 30 minutes to ensure complete Fmoc deprotection.

  • Dilute an aliquot of the supernatant with a known volume of DMF.

  • Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.

  • Calculate the loading capacity using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in L) / (7800 M⁻¹cm⁻¹ × mass of resin in g × path length in cm)

    Note: The molar extinction coefficient of the fulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.

The Fmoc-SPPS Cycle

The following protocol outlines a single cycle of amino acid addition. This cycle is repeated for each amino acid in the peptide sequence.

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_washing1 Washing cluster_coupling Amino Acid Coupling cluster_washing2 Washing deprotection1 Add 20% Piperidine/DMF (2 min) deprotection2 Add 20% Piperidine/DMF (10 min) deprotection1->deprotection2 wash1a DMF Wash (x3) deprotection2->wash1a wash1b DCM Wash (x3) wash1a->wash1b wash1c DMF Wash (x3) wash1b->wash1c activation Pre-activate Fmoc-AA-OH with Coupling Reagent and Base wash1c->activation coupling Add activated amino acid to resin (1-2 h) activation->coupling wash2a DMF Wash (x3) coupling->wash2a end_cycle Resin-Bound Peptide (with new amino acid and N-terminal Fmoc) wash2a->end_cycle start Resin-Bound Peptide (with N-terminal Fmoc) start->deprotection1 signaling_pathway cluster_cell Pancreatic β-Cell GLP1_Agonist GLP-1 Receptor Agonist GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds to G_Protein G-Protein (Gs) GLP1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes exocytosis Epac2->Insulin_Vesicles Promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

References

introduction to solid-phase peptide synthesis with Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Solid-Phase Peptide Synthesis with Rink Amide AM Resin

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis.[1] This methodology facilitates the rapid assembly of a peptide chain by sequentially adding amino acid derivatives to an insoluble polymeric support, known as a resin.[1] The key advantage of SPPS is that excess reagents and by-products are easily removed through simple filtration and washing steps, eliminating the need for complex purification of intermediate products.[1][2] The process is typically performed from the C-terminus to the N-terminus of the peptide.[3]

This guide focuses on the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy, specifically utilizing Rink Amide AM resin for the synthesis of peptides with a C-terminal amide (a-CONH₂). This C-terminal amidation is critical for the biological activity of many peptide hormones, neuropeptides, and therapeutic drug candidates.[4]

The Role and Mechanism of Rink Amide AM Resin

Rink Amide AM resin is a specialized solid support designed for Fmoc-based SPPS to produce C-terminal peptide amides.[4][5] Its utility stems from its acid-labile linker, which connects the growing peptide chain to the solid support.

Core Features:

  • Functionality : Specifically engineered to yield a peptide amide upon cleavage.[6]

  • Chemistry : Fully compatible with the mild base-labile deprotection conditions of the Fmoc strategy.[4]

  • Cleavage : The peptide is cleaved from the resin under acidic conditions, typically with Trifluoroacetic Acid (TFA). This process simultaneously removes most acid-labile side-chain protecting groups.[6]

The synthesis process on Rink Amide AM resin begins with the removal of a pre-installed Fmoc group on the linker, exposing a primary amine. This amine serves as the anchor point for the first Fmoc-protected amino acid, initiating the step-wise elongation of the peptide chain.[7]

The Fmoc-SPPS Cycle on Rink Amide AM Resin

The synthesis of a peptide on Rink Amide AM resin follows a cyclical workflow involving deprotection, coupling, and washing steps.

spss_workflow start Start: Fmoc-Rink Amide AM Resin swell 1. Resin Swelling (DMF) start->swell deprotection 2. Fmoc Deprotection (20% Piperidine (B6355638)/DMF) swell->deprotection wash1 3. Washing (DMF) deprotection->wash1 coupling 4. Amino Acid Coupling (Activated Fmoc-AA) wash1->coupling wash2 5. Washing (DMF / DCM) coupling->wash2 monitor Monitoring (e.g., Kaiser Test) wash2->monitor Check for completion monitor->coupling Incomplete Recouple cycle Repeat for Next Amino Acid monitor->cycle Coupling Complete cycle->deprotection Add next residue final_deprotect Final Fmoc Deprotection cycle->final_deprotect Sequence Complete cleavage 6. Cleavage & Global Deprotection (TFA Cocktail) final_deprotect->cleavage end End: Crude Peptide Amide cleavage->end

Caption: General workflow for Solid-Phase Peptide Synthesis using Rink Amide AM Resin.

Chemical Mechanisms

Fmoc Deprotection: The Fmoc group is removed by a base-catalyzed β-elimination reaction, typically using piperidine. This exposes the N-terminal amine for the next coupling step.[8]

Caption: Mechanism of Fmoc group removal by piperidine.

Peptide Cleavage from Rink Amide Resin: A strong acid, like TFA, protonates the linker, making it unstable. This leads to the cleavage of the C-N bond, releasing the peptide as a C-terminal amide.

Caption: Acid-catalyzed cleavage of the peptide from Rink Amide resin.

Quantitative Data Summary

Table 1: Common Coupling Reagents for Fmoc-SPPS

Coupling reagents are used to activate the carboxylic acid group of the incoming amino acid to facilitate the formation of a peptide bond.[1][9]

Reagent NameFull NameClassKey Characteristics
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/Uronium SaltWidely used, high coupling efficiency, stable intermediates.[1]
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/Uronium SaltMore reactive than HBTU, faster coupling, less epimerization.[10][11]
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleCarbodiimide / AdditiveCost-effective; HOBt additive suppresses racemization.[10][11]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltHighly effective, especially for hindered couplings.[12]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateAminium/Uronium SaltHigh efficiency like HATU but based on non-explosive Oxyma Pure.[11]
Table 2: Standard Fmoc Deprotection Conditions

The Fmoc group is typically removed with a solution of a secondary amine in an organic solvent.[8]

ParameterStandard ConditionNotes
Reagent 20% (v/v) Piperidine in DMFThe most common and effective reagent for most sequences.[13]
Alternative Reagents 2% DBU / 2% Piperidine in DMFCan be more effective for difficult sequences.[13]
50% Morpholine in DMFA milder alternative for base-sensitive peptides.[13]
Reaction Time 1 x 3 minutes, followed by 1 x 10-15 minutesA two-step treatment is standard to ensure complete removal.[13]
Solvent N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)High-quality, amine-free solvent is critical.[5][14]
Table 3: Typical Cleavage Cocktails for Rink Amide Resin

Cleavage cocktails contain a strong acid to cleave the peptide from the resin and "scavengers" to trap reactive cations generated from side-chain protecting groups.[15]

Cocktail Composition (v/v/v)Target ResiduesPurpose of Scavengers
95% TFA / 2.5% H₂O / 2.5% TIS General purpose; for peptides without sensitive residues.H₂O : Proton source. TIS (Triisopropylsilane): Reduces oxidized methionine and traps t-butyl and trityl cations.[15][16]
94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS Peptides containing Arginine (Pbf), Cysteine (Trt).EDT (Ethanedithiol): Scavenger for trityl groups.
92.5% TFA / 5% Thioanisole / 2.5% EDT Peptides containing Arginine (Pmc/Pbf).Thioanisole : Scavenger for protecting groups on Arg.
TFA / TIS / H₂O / DMB (90:5:2.5:2.5) Peptides prone to linker decomposition.DMB (1,3-Dimethoxybenzene): Prevents C-terminal N-alkylation from linker decomposition.[17]

Detailed Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. TFA is highly corrosive.

Protocol 1: Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible.

  • Accurately weigh the required amount of Rink Amide AM resin into a solid-phase reaction vessel.

  • Add N,N-Dimethylformamide (DMF), using approximately 10 mL per gram of resin.[3]

  • Agitate the resin slurry gently (using a shaker or nitrogen bubbling) at room temperature for at least 30-60 minutes to allow for complete swelling.[13][14]

  • Drain the DMF from the swollen resin using vacuum or positive pressure.

Protocol 2: Fmoc Group Deprotection

This procedure removes the N-terminal Fmoc protecting group.

  • Add a solution of 20% piperidine in DMF to the swollen resin.[13]

  • Agitate the mixture for 3 minutes at room temperature, then drain the solution.[13]

  • Add a fresh aliquot of the 20% piperidine in DMF solution.

  • Agitate for an additional 10-15 minutes to ensure complete deprotection.[13]

  • Drain the deprotection solution.

  • Wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. Perform washes as follows, agitating for 1 minute each:

    • DMF (5-7 times)[13]

    • Dichloromethane (DCM) (3 times)[13]

    • DMF (3 times)

Protocol 3: Amino Acid Coupling

This protocol describes the coupling of the next Fmoc-protected amino acid to the deprotected N-terminus on the resin. This example uses HBTU as the coupling reagent.

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution to activate the amino acid. The solution will typically change color.

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature. Reaction times may need to be extended for sterically hindered amino acids.

  • Drain the coupling solution from the resin.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents.

Protocol 4: Reaction Monitoring (Kaiser Test)

The Kaiser (ninhydrin) test is a qualitative method to detect the presence of free primary amines on the resin.[3] A positive result (blue beads) indicates an incomplete coupling reaction.

  • Withdraw a small sample of resin beads (a few milligrams) from the reaction vessel after the coupling and washing steps.

  • Wash the sample beads thoroughly with ethanol (B145695) and dry them.

  • Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in Butanol, Phenol in Butanol) to the beads.

  • Heat the sample at 100-120°C for 3-5 minutes.

  • Observe the color:

    • Yellow/Colorless Beads : Negative result. Coupling is complete (no free primary amines). Proceed to the next deprotection step.

    • Dark Blue/Purple Beads : Positive result. Coupling is incomplete. A recoupling step (repeating Protocol 3) is required.[18]

    • Note : Proline residues will yield a reddish-brown color in this test.[3]

Protocol 5: Final Cleavage and Peptide Isolation

This procedure cleaves the completed peptide from the resin and removes side-chain protecting groups.

  • After the final amino acid coupling, perform a final Fmoc deprotection (Protocol 2) to remove the N-terminal Fmoc group.[3]

  • Wash the resin extensively with DMF, followed by DCM, and finally dry the peptidyl-resin under high vacuum for at least 1 hour.[14]

  • In a fume hood, prepare the appropriate cleavage cocktail fresh (e.g., 95% TFA, 2.5% water, 2.5% TIS).[15]

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[15]

  • Stopper the vessel and agitate gently at room temperature for 2-3 hours.[15]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

  • Wash the resin twice with a small amount of fresh TFA and combine the filtrates to maximize yield.[15]

  • Add the TFA filtrate dropwise into a 10-fold volume of cold methyl tert-butyl ether or diethyl ether with gentle vortexing. A white precipitate of the crude peptide should form.[16][19]

  • Centrifuge the mixture to pellet the peptide. Decant and discard the ether.

  • Wash the peptide pellet two more times with cold ether to remove residual scavengers and organic impurities.

  • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (e.g., by HPLC).

References

Rink Amide AM Resin: A Comprehensive Technical Guide for Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists venturing into the world of peptide synthesis, particularly those in drug development, the choice of solid support is a critical first step. Among the various options available for Fmoc-based solid-phase peptide synthesis (SPPS), Rink Amide AM resin stands out as a robust and versatile choice for the production of C-terminal peptide amides. This guide provides an in-depth look at the core properties, experimental protocols, and underlying chemical principles of Rink Amide AM resin.

Core Properties of Rink Amide AM Resin

Rink Amide AM resin is a polystyrene-based resin functionalized with a highly acid-labile linker, specifically designed for the synthesis of peptide amides.[1][2] The "AM" designation refers to the aminomethyl handle to which the Rink amide linker is attached.[1][3] This solid support is compatible with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy in SPPS.[2][4][5] The key advantage of this resin lies in its ability to yield a C-terminal amide upon cleavage, a common feature in many biologically active peptides that can enhance their stability and activity.[2][4]

The physical and chemical characteristics of Rink Amide AM resin are crucial for the success of peptide synthesis. These properties are summarized in the table below for easy comparison.

PropertyTypical ValuesSignificance in Peptide Synthesis
Matrix Composition 1% Divinylbenzene (DVB) cross-linked PolystyreneProvides mechanical and chemical stability to the resin beads and influences swelling characteristics.[1]
Loading Capacity 0.3 - 1.0 mmol/gDetermines the amount of the initial amino acid that can be coupled to the resin, impacting the overall yield of the peptide.[1][6]
Mesh Size 100-200 mesh or 200-400 meshRefers to the bead size; smaller beads (higher mesh number) offer a larger surface area for reaction but can lead to increased backpressure in automated synthesizers.[1]
Appearance Pale white to light yellow beadsA visual characteristic of the resin.[1][6]
Swelling Excellent in common SPPS solvents (DMF, DCM, NMP)Good swelling is essential for allowing reagents to penetrate the resin beads and react efficiently with the growing peptide chain.[1][2]
Cleavage Conditions Typically 95% Trifluoroacetic Acid (TFA) in waterThe acid-labile linker allows for the release of the peptide from the resin under acidic conditions, which also simultaneously removes most side-chain protecting groups.[1][6][7]

The Chemistry of Rink Amide AM Resin in Peptide Synthesis

The functionality of Rink Amide AM resin is centered around its specialized linker. The diagram below illustrates the fundamental structure of the Rink Amide linker attached to the aminomethyl polystyrene backbone.

Rink_Amide_Linker Resin Polystyrene Resin AM —CH₂—NH— Resin->AM Linker C(=O)—CH₂—O—Ph(OMe)₂—CH(NH-Fmoc)— AM->Linker Fmoc Fmoc

Caption: Structure of the Rink Amide AM Resin Linker.

The synthesis of a peptide on Rink Amide AM resin follows a cyclical process of deprotection and coupling, which is fundamental to Fmoc-based SPPS.

SPPS_Workflow Start Rink Amide AM Resin (Fmoc-protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Continue Elongation Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., 95% TFA) Wash2->Cleavage Final Step Peptide C-terminal Peptide Amide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following are detailed methodologies for the key steps in synthesizing a peptide amide using Rink Amide AM resin.

Resin Preparation and Swelling
  • Objective: To prepare the resin for the first amino acid coupling by swelling it in an appropriate solvent.

  • Protocol:

    • Weigh the desired amount of Rink Amide AM resin and place it in a suitable reaction vessel.

    • Add dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

    • Allow the resin to swell for at least 30 minutes with gentle agitation.[8][9]

Fmoc Deprotection
  • Objective: To remove the Fmoc protecting group from the N-terminus of the resin or the growing peptide chain.

  • Protocol:

    • After swelling, drain the DMF from the resin.

    • Add a 20% solution of piperidine in DMF to the resin.[10][11]

    • Agitate the mixture for 3-5 minutes and drain the solution.

    • Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 15-20 minutes.[10]

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[9]

Amino Acid Coupling
  • Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the growing peptide chain.

  • Protocol:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, HATU, or HOBt/DIC) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.[9]

    • To ensure complete coupling, a small sample of the resin can be taken and tested using the Kaiser test. A positive test (blue color) indicates the presence of free amines and that the coupling is incomplete.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Cleavage and Deprotection
  • Objective: To cleave the synthesized peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups.

  • Protocol:

    • After the final amino acid has been coupled and its Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM) to remove the DMF.

    • Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS acts as a scavenger to prevent side reactions.[1]

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Remove the TFA from the filtrate, typically by rotary evaporation or by purging with nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

The cleavage of the peptide from the Rink Amide linker is an acid-catalyzed hydrolysis reaction. The mechanism is depicted in the following diagram.

Cleavage_Mechanism Start Peptide-Resin Linkage Protonation Protonation of the Linker by TFA Start->Protonation Carbocation Formation of a Stable Carbocation Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack by Water Carbocation->Nucleophilic_Attack Release Release of the C-terminal Peptide Amide Nucleophilic_Attack->Release Final_Product Purified Peptide Amide Release->Final_Product

Caption: Simplified mechanism of peptide cleavage from Rink Amide resin.

Conclusion

Rink Amide AM resin is a cornerstone of modern solid-phase peptide synthesis, offering a reliable and efficient method for producing C-terminal peptide amides.[1][4] Its compatibility with standard Fmoc chemistry, coupled with its favorable physical properties, makes it an ideal choice for both novice and experienced peptide chemists.[4][5] By understanding the fundamental principles and following the detailed protocols outlined in this guide, researchers can confidently utilize Rink Amide AM resin to synthesize a wide array of peptides for applications in drug discovery, biotechnology, and fundamental research.

References

Product Identification and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for Rink Amide AM Resin

For researchers, scientists, and drug development professionals utilizing Rink Amide AM Resin in peptide synthesis, a thorough understanding of its safety profile and handling requirements is paramount. This guide provides a comprehensive overview of the critical safety information typically found in a Material Safety Data Sheet (MSDS), presented in a clear and accessible format to ensure safe laboratory practices.

Rink Amide AM Resin is a widely used solid support for Fmoc-based solid-phase peptide synthesis (SPPS), specifically designed for the production of C-terminal peptide amides.[1] It is a polystyrene-based resin, typically cross-linked with divinylbenzene (B73037) (DVB), and functionalized with the acid-labile Rink Amide linker.[1][2]

Table 1: Chemical and Physical Properties

PropertyDescriptionSource(s)
Chemical Name 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetamidomethyl Resin[3]
Synonyms Rink Amide-AM Resin, Fmoc-Rink Amide AM resin[1][2]
CAS Number 183599-10-2[3][4]
Appearance Pale white or slight yellow beads[1][5]
Matrix 1% Divinylbenzene/polystyrene copolymer[1][6]
Loading Capacity Typically ranges from 0.3 to 1.0 mmol/g[1][6]
Mesh Size Commonly available in 100-200 or 200-400 mesh[7][8]
Molecular Formula C39H36N2O6 (Linker)[9]
Molecular Weight 628.7 g/mol (Linker)[9]

Hazard Identification and Safety Precautions

The hazard classification of Rink Amide AM Resin can vary between suppliers. Some safety data sheets classify it as an irritant, while others state it does not meet the criteria for classification as a hazardous substance.[3][10] However, it is prudent to handle the resin with care, adhering to standard laboratory safety protocols.

GHS Hazard Statements (as listed on some SDS): [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Potential health effects include irritation to the respiratory tract, skin, and eyes upon contact.[3] Ingestion may also be harmful.[3]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the resin and ensure a safe laboratory environment.

Table 2: Handling and Storage Recommendations

AspectRecommendationSource(s)
Handling Keep away from heat and sources of ignition. Avoid breathing dust. Avoid contact with skin and eyes. Wear suitable protective clothing.[3][11]
Storage Keep container tightly closed in a dry, well-ventilated area. Some sources recommend refrigeration (2-8 °C). The material can be air-sensitive.[3][6][11]
Incompatible Materials Strong oxidizing agents, Acylating agents.[3]
Hygiene Measures Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[3]

Below is a logical workflow for the safe handling and storage of Rink Amide AM Resin.

SafeHandlingAndStorage cluster_handling Handling Protocol cluster_storage Storage Protocol start Receive Resin ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe weigh Weigh in Ventilated Area (e.g., Fume Hood) ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer cleanup Clean Spills Promptly transfer->cleanup seal Tightly Seal Container transfer->seal After Use store Store in a Dry, Well-Ventilated Area seal->store temp Store at Recommended Temperature (e.g., 2-8 °C) store->temp FirstAidResponse cluster_routes Routes of Exposure and Immediate Actions exposure Exposure to Rink Amide AM Resin inhalation Inhalation: Remove to fresh air. Provide oxygen or artificial respiration if needed. exposure->inhalation skin Skin Contact: Wash with soap and plenty of water. exposure->skin eye Eye Contact: Flush with water for at least 15 minutes. exposure->eye ingestion Ingestion: Rinse mouth with water. Do not induce vomiting. exposure->ingestion medical_attention Seek Immediate Medical Attention inhalation->medical_attention skin->medical_attention Consult a physician eye->medical_attention ingestion->medical_attention Consult a physician

References

A Technical Guide to Selecting Mesh Size for Rink Amide AM Resin in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical factors involved in selecting the appropriate mesh size for Rink Amide AM (Aminomethyl) resin, a cornerstone of modern Fmoc-based solid-phase peptide synthesis (SPPS) for producing C-terminal peptide amides.[1][2][3] The choice between different resin bead sizes, commonly denoted by mesh number, directly influences reaction kinetics, solvent diffusion, and overall synthesis efficiency.[4][5]

Understanding Resin Mesh Size

Mesh size is an inverse measure of resin bead diameter; a higher mesh number corresponds to a smaller particle size.[4] For SPPS, Rink Amide AM resin is typically available in two main ranges: 100-200 mesh and 200-400 mesh.[1][3] These polystyrene-based beads, cross-linked with 1% divinylbenzene (B73037) (DVB), provide the insoluble support upon which the peptide chain is assembled.[1][3]

Mesh SizeApproximate Bead Diameter (μm)Key Characteristics
100-200 75 - 150 µm[4][6]Standard choice, easier handling, lower backpressure in automated systems.[1]
200-400 35 - 75 µm[4]Higher surface area, potentially faster kinetics, but can lead to higher backpressure.[1]

Impact of Mesh Size on Synthesis Parameters

The selection of mesh size is a trade-off between reaction kinetics and physical handling properties. Smaller beads (200-400 mesh) offer a greater surface area-to-volume ratio, which can lead to faster and more complete chemical reactions.[4] However, this can also result in practical challenges, such as increased backpressure in automated synthesizers and potentially slower filtration times.[1][4]

Table 1: Comparative Properties of Rink Amide AM Resin by Mesh Size

Property100-200 Mesh200-400 MeshSignificance in SPPS
Typical Loading Capacity 0.3 - 1.2 mmol/g[1][7]0.3 - 1.0 mmol/g[3]Determines the synthesis scale and the maximum theoretical yield of the peptide.
Reaction Kinetics GoodExcellent[1][4]Smaller beads allow for faster diffusion of reagents, potentially improving coupling efficiency.[4]
Swelling Volume GoodGenerally HigherAdequate swelling in solvents like DMF and DCM is critical for reagent access to reactive sites within the bead.[1][4]
Backpressure (Automated) LowerHigher[1]A critical consideration for automated synthesizers to prevent system clogging.[8]
Handling/Filtration EasierCan be slowerFiner particles may require more time for complete solvent drainage during wash steps.[4]

Swelling Characteristics: Effective swelling of the polystyrene matrix is paramount for successful SPPS, as it allows reagents to diffuse and access the growing peptide chain within the resin beads.[4][9] Both 100-200 and 200-400 mesh resins exhibit excellent swelling in common SPPS solvents such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[1] A 1% DVB cross-linked resin can swell 4 to 6 times its original volume in DCM.[4] While specific quantitative comparisons of swelling volume between mesh sizes are not readily available in literature, the fundamental principle holds that good swelling is essential for reaction completeness.[1]

Decision Workflow for Mesh Size Selection

Choosing the right mesh size depends on several factors, including the synthesis method (manual vs. automated), the length of the peptide, and the scale of the synthesis.

G start Start: Choose Resin Mesh Size method Synthesis Method? start->method manual Manual Synthesis method->manual Manual automated Automated Synthesizer? method->automated Automated consider_both Both sizes are suitable. Consider peptide length & scale. manual->consider_both pressure High backpressure tolerance? automated->pressure choice100_200 Choose 100-200 Mesh (Lower Risk of Clogging) pressure->choice100_200 No choice200_400 Choose 200-400 Mesh (Faster Kinetics) pressure->choice200_400 Yes

Caption: Decision tree for selecting Rink Amide AM resin mesh size.

Standard Experimental Protocol for Fmoc-SPPS

The following is a generalized protocol for manual solid-phase peptide synthesis using Rink Amide AM resin. This process involves the sequential addition of Fmoc-protected amino acids to the resin-bound peptide chain.[10][11]

1. Resin Swelling:

  • Accurately weigh the Rink Amide AM resin and place it in a suitable reaction vessel.

  • Add approximately 10 mL of DMF per gram of resin.[10]

  • Allow the resin to swell for at least 15-30 minutes at room temperature to ensure solvent permeates the polymer matrix.[10][12]

  • Drain the DMF.[10]

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine (B6355638) in DMF to the swollen resin.[13]

  • Agitate the mixture for 20-30 minutes to remove the N-terminal Fmoc protecting group.[13]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10][12]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the next Fmoc-protected amino acid (typically 1.5-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU) in DMF.[14][15]

  • Add a base, such as N,N-Diisopropylethylamine (DIPEA), to activate the amino acid.[12][14]

  • Immediately add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours. Completeness can be monitored using a qualitative test like the Kaiser (ninhydrin) test.[10][13]

  • After complete coupling, drain the solution and wash the resin with DMF and DCM.[14]

4. Cycle Repetition:

  • Repeat the deprotection (Step 2) and coupling (Step 3) steps for each amino acid in the desired peptide sequence.[10]

5. Final Cleavage and Deprotection:

  • After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Wash the resin thoroughly with DMF, followed by DCM, and dry the peptidyl-resin.[10]

  • Prepare a cleavage cocktail, typically containing a high concentration of Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane) to remove side-chain protecting groups and cleave the peptide from the resin. A common mixture is 95% TFA.[16]

  • Treat the resin with the cleavage cocktail for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether, then centrifuge to collect the product.[13]

  • The crude peptide can then be purified, typically by reverse-phase HPLC.[12]

G cluster_0 SPPS Cycle deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 Repeat for each AA coupling 3. Amino Acid Coupling (Activated AA, DIPEA, DMF) wash1->coupling Repeat for each AA wash2 Wash (DMF/DCM) coupling->wash2 Repeat for each AA wash2->deprotection Repeat for each AA end 4. Final Cleavage from Resin (TFA Cocktail) wash2->end start 1. Start with Swollen Resin (Free Amine) start->deprotection

Caption: The iterative workflow of Fmoc solid-phase peptide synthesis.

Conclusion

The choice between 100-200 and 200-400 mesh Rink Amide AM resin is a critical decision that impacts the efficiency and practicality of solid-phase peptide synthesis. While 200-400 mesh resins offer the potential for faster reaction kinetics due to their higher surface area, 100-200 mesh resins provide a robust and reliable option with better handling characteristics, especially in automated systems where backpressure is a concern.[1][4] Researchers should select the mesh size based on their specific application, equipment, and the complexity of the peptide being synthesized to achieve optimal purity and yield. For most standard applications, particularly in automated synthesis, the 100-200 mesh resin offers an excellent balance of performance and reliability.[6][8]

References

A Comprehensive Technical Guide to the Storage and Handling of Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the essential technical aspects of storing and handling Rink Amide AM resin, a cornerstone of modern solid-phase peptide synthesis (SPPS). Adherence to these guidelines is critical for ensuring the integrity of the resin, maximizing synthetic yields, and achieving high-purity peptide amides for research and drug development applications.

Introduction to Rink Amide AM Resin

Rink Amide AM resin is a widely utilized solid support for the Fmoc-based synthesis of C-terminal peptide amides.[1][2] Its core consists of a polystyrene-divinylbenzene (PS-DVB) copolymer matrix, providing mechanical and chemical stability.[2][3] The resin is functionalized with a highly acid-labile Rink Amide linker, which allows for the cleavage of the synthesized peptide amide from the solid support under mild acidic conditions, typically with trifluoroacetic acid (TFA).[2]

Quantitative Resin Properties

The physical and chemical properties of Rink Amide AM resin are critical parameters that influence its performance in peptide synthesis. The following tables summarize the key quantitative data for this resin.

Table 1: Loading Capacity and Particle Size

PropertyTypical RangeDescription
Loading Capacity (Substitution) 0.3 - 1.0 mmol/gIndicates the amount of the initial Fmoc-protected amino group available per gram of resin. This value is crucial for calculating reagent stoichiometry.[2][3]
Mesh Size (Particle Size) 100 - 200 mesh or 200 - 400 meshRefers to the bead size. Smaller mesh numbers correspond to larger beads, while larger mesh numbers indicate smaller beads with a higher surface area, which can lead to faster reaction kinetics but may increase backpressure in automated synthesizers.[2][3]

Table 2: Storage and Stability

ParameterRecommended ConditionRationale
Storage Temperature 2°C to 8°C or Room Temperature (2-30°C)Cool and dry conditions are recommended to minimize degradation of the acid-labile linker and maintain the resin's integrity over time.[2][4]
Atmosphere Inert gas (e.g., Argon, Nitrogen)While not always mandatory, storage under an inert atmosphere is a best practice to prevent potential oxidation and hydrolysis of the linker.[2]
Container Tightly sealed containerProtects the resin from moisture and atmospheric contaminants.[4]
Shelf Life Typically stable for at least one year with proper storageWhile some manufacturers do not provide a specific expiration date, a standard warranty of one year is often applicable. Routine inspection is recommended to ensure performance.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in solid-phase peptide synthesis using Rink Amide AM resin.

Resin Swelling

Proper swelling of the resin is essential to ensure that the reactive sites within the polymer matrix are accessible to reagents.

Protocol:

  • Place the desired amount of Rink Amide AM resin in a suitable reaction vessel.

  • Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin (approximately 10 mL per gram of resin).[5]

  • Allow the resin to swell at room temperature for at least 30 minutes.[6] For polystyrene-based resins, dichloromethane (B109758) (DCM) can also be used for swelling.

  • After swelling, drain the solvent from the reaction vessel.

Fmoc Deprotection

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a critical step in each cycle of peptide synthesis.

Protocol:

  • To the swollen resin, add a solution of 20% piperidine (B6355638) in DMF.[2]

  • Agitate the mixture for 5-20 minutes at room temperature. A two-step deprotection (e.g., 2 x 10 minutes) can also be employed.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (typically 3-5 times) to remove all traces of piperidine.[6]

Amino Acid Coupling

The coupling of the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide chain is the core reaction of peptide synthesis.

Protocol:

  • In a separate vial, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.[2]

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the amino acid), to the activation mixture and pre-activate for a few minutes.[6]

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[6]

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF and then with DCM.

A Kaiser test can be performed on a small sample of the resin to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[1]

Cleavage and Deprotection

The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups.

Protocol:

  • Wash the peptide-resin thoroughly with DCM to remove any residual DMF.[5]

  • Prepare a cleavage cocktail. A common cocktail for Rink Amide AM resin is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.[7] The choice of scavengers depends on the amino acid composition of the peptide.[7]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[6]

  • Filter the cleavage mixture to separate the resin beads.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold ether to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide under vacuum.

Visualizations

The following diagrams illustrate the key chemical structures and workflows associated with Rink Amide AM resin.

Caption: Chemical structure of the Rink Amide linker attached to the polystyrene resin.

Peptide_Synthesis_Workflow start Start: Rink Amide AM Resin swell 1. Resin Swelling (DMF or DCM) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect couple 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents, DIPEA) deprotect->couple wash1 Wash (DMF/DCM) couple->wash1 kaiser Kaiser Test (Optional) wash1->kaiser kaiser->couple Positive repeat Repeat Steps 2-3 for each Amino Acid kaiser->repeat Negative final_deprotect Final Fmoc Deprotection repeat->final_deprotect cleave 4. Cleavage and Deprotection (TFA/Scavengers) final_deprotect->cleave precipitate 5. Peptide Precipitation (Cold Ether) cleave->precipitate end End: Purified Peptide Amide precipitate->end

Caption: General workflow for solid-phase peptide synthesis using Rink Amide AM resin.

Cleavage_Mechanism resin_peptide Resin-Linker-Peptide protonation Protonation of Linker resin_peptide->protonation tfa TFA (H⁺) tfa->protonation carbocation Formation of Stable Carbocation protonation->carbocation cleavage Cleavage of Peptide Amide carbocation->cleavage peptide_amide Peptide-CONH₂ cleavage->peptide_amide resin_carbocation Resin-Linker⁺ cleavage->resin_carbocation

Caption: Simplified mechanism of acid-catalyzed cleavage of the peptide from the Rink Amide resin.

Safety and Handling Precautions

Rink Amide AM resin is generally considered non-hazardous. However, the reagents used in conjunction with it during peptide synthesis, such as DMF, piperidine, TFA, and various coupling reagents, can be harmful. Always consult the Safety Data Sheet (SDS) for each chemical before use.

General Handling Guidelines:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust from the dry resin.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

By following these guidelines for storage, handling, and synthesis, researchers can ensure the optimal performance of Rink Amide AM resin and contribute to the successful and efficient production of high-quality peptide amides.

References

An In-depth Technical Guide to Rink Amide AM Resin: Supplier and Purchasing Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Rink Amide AM resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for the production of peptide amides, a common C-terminal modification in biologically active peptides. Its acid-labile linker, compatible with the widely used Fmoc (9-fluorenylmethoxycarbonyl) protection strategy, allows for the efficient and clean release of the synthesized peptide. This guide provides a comprehensive overview of Rink Amide AM resin, including a comparative analysis of key suppliers, detailed experimental protocols, and insights into quality considerations to inform purchasing decisions for research, discovery, and development applications.

Core Concepts of Rink Amide AM Resin in Peptide Synthesis

Rink Amide AM resin is a polystyrene-based solid support functionalized with a specialized linker. The "AM" designation refers to the aminomethyl group that connects the Rink Amide linker to the polystyrene backbone. This resin is specifically designed for Fmoc-based SPPS, a method favored for its mild deprotection conditions, which minimizes side reactions and preserves the integrity of the growing peptide chain.[1] The key advantage of Rink Amide AM resin lies in its ability to generate C-terminal peptide amides upon cleavage with trifluoroacetic acid (TFA).[2][3]

The synthesis process on Rink Amide AM resin involves a cyclical series of steps:

  • Fmoc Deprotection: The terminal Fmoc protecting group on the resin or the growing peptide chain is removed using a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine.

  • Washing: Excess reagents and byproducts are washed away, ensuring a clean reaction environment for the subsequent cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, yielding a peptide amide.

Supplier and Product Comparison

Selecting a reliable supplier is critical to ensure the quality and reproducibility of peptide synthesis. Key parameters to consider include loading capacity, particle size (mesh), and the supplier's commitment to quality control. The following table summarizes the specifications of Rink Amide AM resin from several prominent suppliers.

SupplierProduct NameLoading Capacity (mmol/g)Particle Size (mesh)Cross-linker (% DVB)Notes
Sigma-Aldrich (Novabiochem®) Rink Amide AM resinVaries by product (e.g., 0.4-0.8)100-200, 200-4001%Offers a well-established product line with detailed documentation.
Chem-Impex Rink amide AM resin0.7-1.0100-2001%Provides a high-loading capacity option.[4]
ChemPep Rink Amide-AM Resin0.3-1.0200-4001%Offers a broad loading range.[2]
Advanced ChemTech Rink Amide Resin, Rink Resin SSNot specified100-2001%
Sunresin Life Sciences Seplife® Rink Amide - AM ResinNot specifiedNot specifiedNot specifiedEmphasizes high yields and purity.[3]
Fluorochem Rink Amide AM Resin0.3-0.8100-2001%

Note: Loading capacity and particle size can vary between batches. It is crucial to consult the Certificate of Analysis (CoA) for lot-specific data.

Quality Control and Lot-to-Lot Consistency

For reproducible peptide synthesis, particularly in a drug development context, consistent resin quality is paramount. Reputable suppliers implement rigorous quality control (QC) measures to ensure batch-to-batch consistency.[5][6] Key QC parameters for Rink Amide AM resin include:

  • Loading Capacity Determination: The substitution level of the Fmoc-amino group is a critical parameter that dictates the scale of the synthesis. This is typically determined spectrophotometrically by measuring the amount of dibenzofulvene-piperidine adduct released upon Fmoc deprotection.

  • Particle Size Distribution: A narrow particle size distribution is important for consistent reaction kinetics and solvent flow, especially in automated peptide synthesizers.[7]

  • Swelling Characteristics: The resin's ability to swell in various solvents is crucial for reagent accessibility to the reaction sites within the polymer matrix.[8]

  • Physical Appearance: Visual inspection for uniformity in color and bead form is a basic but important quality check.

When purchasing Rink Amide AM resin, researchers should inquire about the supplier's QC procedures and request a Certificate of Analysis for each lot. For GMP applications, a supplier's adherence to ISO 9001 standards is a strong indicator of a robust quality management system.[5]

Experimental Protocols

The following are detailed methodologies for the key steps in solid-phase peptide synthesis using Rink Amide AM resin.

Resin Swelling

Objective: To allow the resin beads to swell in a suitable solvent, making the reactive sites accessible.

Methodology:

  • Place the desired amount of Rink Amide AM resin in a reaction vessel.

  • Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) (approximately 10-15 mL per gram of resin).

  • Gently agitate the resin slurry for at least 30 minutes to 1 hour at room temperature to ensure complete swelling.

Fmoc Deprotection

Objective: To remove the N-terminal Fmoc protecting group.

Methodology:

  • After swelling, drain the solvent from the resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature. A second treatment may be necessary for complete deprotection.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling

Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus.

Methodology (using HBTU/DIPEA activation):

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and an activating agent such as HBTU (3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To confirm the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a colorimetric test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus, a complete coupling.

  • After a successful coupling, drain the reaction mixture and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Peptide Cleavage from the Resin

Objective: To cleave the synthesized peptide from the Rink Amide AM resin and simultaneously remove acid-labile side-chain protecting groups.

Methodology:

  • After the final Fmoc deprotection and washing, wash the peptidyl-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The choice of scavengers (water and TIS) is crucial to prevent side reactions with sensitive amino acid residues.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

  • Dry the crude peptide under vacuum. The peptide can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Key Processes

To further elucidate the core concepts, the following diagrams illustrate the chemical structure of the Rink Amide linker, the experimental workflow of SPPS, and the cleavage mechanism.

Rink_Amide_Linker cluster_Resin Polystyrene Resin cluster_Linker Rink Amide Linker cluster_Aromatic Resin (-CH-CH2-)n Linker_Start Resin->Linker_Start Linker_Mid1 -CH2-NH-CO-CH2-O- Linker_Start->Linker_Mid1 Aromatic C6H4(OCH3)2 Linker_Mid1->Aromatic Linker_Mid2 Linker_End -CH(Fmoc-NH)- Linker_Mid2->Linker_End Aromatic->Linker_Mid2

Figure 1: Chemical Structure of the Rink Amide Linker on Polystyrene Resin.

SPPS_Workflow Start Start: Rink Amide AM Resin Swell 1. Resin Swelling Start->Swell Deprotect 2. Fmoc Deprotection Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple 3. Amino Acid Coupling Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for each a-amino acid Wash2->Repeat Repeat->Deprotect Yes Cleave 4. Peptide Cleavage Repeat->Cleave No Purify 5. Purification Cleave->Purify End End: Purified Peptide Amide Purify->End

Figure 2: Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS).

Cleavage_Mechanism Peptidyl_Resin Peptidyl-Resin (R-CO-NH-Linker-Resin) Protonation Protonation of Linker Peptidyl_Resin->Protonation TFA TFA (H+) TFA->Protonation Carbocation Formation of stable carbocation on linker Protonation->Carbocation Cleavage Cleavage of C-N bond Carbocation->Cleavage Peptide_Amide Peptide Amide (R-CONH2) Cleavage->Peptide_Amide Resin_Byproduct Resin Byproduct Cleavage->Resin_Byproduct

Figure 3: Simplified Mechanism of TFA-mediated Peptide Cleavage.

Conclusion

Rink Amide AM resin is an indispensable tool for the synthesis of peptide amides. A thorough understanding of its properties, the nuances of the SPPS workflow, and the importance of supplier quality are essential for achieving high-quality, reproducible results. By carefully considering the factors outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions when purchasing and utilizing Rink Amide AM resin, ultimately contributing to the successful advancement of their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to solid-phase peptide synthesis (SPPS) utilizing Rink Amide AM resin, a versatile solid support for the production of C-terminal peptide amides. The protocols outlined below follow the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Introduction

Rink Amide AM resin is an acid-labile support specifically designed for Fmoc-based solid-phase peptide synthesis.[1][2] Its key feature is the linker, which allows for the cleavage of the synthesized peptide from the resin under moderately acidic conditions, yielding a peptide with a C-terminal amide functionality.[1][3] This makes it a popular choice for the synthesis of a wide range of peptide amides. The entire synthesis process is carried out while the peptide is anchored to the solid support, simplifying purification at each step, as excess reagents and byproducts are removed by simple filtration and washing.[1]

The synthesis cycle consists of four main stages:

  • Resin Preparation (Swelling): The resin beads are swollen in a suitable solvent to allow for efficient diffusion of reagents.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed to expose a free amine for the next coupling reaction.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the N-terminal amine of the peptide chain.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed.

Data Presentation: Reagents and Conditions

The following tables summarize the common reagents, concentrations, and reaction times for each major step in the peptide synthesis process using Rink Amide AM resin.

Table 1: Resin Swelling

ParameterCondition
SolventN,N-Dimethylformamide (DMF)
Volume~10 mL per gram of resin
Duration10 - 30 minutes
TemperatureRoom Temperature

Table 2: Fmoc Deprotection

ParameterCondition
Reagent20% (v/v) Piperidine (B6355638) in DMF
Treatment1-2 treatments per cycle
Duration5 - 20 minutes per treatment
TemperatureRoom Temperature

Table 3: Amino Acid Coupling Reagents

Coupling MethodReagentsMolar Excess (vs. Resin Capacity)Solvent
HBTU/HOBtFmoc-Amino Acid, HBTU, HOBt, DIPEA4-5 eq.DMF
DIPCDI/HOBtFmoc-Amino Acid, DIPCDI, HOBt5 eq.DMF
HATUFmoc-Amino Acid, HATU, DIPEA5 eq.DMF

Table 4: Cleavage and Deprotection Cocktails

CocktailComposition (v/v)Typical Use CaseDuration
Standard TFA95% TFA, 2.5% Water, 2.5% TISPeptides without sensitive residues1 - 2 hours
Reagent K82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides containing Trp, Met, Cys, or Tyr1 - 2 hours
TFA/DCM20-50% TFA in Dichloromethane (DCM)Mild cleavage, may require a second deprotection step15 - 45 minutes

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate); HOBt: Hydroxybenzotriazole; DIPEA: N,N-Diisopropylethylamine; DIPCDI: N,N'-Diisopropylcarbodiimide; HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate); EDT: 1,2-Ethanedithiol.

Experimental Protocols

Resin Preparation and Swelling

This initial step is crucial for ensuring that the reactive sites on the resin are accessible to reagents.

Protocol:

  • Weigh the desired amount of Rink Amide AM resin into a reaction vessel.

  • Add approximately 10 mL of DMF per gram of resin.

  • Allow the resin to swell at room temperature for 15-30 minutes with gentle agitation.[4]

  • Drain the DMF from the reaction vessel.

First Amino Acid Loading

If starting with an unloaded Rink Amide AM resin, the first Fmoc-protected amino acid needs to be coupled to the linker.

Protocol:

  • Swell the resin as described in the previous protocol.

  • Deprotect the Fmoc group from the Rink Amide linker by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Activate the first Fmoc-amino acid (4-5 equivalents relative to the resin's substitution level) using a standard coupling method (e.g., with HBTU/HOBt/DIPEA or DIPCDI/HOBt in DMF).

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-6 hours at room temperature.

  • Monitor the reaction for completion using a Kaiser test (ninhydrin test). If the test is positive (indicating free amines), the coupling step should be repeated.[5]

  • Wash the resin thoroughly with DMF and then DCM to remove excess reagents.

Peptide Chain Elongation Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

a. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin-bound peptide.

  • Agitate for 7 minutes at room temperature.[6]

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 7 minutes (optional, but recommended for difficult sequences).

  • Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[6]

b. Amino Acid Coupling:

  • In a separate vial, dissolve the next Fmoc-protected amino acid (4-5 equivalents) and an equivalent amount of coupling reagent (e.g., HBTU) in DMF.

  • Add DIPEA (2 equivalents relative to the amino acid) to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

  • Perform a Kaiser test to ensure the reaction has gone to completion. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (3-5 times).

Cleavage and Final Deprotection

This is the final step where the completed peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Protocol:

  • After the final coupling step, perform an Fmoc deprotection of the N-terminal amino acid as described above.[7]

  • Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum for at least 4 hours.[8]

  • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide (see Table 4). A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[9]

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 1-2 hours with occasional agitation.[7] For peptides containing arginine, the time may need to be extended.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

  • Combine all filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[5][7]

  • Pellet the precipitated peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by HPLC.

Visualizations

The following diagrams illustrate the key workflows and chemical transformations in the solid-phase synthesis of peptides on Rink Amide AM resin.

SPPS_Workflow Resin Rink Amide AM Resin Swell Resin Swelling (DMF) Resin->Swell Deprotect_Linker Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Linker Couple_First_AA Couple First Fmoc-AA-OH Deprotect_Linker->Couple_First_AA Elongation_Cycle Elongation Cycle Couple_First_AA->Elongation_Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation_Cycle->Cleavage Repeat n-1 times Peptide Crude Peptide Amide Cleavage->Peptide

Caption: Overall workflow of solid-phase peptide synthesis.

Fmoc_Deprotection start Fmoc-NH-Peptide-Resin product H2N-Peptide-Resin start->product Deprotection reagent 20% Piperidine in DMF reagent->start intermediate DBF-Piperidine Adduct product->intermediate Byproduct

Caption: Fmoc deprotection mechanism.

Peptide_Coupling reactants H2N-Peptide-Resin Fmoc-AA-COOH product Fmoc-AA-NH-Peptide-Resin reactants->product Coupling activation Activation (e.g., HBTU/DIPEA) activation->reactants

Caption: Peptide bond formation (coupling).

Cleavage_Deprotection start Protected Peptide-Resin product Deprotected Peptide Amide start->product Acidolysis byproducts Resin + Cleaved Protecting Groups start->byproducts reagent TFA Cocktail (TFA/Scavengers) reagent->start

Caption: Final cleavage and deprotection from the resin.

References

Application Notes and Protocols for Automated Peptide Synthesis Utilizing Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise construction of peptide chains on a solid support. The choice of resin is critical to the success of SPPS. Rink Amide AM resin is a widely utilized solid support for the synthesis of peptide amides via Fmoc chemistry. Its key advantage lies in the acid-labile linker which allows for the cleavage of the final peptide amide from the resin under acidic conditions, typically with trifluoroacetic acid (TFA).[1][2] This document provides a detailed protocol for the automated synthesis of peptides on Rink Amide AM resin, outlining the essential steps from resin preparation to final cleavage and peptide precipitation.

Materials and Reagents

  • Resin: Rink Amide AM Resin

  • Amino Acids: Fmoc-protected amino acids

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade[3][4][5]

    • Dichloromethane (DCM), peptide synthesis grade[5][6]

  • Deprotection Reagent: 20% (v/v) Piperidine (B6355638) in DMF[1][5][6][7][8][9][10]

  • Coupling Reagents:

    • Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[4][5][11] or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5]

    • Base: N,N-Diisopropylethylamine (DIPEA)[5][6][11]

    • Additive (optional but recommended): HOBt (1-Hydroxybenzotriazole) to suppress racemization.[11][12]

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[8] For peptides containing arginine residues, a cleavage time of 1-2 hours is recommended.[13] The use of 1,3-dimethoxybenzene (B93181) in the cleavage cocktail can prevent the formation of C-terminal N-alkylated peptide amides.[14][15]

  • Precipitation and Wash Solvent: Cold diethyl ether[1][13]

Experimental Workflow

The following diagram illustrates the cyclical process of automated solid-phase peptide synthesis on Rink Amide AM resin.

SPPS_Workflow Start Start: Rink Amide AM Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Is peptide complete? No FinalDeprotection 6. Final Fmoc Deprotection Wash2->FinalDeprotection Yes Repeat->Deprotection Wash3 7. Final Washing (DMF, DCM) FinalDeprotection->Wash3 Cleavage 8. Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation 9. Peptide Precipitation (Cold Ether) Cleavage->Precipitation End End: Purified Peptide Amide Precipitation->End

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Experimental Protocol

This protocol outlines the automated synthesis of a peptide amide on Rink Amide AM resin using Fmoc/tBu chemistry.

1. Resin Preparation (Swelling)

  • Accurately weigh the Rink Amide AM resin and place it into the reaction vessel of the automated peptide synthesizer.

  • Add DMF (approximately 10 mL per gram of resin) to the reaction vessel.[4]

  • Allow the resin to swell at room temperature for 15-30 minutes to ensure optimal reaction kinetics.[4][9]

  • Drain the DMF from the reaction vessel.[3]

2. Synthesis Cycle (Deprotection, Coupling, and Washing)

This cycle is repeated for each amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for an initial 1-3 minutes, drain, and then add a fresh 20% piperidine solution for a second deprotection step of 5-10 minutes.[7][16] This two-stage deprotection ensures complete removal of the Fmoc group.

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly with DMF (at least 3 times) to remove residual piperidine and byproducts.[3]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (typically 5-fold excess) with an equivalent amount of HBTU/HOBt and a 2-fold excess of DIPEA in DMF.[7]

    • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.[7] Reaction completion can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.[1][3]

  • Washing:

    • Wash the resin thoroughly with DMF (at least 3 times) to remove excess reagents and byproducts.[6]

3. Final Deprotection and Washing

  • After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above.

  • Wash the resin thoroughly with DMF (at least 3 times) followed by DCM (at least 3 times) to prepare the resin for cleavage.[6]

4. Cleavage and Peptide Precipitation

  • Cleavage:

    • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[8]

    • Add the cleavage cocktail to the resin (approximately 1 mL per 100 mg of resin) and allow the reaction to proceed for 1-2 hours at room temperature with occasional agitation.[8]

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail or DCM and combine the filtrates.[13]

  • Precipitation:

    • Add the collected filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[1][13]

    • If necessary, store the mixture at 4°C overnight to enhance precipitation.[1][13]

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for an automated peptide synthesis cycle on Rink Amide AM resin.

ParameterValueUnitNotes
Resin Swelling
Swelling Time15 - 30minutesIn DMF[4][9]
DMF Volume10mL/g of resin[4]
Fmoc Deprotection
Reagent20% Piperidine in DMFv/v[1][5][6][7][8][9][10]
Deprotection Time1-3 (initial) + 5-10 (second)minutesTwo-stage deprotection is common[7][16]
Amino Acid Coupling
Fmoc-Amino Acid Excess5 - 10foldRelative to resin loading capacity[7]
HBTU/HOBt Excess5 - 10foldEquivalent to amino acid
DIPEA Excess10 - 20fold2x the amount of amino acid
Coupling Time30 - 60minutes[7]
Washing
Number of Washes3 - 5cyclesPer wash step
Cleavage
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)v/v/v[8]
Cleavage Time1 - 2hours[13]
Peptide Precipitation
Ether Volume8 - 10fold excessRelative to cleavage solution volume[1][13]

Signaling Pathway Diagram

The following diagram illustrates the logical relationship of the key chemical transformations during a single cycle of peptide elongation.

SPPS_Chemistry Resin_NH_Fmoc Resin-Linker-NH-Fmoc Piperidine 20% Piperidine in DMF Resin_NH_Fmoc->Piperidine Resin_NH2 Resin-Linker-NH2 Piperidine->Resin_NH2 Deprotection Activated_AA Fmoc-AA-Active Ester Resin_NH2->Activated_AA Fmoc_AA Fmoc-AA-COOH Activator HBTU/HOBt, DIPEA Fmoc_AA->Activator Activator->Activated_AA Activation Resin_Peptide Resin-Linker-NH-CO-AA-Fmoc Activated_AA->Resin_Peptide Coupling

Caption: Key Chemical Steps in a Peptide Elongation Cycle.

References

Application Notes and Protocols: A Step-by-Step Guide to Coupling Amino Acids on Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides for research, therapeutic, and diagnostic applications. The choice of solid support is critical for the successful assembly of the desired peptide sequence. Rink Amide AM resin is a widely utilized solid support in Fmoc-based SPPS, specifically designed for the synthesis of C-terminal peptide amides.[1][2][3] This resin features an acid-labile linker that allows for the cleavage of the final peptide amide under mild acidic conditions, typically using a trifluoroacetic acid (TFA) cocktail.[1][3][4] This document provides a detailed, step-by-step protocol for the coupling of amino acids onto Rink Amide AM resin, intended for researchers, scientists, and professionals in drug development.

Principle of Fmoc Solid-Phase Peptide Synthesis on Rink Amide AM Resin

The synthesis process on Rink Amide AM resin involves a cyclical series of steps, primarily revolving around the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine of the amino acids.[4][5] The general workflow is as follows:

  • Resin Preparation: The resin is swelled in a suitable solvent to allow for efficient diffusion of reagents.

  • Fmoc Deprotection: The Fmoc group on the Rink Amide AM resin is removed using a mild base, typically piperidine (B6355638), to expose the free amine.[1][2]

  • Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated at its carboxyl group and then coupled to the free amine on the resin, forming a peptide bond.[2][5][6]

  • Washing: The resin is thoroughly washed to remove excess reagents and by-products.

  • Monitoring and Capping (Optional but Recommended): A qualitative test, such as the Kaiser test, is performed to check for the presence of unreacted primary amines.[7] If the coupling is incomplete, a capping step is performed to block these unreacted sites and prevent the formation of deletion peptide impurities.[8][9]

This cycle is repeated for each amino acid in the desired peptide sequence.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
Rink Amide AM Resin (100-200 mesh)Synthesis GradeVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
Dichloromethane (DCM)ACS GradeVarious
PiperidineACS GradeVarious
Fmoc-protected Amino AcidsSynthesis GradeVarious
HBTU (or HATU, HCTU)Synthesis GradeVarious
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVarious
Acetic Anhydride (B1165640)ACS GradeVarious
Pyridine (B92270)ACS GradeVarious
Trifluoroacetic Acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
Deionized Water
Protocol 1: Resin Preparation and Swelling
  • Weigh the desired amount of Rink Amide AM resin into a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[8]

  • After swelling, drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.[1][7]

  • Agitate the mixture for 20-30 minutes at room temperature.[7]

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Protocol 3: Amino Acid Activation and Coupling
  • In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid (relative to the resin loading) in DMF.

  • Add 3-5 equivalents of an activating agent such as HBTU.[5][10]

  • Add 6-10 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid/activating agent mixture.[10]

  • Briefly agitate the activation mixture for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. Longer coupling times may be necessary for sterically hindered amino acids or as the peptide chain elongates.[8]

Protocol 4: Monitoring the Coupling Reaction (Kaiser Test)

The Kaiser test is a colorimetric method used to detect the presence of primary amines.

  • Take a small sample of resin beads (a few beads are sufficient) from the reaction vessel.

  • Wash the beads thoroughly with DMF and then with ethanol.

  • Add 2-3 drops of each Kaiser test reagent (potassium cyanide in pyridine, ninhydrin (B49086) in n-butanol, and phenol (B47542) in n-butanol) to the beads.[11]

  • Heat the sample at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution:

    • Blue/Purple beads and solution: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless beads and solution: Indicates the absence of free primary amines (complete coupling).

Protocol 5: Capping of Unreacted Amines

If the Kaiser test is positive, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

  • Drain the amino acid coupling solution from the reaction vessel.

  • Wash the resin with DMF.

  • Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., a 3:2 ratio of acetic anhydride to pyridine in DMF).[8]

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.[8]

  • Drain the capping solution and wash the resin thoroughly with DMF.

Protocol 6: Cleavage of the Peptide from the Resin

Once the peptide synthesis is complete, the peptide is cleaved from the resin.

  • Wash the resin with DCM to remove any residual DMF.[7]

  • Prepare a cleavage cocktail. A common cocktail for Rink Amide AM resin is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[12]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Data Presentation

Table 1: Reagent Equivalents for a Standard Coupling Reaction

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
Activating Agent (HBTU/HATU)3 - 5
Base (DIPEA)6 - 10

Table 2: Common Coupling Reagents and Conditions

Coupling ReagentBaseTypical Reaction TimeNotes
HBTU/HOBtDIPEA1-2 hoursStandard and efficient coupling.
HATU/HOAtDIPEA1-2 hoursRecommended for sterically hindered amino acids.[8]
DIC/HOBtN/A1-2 hoursEconomical choice, requires pre-activation.[13]

Visualizations

Experimental Workflow

experimental_workflow Resin Rink Amide AM Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Activated AA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Cap Capping (Acetic Anhydride/Pyridine) Kaiser->Cap Positive Repeat Repeat Cycle Kaiser->Repeat Negative Cap->Wash2 Repeat->Deprotect Cleave Cleavage (TFA Cocktail) Repeat->Cleave Final Cycle Peptide Peptide Amide Cleave->Peptide

Caption: Workflow for amino acid coupling on Rink Amide AM resin.

Signaling Pathway (Chemical Transformations)

chemical_transformations cluster_resin On-Resin cluster_solution In-Solution Resin_Fmoc Resin-Linker-NH-Fmoc Resin_NH2 Resin-Linker-NH2 Resin_Fmoc->Resin_NH2 Piperidine Resin_Peptide_Fmoc Resin-Linker-NH-Peptide-Fmoc Resin_NH2->Resin_Peptide_Fmoc Coupling Cleaved_Peptide H2N-Peptide-CONH2 Resin_Peptide_Fmoc->Cleaved_Peptide TFA Fmoc_AA_OH Fmoc-AA-OH Activated_AA Fmoc-AA-Activated Fmoc_AA_OH->Activated_AA HBTU/DIPEA Activated_AA->Resin_Peptide_Fmoc

Caption: Key chemical transformations in Fmoc SPPS on Rink Amide AM resin.

References

Rink Amide AM Resin cleavage cocktail composition and preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cleavage of synthetic peptides from Rink Amide AM resin. Rink Amide AM resin is a widely used solid-phase support in Fmoc-based peptide synthesis, specifically for the production of C-terminal peptide amides, which are common in many biologically active peptides.[1][2] The cleavage process, which involves the use of a strong acid cocktail, simultaneously detaches the peptide from the resin and removes most acid-labile side-chain protecting groups.[3]

Rink Amide AM Resin Overview

Rink Amide AM resin is a polystyrene-based resin functionalized with a highly acid-labile linker.[1] The "AM" designation refers to the aminomethyl polystyrene matrix to which the Rink amide linker is attached.[1] This resin is specifically designed for Fmoc solid-phase peptide synthesis (SPPS) and yields a C-terminal amide upon cleavage.[2]

Cleavage Cocktail Composition

The selection of the appropriate cleavage cocktail is critical and depends on the amino acid composition of the peptide, particularly the presence of sensitive residues that are susceptible to modification by reactive cations generated during cleavage.[4][5] Trifluoroacetic acid (TFA) is the primary reagent used for cleavage.[3][6] Scavengers are added to the TFA to "trap" these reactive carbocations and prevent side reactions.[7]

Below is a summary of common cleavage cocktails used for Rink Amide AM resin:

Cocktail NameComposition (v/v)Key Applications & Remarks
Standard Cocktail 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (B1312306) (TIS)Suitable for most peptides without sensitive residues. TIS is an effective carbocation scavenger.[6]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust and universal cocktail for peptides containing multiple sensitive residues such as Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).[6][7]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISAn "odorless" alternative where TIS replaces thiol-based scavengers. Useful for peptides with trityl protecting groups, but does not prevent Met oxidation.[6][8]
TFA/DCM/Anisole 49% TFA, 49% Dichloromethane (DCM), 2% AnisoleA milder cleavage condition that can improve crude purity for sensitive peptides.[9]
TFA/TIPS/DMB 92.5% TFA, 2.5% TIS, 5% 1,3-dimethoxybenzene (B93181) (DMB)The use of DMB can prevent the formation of C-terminal N-alkylated peptide amides, a potential side reaction with Rink Amide resin.[10][11]

Experimental Protocols

1. Preparation of the Peptide-Resin for Cleavage

Prior to cleavage, the peptide-resin must be thoroughly washed and dried to remove residual reagents from the synthesis that could interfere with the cleavage reaction.[12]

  • Place the peptide-resin in a sintered glass funnel.

  • Wash the resin sequentially with:

    • Dimethylformamide (DMF) (3 times)

    • Dichloromethane (DCM) (3 times) to remove the DMF.[13]

    • Methanol (MeOH) (3 times) to shrink the polystyrene resin.[14]

  • Dry the resin under high vacuum for at least 4 hours, or preferably overnight, over KOH pellets.[14]

2. Preparation of the Cleavage Cocktail

Cleavage cocktails should always be prepared fresh immediately before use in a well-ventilated fume hood.[4][6]

  • Caution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12]

  • In a suitable container, carefully combine the required volumes of TFA and scavengers according to the chosen cocktail from the table above. For example, to prepare 10 mL of the standard cocktail, mix 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of triisopropylsilane (TIS).

3. Cleavage of the Peptide from the Resin

  • Place the dried peptide-resin in a round-bottom flask or a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin. A general guideline is to use 10-25 mL of cocktail per gram of resin.[5][15]

  • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 1-3 hours.[7] The optimal time may vary depending on the peptide sequence and protecting groups. For peptides containing arginine (Arg) residues, the cleavage time may need to be extended.[16]

  • After the reaction is complete, filter the cleavage mixture through a sintered glass funnel to separate the resin. Collect the filtrate, which contains the cleaved peptide.

  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates to ensure complete recovery of the peptide.[7][17]

4. Peptide Precipitation and Isolation

  • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).[7]

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[7] For some peptides, incubation at -20°C may be necessary to facilitate precipitation.[6]

  • Centrifuge the suspension to pellet the precipitated peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[7]

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]

Visualized Workflows and Structures

G cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation Resin_Wash_DMF Wash with DMF Resin_Wash_DCM Wash with DCM Resin_Wash_DMF->Resin_Wash_DCM Resin_Wash_MeOH Wash with MeOH Resin_Wash_DCM->Resin_Wash_MeOH Dry_Resin Dry Resin Under Vacuum Resin_Wash_MeOH->Dry_Resin Add_Cocktail Add Cocktail to Resin Dry_Resin->Add_Cocktail Prepare_Cocktail Prepare Cleavage Cocktail Prepare_Cocktail->Add_Cocktail Incubate Incubate (1-3 hours) Add_Cocktail->Incubate Filter Filter and Collect Filtrate Incubate->Filter Wash_Resin_TFA Wash Resin with TFA Filter->Wash_Resin_TFA Precipitate Precipitate with Cold Ether Wash_Resin_TFA->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Wash_Pellet Wash Pellet with Ether Centrifuge->Wash_Pellet Dry_Peptide Dry Peptide Pellet Wash_Pellet->Dry_Peptide

Figure 1. Experimental workflow for peptide cleavage from Rink Amide AM resin.

G Resin {Polystyrene Resin | CH2-} Linker Rink Amide Linker O-CH2-C(=O)-NH-CH2-Ph(OCH3)-CH(NH-Fmoc)-Ph(OCH3) Resin->Linker:p Peptide { Peptide Chain |  ...-AA(n)-...-AA(1)-NH-} Linker:f1->Peptide:f1 Peptide Bond Formation Cleaved_Peptide { Cleaved Peptide Amide |  ...-AA(n)-...-AA(1)-NH2} Linker->Cleaved_Peptide Cleavage Peptide->Cleaved_Peptide Cleavage TFA TFA + Scavengers

Figure 2. Rink Amide AM resin structure and cleavage.

References

Application Notes and Protocols for Cleaving Peptides from Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rink Amide AM resin is a widely utilized solid-phase support for the synthesis of C-terminal peptide amides using Fmoc chemistry.[1] A critical final step in solid-phase peptide synthesis (SPPS) is the efficient cleavage of the synthesized peptide from the resin, with simultaneous removal of side-chain protecting groups.[2] This application note provides a detailed protocol for the acidic cleavage of peptides from Rink Amide AM resin, a process typically achieved with a high concentration of trifluoroacetic acid (TFA).[1]

The choice of cleavage cocktail is paramount and depends on the amino acid composition of the peptide.[3] During cleavage, reactive carbocations are generated from the linker and protecting groups, which can lead to unwanted side reactions with sensitive residues such as tryptophan, methionine, and cysteine.[2][3] To prevent these side reactions, scavengers are added to the cleavage cocktail to "trap" these reactive species.[2] This document outlines standard cleavage cocktails and provides a step-by-step guide to ensure high yield and purity of the final peptide amide.

Data Presentation: Cleavage Cocktail Compositions

The selection of an appropriate cleavage cocktail is crucial for successful peptide cleavage and to minimize side reactions. The following table summarizes common cleavage cocktails for peptides synthesized on Rink Amide AM resin.

Cocktail IDComposition (v/v/v)Key ScavengersRecommended Applications
Cocktail A 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)Water, TISGeneral purpose for peptides without highly sensitive residues.[2][4]
Cocktail B (Reagent K) 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)Phenol, Water, Thioanisole, EDTRecommended for peptides containing sensitive residues like Trp, Met, or Cys.[2]
Cocktail C 94% TFA / 2.5% Water / 2.5% 1,2-Ethanedithiol (EDT) / 1% Triisopropylsilane (TIS)Water, EDT, TISA common alternative for peptides with sensitive residues.[5]
Cocktail D 92.5% TFA / 5% 1,3-Dimethoxybenzene (DMB) / 2.5% Triisopropylsilane (TIS)DMB, TISSpecifically recommended to prevent the formation of C-terminal N-alkylated peptide amide byproducts.[6][7]

Experimental Protocol: Cleavage of Peptides from Rink Amide AM Resin

This protocol details the steps for the cleavage of a peptide from Rink Amide AM resin, including resin preparation, the cleavage reaction, and subsequent peptide precipitation and washing.

Materials:

  • Peptide-bound Rink Amide AM resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT), Phenol, Thioanisole, 1,3-Dimethoxybenzene)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Cold diethyl ether

  • Reaction vessel (e.g., round bottom flask or specialized cleavage vessel)

  • Sintered glass funnel

  • Collection tube

  • Centrifuge

  • Nitrogen gas line or vacuum desiccator

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group is removed from the peptide-resin. This is typically done as the final step of the synthesis.[8][9]

    • Transfer the peptide-resin to a sintered glass funnel.[3]

    • Wash the resin thoroughly with DMF (3 times) to remove any residual piperidine.[9]

    • Wash the resin with DCM (3 times) to remove the DMF.[9][10]

    • Dry the resin under a high vacuum for at least 4 hours, or preferably overnight, over KOH.[3]

  • Cleavage Reaction:

    • Accurately weigh the dried peptide-resin and place it in a suitable reaction vessel.[9]

    • Freshly prepare the chosen cleavage cocktail from the table above (approximately 10 mL per gram of resin).[2]

    • Add the cleavage cocktail to the resin.[2]

    • Gently agitate the mixture at room temperature. The typical reaction time is 2-3 hours.[2][5] For peptides containing arginine residues, the time may be extended.[8]

  • Peptide Collection:

    • Filter the cleavage solution from the resin into a clean collection tube.[2]

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[2]

  • Peptide Precipitation:

    • In a separate tube, add cold diethyl ether (approximately 8-10 times the volume of the TFA filtrate).[2][10]

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[2]

    • If necessary, keep the mixture at 4°C overnight to maximize precipitation.[8][10]

  • Pelleting and Washing:

    • Centrifuge the suspension to pellet the precipitated peptide.[2]

    • Carefully decant the ether.[2]

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.[2][10]

  • Drying:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[2]

Mandatory Visualization

Peptide_Cleavage_Workflow Resin Peptide-Bound Rink Amide AM Resin Wash_DMF Wash with DMF Resin->Wash_DMF Wash_DCM Wash with DCM Wash_DMF->Wash_DCM Dry_Resin Dry Resin Wash_DCM->Dry_Resin Cleavage Add Cleavage Cocktail (TFA + Scavengers) Dry_Resin->Cleavage Incubate Incubate (2-3 hours) Cleavage->Incubate Filter Filter to Collect Peptide Solution Incubate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge and Decant Ether Precipitate->Centrifuge Wash_Ether Wash Pellet with Cold Ether Centrifuge->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide Crude_Peptide Crude Peptide Amide Dry_Peptide->Crude_Peptide

Caption: Workflow for peptide cleavage from Rink Amide AM resin.

References

Synthesis of Cyclic Peptides Using Rink Amide AM Resin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cyclic peptides utilizing Rink Amide AM resin. This methodology is a cornerstone in drug discovery and development, enabling the creation of conformationally constrained peptides with enhanced metabolic stability, receptor affinity, and membrane permeability.[1][2][3]

Introduction

Rink Amide AM resin is a widely used solid support for Fmoc-based solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal peptide amides.[4][5] Its acid-labile linker allows for the efficient cleavage of the synthesized peptide under mild acidic conditions, preserving the integrity of the final product.[4][6] This resin is highly compatible with Fmoc chemistry, which employs mild base deprotection, thereby minimizing side reactions.[4] On-resin cyclization strategies are frequently employed to generate cyclic peptides, offering advantages over solution-phase cyclization by minimizing intermolecular side reactions and simplifying purification.

Principle of On-Resin Head-to-Tail Cyclization

A common strategy for synthesizing head-to-tail cyclic peptides on Rink Amide AM resin involves anchoring the peptide chain to the resin through the side chain of a trifunctional amino acid, such as Aspartic acid (Asp) or Glutamic acid (Glu).[2] This approach leaves the C-terminus of the peptide free to react with the N-terminus after linear sequence assembly and deprotection, leading to on-resin cyclization. Subsequent cleavage from the resin yields the desired cyclic peptide amide.

Experimental Protocols

The following protocols outline the key steps for the synthesis of a head-to-tail cyclic peptide on Rink Amide AM resin.

Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell the Rink Amide AM resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[1]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes. Drain the solution and repeat the treatment for an additional 15 minutes.[1]

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).[1]

  • First Amino Acid Coupling (Side-Chain Anchoring):

    • For head-to-tail cyclization, the first amino acid will be one whose side chain is used for anchoring (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH, where OAll is an allyl ester protecting group).

    • Dissolve the Fmoc-amino acid (3 eq.), a coupling reagent like HATU (2.9 eq.), and a base such as DIPEA (6 eq.) in DMF.[1]

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test or chloranil (B122849) test.[1]

    • Wash the resin with DMF (5 times) and DCM (3 times).[1]

Peptide Chain Elongation

This phase involves the sequential addition of Fmoc-protected amino acids to the growing peptide chain.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using 20% piperidine in DMF as described in step 1.2.

  • Amino Acid Coupling:

    • Activate the next Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HATU, HBTU, DIC/Oxyma) and a base (e.g., DIPEA) in DMF.[1][7]

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.[1]

    • Monitor the reaction for completion.

  • Washing: Wash the resin with DMF and DCM as previously described.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

On-Resin Cyclization
  • N-Terminal Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.[1]

  • C-Terminal Protecting Group Removal: Selectively deprotect the C-terminal carboxylic acid. For an allyl (All) protecting group, this can be achieved using a palladium catalyst. For example, treat the resin with Pd(PPh3)4 and a scavenger like phenylsilane (B129415) in DCM.[7]

  • Cyclization (Lactam Bridge Formation):

    • Wash the resin thoroughly with DMF.

    • Add a coupling reagent (e.g., DIC/Oxyma, HATU/DIPEA) in DMF to the resin.[1][7]

    • Allow the cyclization reaction to proceed for 12-24 hours at room temperature.[1]

    • Monitor the progress of the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing it by LC-MS.[1]

Cleavage and Purification
  • Resin Washing and Drying: After cyclization, wash the resin with DMF, DCM, and methanol, then dry it under vacuum.[8]

  • Cleavage from Resin:

    • Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[7]

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[1]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.[1]

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.[1]

  • Purification: Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.[1]

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis of cyclic peptides on Rink Amide AM resin.

Table 1: Resin Specifications and Loading Capacity

ParameterTypical ValueReference
Resin TypeRink Amide Polystyrene Resin
Loading Capacity0.49 mmol/g
Mesh Size100-200 mesh[9]

Table 2: Example Purity of a 15-mer Cyclic Peptide

Peptide FormLinker Amino AcidReaction Conditions for CyclizationCrude Purity (%)Reference
LinearGluN/A64%
CyclicGlu50°C, Double Coupling22-28%
LinearAspN/A78%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a head-to-tail cyclic peptide using Rink Amide AM resin.

G cluster_prep Resin Preparation cluster_elongation Peptide Elongation cluster_cyclization On-Resin Cyclization cluster_final Cleavage and Purification Resin_Swelling 1. Resin Swelling (DMF) Fmoc_Deprotection_Initial 2. Initial Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection_Initial First_AA_Coupling 3. First Amino Acid Coupling (Side-chain anchoring) Fmoc_Deprotection_Initial->First_AA_Coupling Fmoc_Deprotection_Cycle 4. Fmoc Deprotection First_AA_Coupling->Fmoc_Deprotection_Cycle AA_Coupling 5. Amino Acid Coupling Fmoc_Deprotection_Cycle->AA_Coupling Wash 6. Washing AA_Coupling->Wash Wash->Fmoc_Deprotection_Cycle Repeat for each AA Final_Fmoc_Deprotection 7. Final N-Terminal Fmoc Deprotection Wash->Final_Fmoc_Deprotection C_Term_Deprotection 8. C-Terminal Side-Chain Deprotection Final_Fmoc_Deprotection->C_Term_Deprotection Cyclization 9. Cyclization Reaction (Lactam bridge formation) C_Term_Deprotection->Cyclization Cleavage 10. Cleavage from Resin (TFA Cocktail) Cyclization->Cleavage Purification 11. Purification (RP-HPLC) Cleavage->Purification Lyophilization 12. Lyophilization Purification->Lyophilization

Caption: Workflow for head-to-tail cyclic peptide synthesis on Rink Amide AM resin.

Example Signaling Pathway Inhibition

Cyclic peptides are often designed to inhibit specific biological pathways. For instance, cyclic peptides can act as antagonists for Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), a key player in angiogenesis.

G cluster_pathway VEGF-A / VEGFR1 Signaling Pathway cluster_inhibition Inhibition by Cyclic Peptide VEGFA VEGF-A VEGFR1 VEGFR1 VEGFA->VEGFR1 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR1->Dimerization PLCg PLCγ Dimerization->PLCg Activates PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis, Cell Proliferation, Migration MAPK->Angiogenesis Cyclic_Peptide Cyclic Peptide (VEGFR1 Antagonist) Cyclic_Peptide->VEGFR1 Blocks Binding

Caption: Inhibition of the VEGFR1 signaling pathway by a cyclic peptide antagonist.

References

Application Notes and Protocols for the Synthesis of Long or Difficult Peptides Using Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides, particularly those with considerable length or challenging sequences, is a cornerstone of contemporary drug discovery and biotechnological advancement. The choice of solid-phase support is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). Rink Amide AM resin has emerged as a robust and versatile solid support, especially for the synthesis of C-terminal peptide amides using Fmoc chemistry.[1][2] Its acid-labile linker allows for efficient cleavage under mild conditions, yielding the desired peptide amide with high purity.[2][3] This document provides detailed application notes and protocols for leveraging Rink Amide AM resin in the synthesis of long and difficult peptide sequences.

Key Advantages of Rink Amide AM Resin

Rink Amide AM resin is a popular choice for Fmoc-based solid-phase peptide synthesis due to several key advantages:

  • Direct Synthesis of Peptide Amides: The resin is specifically designed to produce peptides with a C-terminal amide, a common functional group in biologically active peptides.[1][2]

  • Compatibility with Fmoc Chemistry: It is fully compatible with the widely used Fmoc/tBu strategy, which employs milder reaction conditions compared to Boc chemistry, minimizing side reactions.[1][2]

  • Efficient Cleavage: The acid-labile linker allows for the cleavage of the peptide from the resin and simultaneous removal of most side-chain protecting groups in a single step with trifluoroacetic acid (TFA).[3]

  • Good Swelling Properties: The resin exhibits excellent swelling in common SPPS solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which is crucial for efficient reagent diffusion and reaction kinetics.[2]

Data Presentation: Performance in Difficult Peptide Synthesis

The choice of resin significantly impacts the purity and yield of synthesized peptides, especially for difficult sequences. The following tables summarize comparative data for Rink Amide AM resin and other common resins.

Resin TypePeptide SequencePeptide LengthCrude Purity (%)Isolated Yield (%)Reference
Rink Amide-PS Acyl Carrier Protein (65-74)1052Not Reported[4]
Rink Amide-PEG Acyl Carrier Protein (65-74)1075-9045[4]
Rink Amide-PS 15-residue antibiotic15~50Not Reported
Rink Amide-ChemMatrix 15-residue antibiotic15>93Not Reported
Rink Amide AM Exendin-4 Fragment39Not Reported19[5]
Rink Amide AM Calcitonin Fragment32Not Reported25[5]

Table 1: Comparative Performance of Rink Amide Resins. PS: Polystyrene, PEG: Polyethylene glycol.

Experimental Protocols

The following are detailed protocols for the synthesis of long or difficult peptides using Rink Amide AM resin.

Resin Preparation and Swelling

Proper swelling of the resin is critical to ensure that the reactive sites are accessible for the subsequent coupling reactions.

Protocol:

  • Place the desired amount of Rink Amide AM resin in a reaction vessel.

  • Add sufficient DMF to cover the resin (approximately 10-15 mL per gram of resin).[6]

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[7]

  • Drain the solvent.

Fmoc Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.

Protocol:

  • Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.[7][8]

  • Agitate the mixture for 5 minutes and drain the solution.[7]

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[7][8]

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[7]

Amino Acid Coupling

This protocol describes a standard coupling procedure using HCTU as the activating agent. For difficult couplings, see the "Strategies for Difficult Sequences" section.

Protocol:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to the resin loading) and HCTU (3-4 equivalents) in DMF.[9]

  • Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.[9]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[9]

  • To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test.[8] If the test is positive (indicating free amines), the coupling step should be repeated.

  • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times).[7]

Peptide Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

Protocol:

  • After the final amino acid coupling, perform a final Fmoc deprotection as described in Protocol 2.

  • Wash the resin thoroughly with DMF and then with DCM, and dry the resin under vacuum.[6]

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[3] For peptides containing sensitive residues, refer to the "Cleavage Cocktail Optimization" section.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Strategies for Synthesizing Difficult Peptides

Difficult peptide sequences, such as those that are long, hydrophobic, or prone to aggregation, often require optimized protocols to achieve high purity and yield.

Enhancing Coupling Efficiency

For sterically hindered or aggregation-prone sequences, standard coupling protocols may be insufficient.

  • Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.[7]

  • Alternative Coupling Reagents: For difficult couplings, stronger activating agents like HATU or COMU can be used in place of HCTU.[10]

  • Elevated Temperature: Performing the coupling reaction at a slightly elevated temperature (e.g., 40-50°C) can improve efficiency, but care must be taken to avoid racemization.

Overcoming Aggregation

Aggregation of the growing peptide chain on the resin can hinder reagent access and lead to incomplete reactions.

  • Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt secondary structures and improve solvation.

  • Solvent Choice: For hydrophobic peptides, replacing DMF with N-methyl-2-pyrrolidone (NMP) or using a "magic mixture" of DCM/DMF/NMP (1:1:1) can enhance solvation and reduce aggregation.[7]

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions (Ser or Thr) can disrupt the formation of secondary structures that lead to aggregation.

Cleavage Cocktail Optimization

The composition of the cleavage cocktail is critical for preventing side reactions, especially for peptides containing sensitive amino acid residues.

Sensitive Residue(s)Recommended Scavenger(s)Cleavage Cocktail Composition
Cysteine (Cys), Methionine (Met)1,2-ethanedithiol (B43112) (EDT)94% TFA, 2.5% Water, 2.5% TIS, 1% EDT
Tryptophan (Trp)Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)94% TFA, 2.5% Water, 2.5% TIS, 1% EDT
Arginine (Arg)Triisopropylsilane (TIS)95% TFA, 2.5% Water, 2.5% TIS
Tyrosine (Tyr)Triisopropylsilane (TIS)95% TFA, 2.5% Water, 2.5% TIS

Table 2: Recommended Cleavage Cocktails for Peptides with Sensitive Residues.

Visualizing the Workflow

The following diagrams illustrate the key workflows in solid-phase peptide synthesis using Rink Amide AM resin.

SPPS_Workflow Resin Rink Amide AM Resin Swell Resin Swelling (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Fmoc_Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat n-1 times Final_Deprotection Final Fmoc Deprotection Wash->Final_Deprotection After final coupling Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Difficult_Peptide_Strategies Problem Difficult Sequence (Long, Hydrophobic, Aggregation-prone) Coupling_Issues Inefficient Coupling Problem->Coupling_Issues Aggregation_Issues Peptide Aggregation Problem->Aggregation_Issues Sol_Coupling1 Double Coupling Coupling_Issues->Sol_Coupling1 Sol_Coupling2 Stronger Activators (HATU, COMU) Coupling_Issues->Sol_Coupling2 Sol_Coupling3 Elevated Temperature Coupling_Issues->Sol_Coupling3 Sol_Aggregation1 Chaotropic Agents (LiCl) Aggregation_Issues->Sol_Aggregation1 Sol_Aggregation2 Alternative Solvents (NMP, 'Magic Mixture') Aggregation_Issues->Sol_Aggregation2 Sol_Aggregation3 Pseudoproline Dipeptides Aggregation_Issues->Sol_Aggregation3

Figure 2: Strategies for synthesizing difficult peptides.

Conclusion

Rink Amide AM resin is a highly effective solid support for the synthesis of long and difficult peptide amides via Fmoc-SPPS. By employing optimized protocols for coupling and cleavage, and by implementing strategies to overcome challenges such as peptide aggregation, researchers can successfully synthesize complex peptides with high purity and yield. The protocols and data presented in this document provide a comprehensive guide for scientists and drug development professionals to effectively utilize Rink Amide AM resin in their research and development endeavors.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Peptides using Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rink Amide AM resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for the production of C-terminally amidated peptides.[1][2] This functional group is a common feature of many biologically active peptides, including a large number of antimicrobial peptides (AMPs), where it can contribute to increased stability and biological potency. These application notes provide a comprehensive overview and detailed protocols for the synthesis of AMPs using Rink Amide AM resin, leveraging the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

The use of Rink Amide AM resin offers several advantages for AMP synthesis, including high yields and purity of the final product.[3][4] The acid-labile linker of the resin allows for efficient cleavage of the synthesized peptide under mild acidic conditions, typically with a trifluoroacetic acid (TFA)-based cocktail, which simultaneously removes most side-chain protecting groups.[2][4]

This document will detail the synthesis of representative AMPs, present quantitative data in a structured format, provide step-by-step experimental protocols, and visualize key workflows and mechanisms of action.

Data Presentation: Synthesis and Antimicrobial Activity of Representative AMPs

The following tables summarize the synthesis and antimicrobial activity of several well-known AMPs that can be effectively synthesized using Rink Amide AM resin.

PeptideSequenceResin TypePurityYieldReference
Temporin L Analogue FVQWFSKFLGRIL-NH₂ (and analogues)Rink Amide Resin>97%Not explicitly stated[5][6]
MSI-78 (Pexiganan) GIGKFLKKAKKFGKAFVKILKK-NH₂Rink Amide ResinHigh Purity AssumedHigh Yield Assumed[7]
LL-37 Derivative Sequence derived from LL-37(5-24)Rink Amide MBHA ResinHigh Purity AssumedNot explicitly stated
PeptideTarget OrganismMIC (μg/mL)Reference
MSI-78 (Pexiganan) Escherichia coli1.25-40[8]
Methicillin-resistant Staphylococcus aureus (MRSA)1.25-40[8]
Pseudomonas aeruginosa1.25-40[8]
Carbapenem-resistant Klebsiella pneumoniae1.25-40[8]
Acinetobacter baumannii1.25-40[8]
Anaerobic bacteria≤64[5]
Candida albicansInhibition at high concentrations[5]
Temporin L Analogue (Peptide 12) Bacillus megaterium Bm111.56[6]
Staphylococcus aureus ATCC 259233.12[6]
Staphylococcus epidermidis ATCC 122283.12[6]
Acinetobacter baumannii3.12[6]
LL-37 Various bacteria40-160[8]

Experimental Protocols

I. General Solid-Phase Peptide Synthesis (SPPS) Protocol for AMPs on Rink Amide AM Resin

This protocol outlines the general steps for the manual synthesis of a target antimicrobial peptide using Fmoc chemistry on Rink Amide AM resin.

1. Resin Swelling:

  • Place the Rink Amide AM resin (typically 100-200 mesh or 200-400 mesh) in a suitable reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 10-20 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3 times) to remove residual piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU (3-5 equivalents), and an activator base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Pre-activate the amino acid mixture for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.

  • To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellowish) indicates the absence of free primary amines and thus, a complete reaction.

  • After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3 times).

4. Chain Elongation:

  • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence until the desired full-length peptide is assembled on the resin.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v). TIS acts as a scavenger to prevent side reactions.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin to collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

6. Peptide Precipitation and Purification:

  • Concentrate the TFA filtrate, for example, by rotary evaporation or under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its molecular weight.

II. Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the antimicrobial activity of the synthesized peptides.

1. Preparation of Bacterial Inoculum:

  • Culture the target bacterial strain overnight in Mueller-Hinton Broth (MHB).

  • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the wells of a 96-well microtiter plate.

2. Peptide Dilution:

  • Prepare a stock solution of the purified antimicrobial peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • Perform two-fold serial dilutions of the peptide stock solution in MHB directly in the 96-well plate.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well containing the peptide dilutions.

  • Include a positive control (bacteria in MHB without any peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Visualizations

Experimental Workflow for AMP Synthesis

G cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps Resin Rink Amide AM Resin Swelling Swelling in DMF Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection KaiserTest->FinalDeprotection Final Amino Acid Cleavage Cleavage from Resin (TFA/TIS/H₂O) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spec) Purification->Characterization FinalPeptide Purified Antimicrobial Peptide Characterization->FinalPeptide G cluster_membrane Membrane Disruption Models cluster_intracellular Intracellular Targets BarrelStave Barrel-Stave Model CellLysis Cell Lysis and Death BarrelStave->CellLysis ToroidalPore Toroidal-Pore Model ToroidalPore->CellLysis CarpetModel Carpet Model CarpetModel->CellLysis NucleicAcid Nucleic Acid Synthesis Inhibition NucleicAcid->CellLysis ProteinSynth Protein Synthesis Inhibition ProteinSynth->CellLysis Enzyme Enzyme Inhibition Enzyme->CellLysis AMP Antimicrobial Peptide BacterialCell Bacterial Cell AMP->BacterialCell Interaction BacterialCell->BarrelStave Pore Formation BacterialCell->ToroidalPore Pore Formation BacterialCell->CarpetModel Membrane Solubilization BacterialCell->NucleicAcid Internalization BacterialCell->ProteinSynth Internalization BacterialCell->Enzyme Internalization

References

Application of Rink Amide AM Resin in Peptide Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rink Amide AM (aminomethyl) resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for the discovery and development of peptide-based therapeutics.[1][2] Its primary application lies in the synthesis of C-terminal peptide amides, a common structural feature in many biologically active peptides, including hormones, neurotransmitters, and antimicrobial peptides.[1][3] The amide group often enhances biological activity and stability compared to the corresponding C-terminal carboxylic acid.[3] This document provides detailed application notes and experimental protocols for the effective use of Rink Amide AM resin in peptide drug discovery.

Key Advantages of Rink Amide AM Resin

  • Direct Synthesis of Peptide Amides: The resin is specifically designed to yield a C-terminal amide upon cleavage, which is crucial for the biological activity of many peptide drugs.[1][2][3][4]

  • Fmoc Chemistry Compatibility: It is perfectly suited for Fmoc-based SPPS, which employs mild basic conditions for deprotection, thereby minimizing side reactions like racemization.[1][3]

  • Acid-Labile Cleavage: The peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also simultaneously removes most common side-chain protecting groups.[1][2][4]

  • High Yield and Purity: When used with optimized protocols, Rink Amide AM resin facilitates the synthesis of peptides in high yields and purity.[1][5]

  • Good Swelling Properties: The polystyrene-based matrix exhibits excellent swelling in common SPPS solvents, ensuring efficient diffusion of reagents.[1]

Comparison with Other Resins

The choice of resin is critical in SPPS and depends on the desired C-terminal functionality of the peptide.

Resin TypeC-Terminal FunctionalityCleavage ConditionsKey Features
Rink Amide AM Resin Amide (-CONH2)Strong acid (e.g., 95% TFA)Ideal for C-terminal amides; compatible with Fmoc chemistry.[1][4]
Wang Resin Carboxylic Acid (-COOH)Strong acid (e.g., HF or high % TFA)Standard for peptides with C-terminal acids using Fmoc chemistry.[4]
Merrifield Resin Carboxylic Acid (-COOH)Strong acid (e.g., HF)Primarily used with Boc chemistry.[4]
Sieber Amide Resin Amide (-CONH2)Mild acid (e.g., 1% TFA in DCM)Allows for the synthesis of fully protected peptide amides.[1]
2-Chlorotrityl Chloride Resin Carboxylic Acid (-COOH) or Protected FragmentsVery mild acid (e.g., 1% TFA in DCM)Suitable for synthesizing protected peptide fragments and peptides with acid-sensitive residues.[1][4]

Experimental Protocols

Resin Swelling

Proper swelling of the resin is crucial for efficient synthesis.

Protocol:

  • Place the desired amount of Rink Amide AM resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin).[6]

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[6]

  • Drain the solvent.

Fmoc Deprotection (First Amino Acid Loading)

This step removes the Fmoc protecting group from the resin's linker to allow for the coupling of the first amino acid.

Protocol:

  • To the swollen resin, add a 20% solution of piperidine (B6355638) in DMF.

  • Agitate the mixture for 20-30 minutes at room temperature.[7]

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Amino Acid Coupling

This protocol describes a standard coupling procedure using HBTU as the activating agent.

Protocol:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[6]

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times).

Iterative Peptide Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

Protocol:

  • After the final amino acid coupling, perform a final Fmoc deprotection.

  • Wash the resin with DMF and then with dichloromethane (B109758) (DCM).

  • Dry the peptidyl-resin under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[8]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Data Presentation: Quantitative Analysis

The following tables provide representative data for key parameters in peptide synthesis using Rink Amide AM resin. Actual results may vary depending on the peptide sequence, scale, and specific laboratory conditions.

Table 1: Resin Loading Capacity

Loading capacity is a critical parameter that determines the amount of peptide that can be synthesized per gram of resin. It is typically determined by spectrophotometric quantification of the Fmoc group released upon treatment with piperidine.[3]

Resin TypeSupplier Stated Loading (mmol/g)Experimentally Determined Loading (mmol/g)
Rink Amide AM0.6-0.80.65
Rink Amide MBHA0.3-0.60.54
Rink Amide AM0.30.3

Data is illustrative and based on typical values found in product datasheets and literature.[9][10][11]

Table 2: Cleavage Efficiency with Different Cocktails

The choice of cleavage cocktail can impact the yield and purity of the final peptide. The addition of scavengers is crucial to prevent side reactions.

Peptide SequenceCleavage CocktailCleavage Time (hours)Crude Purity (%)
Acyl Carrier Protein (65-74)95% TFA / 2.5% TIS / 2.5% H₂O275-90
Leu-enkephalin derivative95% TFA / 5% H₂O2>90
Model Peptide94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS2Not specified

Data compiled from literature sources.[6][11][12]

Table 3: Purity of Peptides Synthesized on Rink Amide AM Resin

The purity of the crude peptide after cleavage is a key indicator of the success of the synthesis. HPLC is the standard method for purity analysis.

PeptideResin MatrixCrude Purity by HPLC (%)
Acyl Carrier Protein (65-74)Polystyrene-DVB52
Acyl Carrier Protein (65-74)PEG-containing75-90
Aib-enkephalin pentapeptidePolystyrene96.5
Aib-ACP decapeptidePolystyrene91.1

This table illustrates that the resin matrix can also influence the purity of the synthesized peptide.[12][13]

Visualization of Workflows and Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Rink Amide AM Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Steps 2-3 for each amino acid Wash2->Repeat n-1 cycles FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Cleave 4. Cleavage & Deprotection (TFA Cocktail) FinalDeprotect->Cleave Precipitate 5. Precipitation (Cold Ether) Cleave->Precipitate Peptide Purified Peptide Amide Precipitate->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Rink Amide AM resin.

Logical Relationship of Resin Choice to Peptide Product

Resin_Choice Start Desired C-Terminal Functionality Amide Peptide Amide (-CONH2) Start->Amide Acid Peptide Carboxylic Acid (-COOH) Start->Acid Protected Protected Peptide Fragment Start->Protected Rink Rink Amide AM Resin Amide->Rink Sieber Sieber Amide Resin Amide->Sieber Wang Wang Resin Acid->Wang Merrifield Merrifield Resin Acid->Merrifield Chlorotrityl 2-Chlorotrityl Chloride Resin Protected->Chlorotrityl

Caption: Decision tree for selecting a suitable resin based on the desired peptide product.

Signaling Pathway of GLP-1 Receptor Agonists

Many GLP-1 receptor agonists are peptide amides and are synthesized using resins like Rink Amide AM. Their mechanism of action involves the activation of the GLP-1 receptor, a G-protein coupled receptor.[1][2][5][8]

GLP1_Signaling cluster_cell Pancreatic β-cell GLP1R GLP-1 Receptor (GPCR) Gs Gs protein GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin Insulin Secretion PKA->Insulin Gene Gene Transcription (β-cell proliferation & survival) PKA->Gene EPAC->Insulin GLP1 GLP-1 Agonist (Peptide Amide) GLP1->GLP1R Binds to

Caption: Simplified signaling pathway of GLP-1 receptor activation in pancreatic β-cells.

Conclusion

Rink Amide AM resin is an indispensable tool in peptide drug discovery, enabling the efficient and high-purity synthesis of C-terminal peptide amides.[1][2][5] A thorough understanding of its properties and the optimization of synthesis protocols are key to successfully producing peptide drug candidates for further biological evaluation. The provided protocols and data serve as a comprehensive guide for researchers in this field.

References

Rink Amide AM Resin: A Versatile Solid Support for Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rink Amide AM resin is a cornerstone of solid-phase synthesis, particularly for the production of C-terminal amide peptides and their mimetics.[1][2][3][4][5] Its acid-labile linker allows for the efficient release of the synthesized compound under mild acidic conditions, making it compatible with a wide range of functional groups and protecting strategies commonly employed in the synthesis of complex organic molecules.[4][5] These characteristics make Rink Amide AM resin an invaluable tool for the generation of peptidomimetic libraries in drug discovery and development, where the C-terminal amide motif is often crucial for biological activity.[2][4] This document provides detailed application notes and experimental protocols for the synthesis of various peptidomimetics using Rink Amide AM resin.

Key Features and Advantages of Rink Amide AM Resin

Rink Amide AM resin offers several advantages for the synthesis of peptidomimetics:

  • Fmoc Chemistry Compatibility: The resin is fully compatible with Fmoc-based solid-phase synthesis strategies, which utilize mild basic conditions for deprotection, thereby preserving acid-sensitive functionalities within the peptidomimetic structure.[4]

  • Acid-Labile Cleavage: The synthesized peptidomimetic can be cleaved from the resin using a standard solution of trifluoroacetic acid (TFA), often in a single step that concurrently removes most side-chain protecting groups.[4]

  • High Yield and Purity: When used with optimized protocols, Rink Amide AM resin consistently provides high yields and purity of the final peptidomimetic product.[1][2][3][4]

  • Versatility: The resin supports the synthesis of a diverse range of peptidomimetics, including linear and cyclic structures, peptoids, and aza-peptides.

Data Presentation: Quantitative Analysis of Peptidomimetic Synthesis

The following tables summarize typical quantitative data associated with the synthesis of various peptidomimetics on Rink Amide AM resin.

ParameterTypical ValueReference
Resin Loading Capacity 0.3 - 1.0 mmol/g[3]
Matrix Polystyrene-1% DVB[3]
Mesh Size 100-200 or 200-400[3]

Table 1: General Properties of Rink Amide AM Resin. This table outlines the key physical and chemical characteristics of the resin.

Peptidomimetic TypeResin Loading (mmol/g)Crude Purity (%)Overall Yield (%)Reference
Linear Acyl Carrier Protein (65-74)0.4775-9045[6]
Peptoid with Tryptamine-like Residues0.65 (MBHA)VariableNot Specified[7]
Cyclic Peptidomimetic (Head-to-Tail)0.45 (MBHA)Not SpecifiedNot Specified[1]
Aza-peptide (GLP-1 analogue)0.2-0.3>85Not Specified[2]

Table 2: Synthesis Efficiency for Different Peptidomimetic Classes. This table provides a comparative overview of synthesis outcomes for various peptidomimetic structures on Rink Amide AM and similar resins. Note that purity and yield are highly dependent on the specific sequence and synthesis conditions.

Experimental Protocols

This section provides detailed protocols for the synthesis of linear peptidomimetics, peptoids, and on-resin cyclization of peptidomimetics using Rink Amide AM resin.

Protocol 1: General Solid-Phase Synthesis of a Linear Peptidomimetic

This protocol outlines the standard steps for assembling a linear peptidomimetic chain on Rink Amide AM resin using Fmoc chemistry.

1. Resin Swelling:

  • Place the desired amount of Rink Amide AM resin in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) to cover the resin.
  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.
  • Agitate the mixture for 5-10 minutes at room temperature.
  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

3. Amino Acid/Monomer Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid or peptidomimetic building block (3-5 equivalents relative to the resin loading) in DMF.
  • Add a coupling agent, such as HBTU (3-5 equivalents) and an activator base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
  • Pre-activate the mixture for 1-2 minutes.
  • Add the activated monomer solution to the deprotected resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.
  • Wash the resin with DMF.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent monomer in the sequence.

6. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
  • Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The composition may be adjusted based on the amino acid composition of the peptidomimetic.
  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptidomimetic.
  • Precipitate the crude product by adding cold diethyl ether.
  • Centrifuge to pellet the precipitate, decant the ether, and dry the crude product.

8. Purification:

  • Purify the crude peptidomimetic using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Solid-Phase Synthesis of a Peptoid (Submonomer Method)

This protocol describes the two-step submonomer method for synthesizing N-substituted glycine (B1666218) oligomers (peptoids).

1. Resin Preparation and Fmoc Deprotection:

  • Swell the Rink Amide AM resin and perform the initial Fmoc deprotection as described in Protocol 1, steps 1 and 2.

2. Acylation Step:

  • To the deprotected resin, add a solution of bromoacetic acid (20 equivalents) and diisopropylcarbodiimide (DIC) (10 equivalents) in DMF.
  • Agitate the mixture for 30 minutes at room temperature.
  • Wash the resin thoroughly with DMF.

3. Amination (Displacement) Step:

  • Add a solution of the desired primary amine (40 equivalents) in DMF or N-methyl-2-pyrrolidone (NMP) to the bromoacetylated resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • Wash the resin with DMF.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent peptoid monomer.

5. Cleavage and Purification:

  • Cleave the peptoid from the resin and purify it as described in Protocol 1, steps 7 and 8.

Protocol 3: On-Resin Head-to-Tail Cyclization of a Peptidomimetic

This protocol outlines a general procedure for the on-resin cyclization of a linear peptidomimetic precursor.

1. Linear Peptidomimetic Synthesis:

  • Synthesize the linear peptidomimetic precursor on Rink Amide AM resin using Protocol 1. The precursor should be designed with appropriate orthogonal protecting groups on the N- and C-terminal residues (or side chains for side-chain cyclization) to allow for selective deprotection and subsequent cyclization.

2. Selective Deprotection:

  • Selectively remove the protecting group from the side chain that will form the cyclic bond (e.g., Alloc or Mtt group) using specific deprotection reagents (e.g., Pd(PPh₃)₄ for Alloc).
  • Wash the resin thoroughly to remove the deprotection reagents.
  • Perform the final N-terminal Fmoc deprotection.

3. On-Resin Cyclization:

  • Swell the deprotected peptidyl-resin in DMF or NMP.
  • Add a coupling reagent cocktail (e.g., HBTU/HOBt/DIPEA or PyBOP/DIPEA) to the resin.
  • Allow the cyclization reaction to proceed for 12-24 hours at room temperature with gentle agitation.
  • Monitor the reaction by taking small aliquots of the resin for cleavage and LC-MS analysis.

4. Cleavage and Purification:

  • Once cyclization is complete, cleave the cyclic peptidomimetic from the resin and purify it as described in Protocol 1, steps 7 and 8.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for peptidomimetic synthesis and two relevant signaling pathways that can be targeted by such molecules.

G cluster_prep Resin Preparation cluster_synthesis Peptidomimetic Assembly cluster_final Final Steps Resin Rink Amide AM Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection_Initial Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection_Initial Coupling Couple Fmoc-Protected Monomer (HBTU/DIPEA) Fmoc_Deprotection_Initial->Coupling Wash1 Wash (DMF) Coupling->Wash1 Fmoc_Deprotection_Cycle Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection_Cycle Wash2 Wash (DMF) Fmoc_Deprotection_Cycle->Wash2 Repeat Repeat for n Cycles Wash2->Repeat Repeat->Coupling Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS and NMR Analysis Purification->Characterization

Figure 1: General workflow for solid-phase synthesis of a linear peptidomimetic on Rink Amide AM resin.

Figure 2: Inhibition of the p53-MDM2 protein-protein interaction by a peptidomimetic.[8][9][10][11][12][13][14][15][16][17]

Wnt_Signaling_Pathway cluster_active Active Wnt Pathway cluster_inhibited Inhibition by Peptidomimetic Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds BetaCatenin β-catenin Frizzled->BetaCatenin stabilizes BCL9 BCL9 BetaCatenin->BCL9 binds TCF_LEF TCF/LEF BCL9->TCF_LEF recruits Gene_Expression Target Gene Expression (Proliferation) TCF_LEF->Gene_Expression activates BetaCatenin_i β-catenin BCL9_i BCL9 BetaCatenin_i->BCL9_i interaction disrupted No_Expression Inhibition of Target Gene Expression BCL9_i->No_Expression prevents recruitment Peptidomimetic Peptidomimetic Inhibitor Peptidomimetic->BetaCatenin_i binds & blocks BCL9 interaction

Figure 3: Disruption of the β-catenin/BCL9 interaction in the Wnt signaling pathway by a peptidomimetic.[18][19][20][21][22][23][24][25][26][27]

Conclusion

Rink Amide AM resin is a robust and versatile solid support that is well-suited for the synthesis of a wide array of peptidomimetics. Its compatibility with Fmoc chemistry and the straightforward cleavage of C-terminal amides make it an essential tool for academic research and industrial drug development. The protocols and data presented herein provide a comprehensive guide for scientists to effectively utilize Rink Amide AM resin in their peptidomimetic synthesis endeavors, paving the way for the discovery of novel therapeutics targeting challenging protein-protein interactions.

References

Application Notes and Protocols for Bioconjugation of Peptides Synthesized on Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rink Amide AM resin is a widely utilized solid-phase support for the synthesis of C-terminal peptide amides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2] Its acid-labile linker allows for the cleavage of the peptide from the resin, yielding a C-terminal amide, a common feature in many biologically active peptides.[2][3] This document provides detailed application notes and protocols for the bioconjugation of peptides synthesized on Rink Amide AM resin, a critical process for developing targeted therapeutics, diagnostic tools, and research probes.[1]

Bioconjugation can be performed either while the peptide is still attached to the resin (on-resin conjugation) or after it has been cleaved and purified (solution-phase conjugation). The choice of strategy depends on the nature of the peptide, the desired modification, and the compatibility of the conjugation chemistry with the protecting groups on the peptide. This guide will cover key bioconjugation techniques including click chemistry, maleimide-thiol coupling, and native chemical ligation.

Key Concepts

  • Solid-Phase Peptide Synthesis (SPPS): A method where a peptide is assembled step-by-step on an insoluble resin support. The use of Fmoc protecting group for the N-terminus, which is removed by a base like piperidine (B6355638), is a common strategy.[4][5]

  • Orthogonal Protecting Groups: These are protecting groups for amino acid side chains that can be removed under specific conditions without affecting other protecting groups or the resin linkage.[6][7] This is crucial for selective on-resin modifications.

  • Bioconjugation: The chemical linking of two molecules, where at least one is a biomolecule (e.g., a peptide). This process is essential for attaching peptides to other entities like fluorophores, PEG chains, or cytotoxic drugs.[8]

Data Presentation: Comparison of Common Bioconjugation Strategies

Bioconjugation StrategyReactive GroupsKey ReagentsTypical PhaseAdvantages
Click Chemistry (CuAAC) Alkyne and AzideCopper(I) catalyst (e.g., CuBr, CuSO₄/Sodium Ascorbate)On-resin or SolutionHigh efficiency, bio-orthogonal, forms a stable triazole linkage.[8][9]
Maleimide-Thiol Coupling Maleimide (B117702) and Thiol (from Cysteine)Thiol-containing peptide, maleimide-functionalized moleculeSolutionHighly selective for thiols at neutral pH, forms a stable thioether bond.[10][11]
Native Chemical Ligation (NCL) N-terminal Cysteine and C-terminal ThioesterThiol catalysts (e.g., thiophenol), denaturing bufferSolutionForms a native peptide bond, allows for the synthesis of large proteins.[12][13][14]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) on Rink Amide AM Resin

This protocol outlines the general steps for synthesizing a peptide on Rink Amide AM resin using Fmoc/tBu strategy.

1. Resin Swelling:

  • Swell the Rink Amide AM resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[15]

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.[15]

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for 12 minutes to ensure complete removal of the Fmoc group.[15]

  • Wash the resin thoroughly with DMF (at least 6 times).[15]

3. Amino Acid Coupling:

  • In a separate vial, pre-activate the Fmoc-protected amino acid (5 equivalents relative to resin loading) with a coupling agent like HBTU (5 equivalents) and an amine base such as DIPEA (10 equivalents) in DMF.[15]

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for at least 40 minutes.[15]

  • Monitor the coupling reaction using a qualitative test like the Kaiser test.[16]

  • Wash the resin thoroughly with DMF.

4. Repeat for Peptide Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

Protocol 2: On-Resin Bioconjugation via Click Chemistry (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to a peptide with an alkyne-containing amino acid on the resin.

1. Peptide Synthesis:

  • Synthesize the peptide on Rink Amide AM resin as described in Protocol 1, incorporating an alkyne-containing amino acid at the desired position.

2. Resin Preparation:

3. Click Reaction:

  • Prepare a solution of CuBr (1 equivalent based on resin loading) in degassed DMSO.[17]

  • Add the CuBr solution to the resin.

  • Add an aqueous solution of ascorbic acid (1 equivalent).[17]

  • Add 2,6-lutidine (10 equivalents) and DIPEA (10 equivalents).[17]

  • Add the azide-containing molecule to be conjugated.

  • Purge the reaction vessel with nitrogen and shake at room temperature for 16-18 hours.[17]

4. Washing:

  • Wash the resin sequentially with isopropanol/DMSO, DMF, and DCM.[17]

  • Dry the resin before proceeding to cleavage.

Protocol 3: Solution-Phase Bioconjugation via Maleimide-Thiol Coupling

This protocol outlines the conjugation of a purified cysteine-containing peptide to a maleimide-functionalized molecule.

1. Peptide Synthesis and Cleavage:

  • Synthesize the cysteine-containing peptide on Rink Amide AM resin (Protocol 1).

  • Cleave the peptide from the resin and deprotect the side chains using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[3][18]

  • Precipitate the peptide in cold diethyl ether, and purify by HPLC.[19]

2. Reduction of Disulfide Bonds (if necessary):

  • Dissolve the purified peptide in a degassed buffer (e.g., PBS, Tris, or HEPES) at pH 7-7.5.[20]

  • Add a 100-fold molar excess of TCEP to reduce any disulfide bonds.[20]

3. Conjugation Reaction:

  • Dissolve the maleimide-functionalized molecule in DMSO or DMF.[20]

  • Add the maleimide solution to the peptide solution (typically a 10-20 fold molar excess of the maleimide).[11]

  • Flush the reaction with an inert gas and allow it to proceed at room temperature or 4°C overnight.[20]

4. Purification:

  • Purify the conjugated peptide using size-exclusion chromatography, HPLC, or FPLC to remove excess maleimide reagent.[11]

Protocol 4: Peptide Cleavage from Rink Amide AM Resin

1. Preparation:

  • Ensure the final N-terminal Fmoc group has been removed from the peptide-resin.[19]

2. Cleavage Cocktail:

3. Cleavage Reaction:

  • Add the cleavage cocktail to the resin and allow the mixture to stand at room temperature for 1.5 to 2 hours.[15]

4. Peptide Precipitation:

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to a 10-20 fold excess of cold diethyl ether.[15]

  • Centrifuge the mixture and decant the ether.

5. Lyophilization:

  • Dissolve the precipitated peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain the crude peptide powder.[15]

Visualizations

Experimental Workflow Diagrams

on_resin_conjugation start Start: Rink Amide AM Resin swell Swell Resin in DMF start->swell spps Fmoc-SPPS (Incorporate Alkyne AA) swell->spps click On-Resin Click Reaction (Azide Molecule, Cu(I)) spps->click wash Wash Resin click->wash cleave Cleavage & Deprotection (TFA Cocktail) wash->cleave purify Purify Conjugated Peptide (HPLC) cleave->purify end End: Purified Peptide Conjugate purify->end

Caption: On-Resin Bioconjugation Workflow via Click Chemistry.

solution_phase_conjugation start Start: Rink Amide AM Resin spps Fmoc-SPPS (Incorporate Cysteine) start->spps cleave Cleavage & Deprotection (TFA Cocktail) spps->cleave purify_peptide Purify Peptide (HPLC) cleave->purify_peptide conjugate Solution-Phase Conjugation (Maleimide Molecule) purify_peptide->conjugate purify_conjugate Purify Conjugate (HPLC/SEC) conjugate->purify_conjugate end End: Purified Peptide Conjugate purify_conjugate->end orthogonal_protection_logic resin Peptide on Resin (Fmoc-N-term, Side-chain PG) fmoc_deprotect Fmoc Deprotection (Piperidine) resin->fmoc_deprotect Standard SPPS Cycle orthogonal_deprotect Selective Side-Chain Deprotection (e.g., Hydrazine for Dde) resin->orthogonal_deprotect Selective Modification Path global_cleavage Global Cleavage & Deprotection (TFA) resin->global_cleavage Direct Cleavage Path chain_elongation Chain Elongation fmoc_deprotect->chain_elongation chain_elongation->resin on_resin_mod On-Resin Modification/ Conjugation orthogonal_deprotect->on_resin_mod on_resin_mod->global_cleavage final_product Final Modified Peptide global_cleavage->final_product

References

On-Resin Cyclization Strategies with Rink Amide AM Resin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the on-resin cyclization of peptides utilizing Rink Amide AM resin. Cyclization is a key strategy in medicinal chemistry to enhance the metabolic stability, receptor selectivity, and bioavailability of peptide-based therapeutics. On-resin cyclization offers significant advantages over solution-phase methods, including reduced intermolecular side reactions and simplified purification.

Introduction to On-Resin Cyclization

Rink Amide AM resin is a widely used solid support for Fmoc-based solid-phase peptide synthesis (SPPS) of peptide amides. Its acid-labile linker allows for the cleavage of the final product as a C-terminal amide, a common feature in many biologically active peptides. This resin is also well-suited for various on-resin cyclization strategies, primarily categorized as head-to-tail and side-chain to side-chain cyclization. The choice of strategy depends on the desired final cyclic peptide structure and the amino acid sequence.

Key On-Resin Cyclization Strategies

There are two primary approaches for on-resin cyclization of peptides on Rink Amide AM resin:

  • Head-to-Tail Cyclization: This strategy involves the formation of a peptide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide. To achieve this on-resin, the peptide is anchored to the support via an amino acid side chain, leaving the C-terminus free to react.[1] A common approach is to use the side-chain carboxyl groups of Aspartic Acid (Asp) or Glutamic Acid (Glu).[2][3]

  • Side-Chain to Side-Chain Cyclization: This method creates a covalent bond between the side chains of two amino acids within the peptide sequence. A frequent implementation is the formation of a lactam bridge (an amide bond) between the side chain of an acidic amino acid (e.g., Asp or Glu) and a basic amino acid (e.g., Lysine (Lys) or Ornithine (Orn)).[4][5] This requires an orthogonal protection strategy to selectively deprotect the reactive side chains on the resin.

Quantitative Data Summary

The success of on-resin cyclization can be influenced by factors such as the peptide sequence, resin loading, and the choice of coupling reagents. The following table summarizes representative quantitative data for different on-resin cyclization strategies with Rink Amide AM resin.

Cyclization StrategyAnchoring ResidueCoupling ReagentsCrude Purity (%)Notes
Head-to-TailGlu Side-ChainDIC/Oxyma22-28%[6]The longer side chain of Glu may provide better cyclization potential compared to Asp.[3]
Head-to-TailAsp Side-ChainDIC/OxymaLower than Glu-linked[6]The shorter side chain of Asp may lead to poorer cyclization efficiency.[6]
Side-Chain to Side-Chain (Lactam Bridge)N/AHBTU/DIEANot SpecifiedMicrowave-assisted cyclization can significantly reduce reaction times.

Experimental Protocols

Detailed methodologies for the key on-resin cyclization strategies are provided below.

Protocol 1: On-Resin Head-to-Tail Cyclization via Side-Chain Anchoring

This protocol describes the synthesis of a head-to-tail cyclic peptide by anchoring the linear precursor to the Rink Amide AM resin via the side chain of an Aspartic Acid or Glutamic Acid residue.

1. Resin Preparation and First Amino Acid Coupling:

  • Swell Rink Amide AM resin (0.3-1.0 mmol/g loading capacity) in N,N-dimethylformamide (DMF) for 30-60 minutes.[7][8]

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 5-15 minutes.[8]

  • Wash the resin thoroughly with DMF.

  • Couple the Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH (5 equivalents) to the deprotected resin using a standard coupling agent such as DIC/Oxyma or HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).[7][9]

2. Linear Peptide Assembly:

  • Perform standard Fmoc-SPPS cycles of deprotection (20% piperidine in DMF) and coupling for the remaining amino acids in the sequence.

3. Selective Deprotection of the Side-Chain Protecting Group:

  • Wash the peptidyl-resin with dichloromethane (B109758) (DCM).

  • To remove the allyl (All) protecting group, treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (B129415) (15 equivalents) in DCM.[7][10] This reaction is typically performed under an inert atmosphere.

4. On-Resin Cyclization:

  • Wash the resin thoroughly with DMF.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • Add a solution of a coupling agent (e.g., 5 equivalents of PyBOP or DIC/Oxyma) and a base (e.g., 10 equivalents of DIPEA) in DMF to the resin.[7]

  • Allow the cyclization reaction to proceed for 2-24 hours. The progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.

5. Cleavage and Purification:

  • Wash the resin with DMF, followed by DCM, and dry under vacuum.[4]

  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.[4]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude cyclic peptide by adding cold diethyl ether.[4]

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[4]

  • Lyophilize the crude peptide to obtain a fluffy powder.

  • Purify the cyclic peptide by reverse-phase HPLC.

Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge)

This protocol details the formation of a lactam bridge between the side chains of an acidic and a basic amino acid.

1. Resin Preparation and Linear Peptide Assembly:

  • Swell Rink Amide AM resin in DMF.

  • Synthesize the linear peptide using standard Fmoc-SPPS. Incorporate the amino acids that will form the lactam bridge with orthogonal side-chain protecting groups. A common pairing is an acidic amino acid with a base-labile protecting group (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH) and a basic amino acid with an acid-labile protecting group that can be selectively removed (e.g., Fmoc-Lys(Mtt)-OH or Fmoc-Orn(Mtt)-OH).[4][9]

2. Selective Side-Chain Deprotection:

  • Wash the fully assembled peptidyl-resin with DCM.

  • To remove the Mtt group, treat the resin with a solution of 1-5% TFA in DCM until the yellow color of the trityl cation is no longer observed in the washings.[4]

3. On-Resin Lactamization:

  • Wash the resin thoroughly with DCM and then DMF.

  • Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Add a solution of a coupling agent (e.g., 5 equivalents of HATU or PyBOP) and a base (e.g., 10 equivalents of DIPEA) in DMF to the resin.[4]

  • Allow the cyclization to proceed for 2-24 hours. Monitor the reaction by LC-MS analysis of a small cleaved sample.

4. Cleavage and Purification:

  • Follow the same cleavage and purification procedure as described in Protocol 1, Step 5.

Visualizations

The following diagrams illustrate the experimental workflows for the described on-resin cyclization strategies.

Head_to_Tail_Cyclization cluster_resin On-Resin Steps cluster_solution Solution Phase Steps A 1. Swell Rink Amide AM Resin B 2. Couple Fmoc-Asp/Glu(OAll)-OH A->B C 3. Assemble Linear Peptide (Fmoc-SPPS) B->C D 4. Selective Side-Chain Deprotection (Pd(PPh3)4) C->D E 5. N-terminal Fmoc Deprotection D->E F 6. On-Resin Cyclization (e.g., PyBOP, DIPEA) E->F G 7. Cleavage from Resin (TFA Cocktail) F->G H 8. Precipitation (Cold Ether) G->H I 9. Purification (RP-HPLC) H->I J Final Cyclic Peptide I->J

Caption: Workflow for On-Resin Head-to-Tail Cyclization.

Side_Chain_Cyclization cluster_resin On-Resin Steps cluster_solution Solution Phase Steps A 1. Swell Rink Amide AM Resin B 2. Assemble Linear Peptide with Orthogonal Protection (e.g., Lys(Mtt), Asp(OAll)) A->B C 3. Selective Side-Chain Deprotection (e.g., dilute TFA) B->C D 4. On-Resin Lactamization (e.g., HATU, DIPEA) C->D E 5. Cleavage from Resin (TFA Cocktail) D->E F 6. Precipitation (Cold Ether) E->F G 7. Purification (RP-HPLC) F->G H Final Cyclic Peptide G->H

Caption: Workflow for On-Resin Side-Chain to Side-Chain Cyclization.

Orthogonal_Protection_Concept cluster_protection Protecting Groups cluster_deprotection Selective Deprotection Steps Peptide Linear Peptide on Resin Fmoc N-terminal Fmoc (Base Labile) Peptide->Fmoc SideChain1 Side-Chain 1 (e.g., tBu) (Strong Acid Labile) Peptide->SideChain1 SideChain2 Side-Chain 2 (e.g., Mtt) (Mild Acid Labile) Peptide->SideChain2 Deprotect_Fmoc Piperidine Fmoc->Deprotect_Fmoc removed by Deprotect_All Strong TFA (Cleavage) SideChain1->Deprotect_All removed by Deprotect_SideChain2 Dilute TFA SideChain2->Deprotect_SideChain2 removed by Deprotect_Fmoc->Peptide enables chain elongation Deprotect_SideChain2->Peptide enables side-chain cyclization Deprotect_All->Peptide enables final deprotection

References

Monitoring Fmoc Deprotection on Rink Amide AM Resin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a widely adopted strategy. The Rink Amide AM resin is a popular solid support for the synthesis of peptide amides due to its acid lability, allowing for mild cleavage conditions. A critical and repetitive step in Fmoc-based SPPS is the removal of the Fmoc group from the N-terminus of the growing peptide chain. Incomplete Fmoc deprotection can lead to the formation of deletion sequences, which are often difficult to separate from the desired peptide, thereby reducing the overall yield and purity of the final product. Therefore, accurate and reliable monitoring of the Fmoc deprotection step is essential for successful peptide synthesis.

This document provides detailed application notes and protocols for the most common methods used to monitor Fmoc deprotection on Rink Amide AM resin: quantitative UV-Vis spectroscopy and the qualitative Kaiser and Trinitrobenzenesulfonic acid (TNBS) tests.

Quantitative Monitoring: UV-Vis Spectroscopy

The most common quantitative method for monitoring Fmoc deprotection relies on the spectrophotometric detection of the dibenzofulvene (DBF)-piperidine adduct formed during the deprotection reaction. The Fmoc group is cleaved by a base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), through a β-elimination mechanism. The released dibenzofulvene is then trapped by piperidine to form a stable adduct that has a characteristic strong absorbance around 301 nm.[1] The concentration of this adduct is directly proportional to the amount of Fmoc group removed from the resin.

Data Presentation
ParameterValueReference
Molar Extinction Coefficient (ε) of DBF-piperidine adduct at ~301 nm in DMF7,100 - 8,100 M⁻¹cm⁻¹[2]
Recommended Wavelength for Measurement~301 nm or 289.8 nm[2]
Typical Deprotection Reagent20% (v/v) piperidine in DMF[1]
Experimental Protocol: UV-Vis Spectroscopy

Materials:

  • Peptidyl-Rink Amide AM resin with N-terminal Fmoc protection

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF (prepare fresh daily)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

Procedure:

  • Resin Preparation: Swell the Fmoc-protected peptidyl-resin in DMF in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for an initial 3-5 minutes.

    • Drain the solution and collect the filtrate in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

    • Add a fresh portion of the deprotection solution to the resin and agitate for another 15-20 minutes to ensure complete deprotection.

    • Drain and collect this second filtrate into the same volumetric flask.

  • Sample Preparation:

    • Wash the resin several times with DMF and collect all washes in the same volumetric flask.

    • Dilute the collected filtrate and washes to the final volume of the flask with DMF and mix thoroughly.

    • A further dilution may be necessary to ensure the absorbance reading is within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Blank the spectrophotometer using the 20% piperidine in DMF solution.

    • Measure the absorbance of the diluted filtrate at the wavelength of maximum absorbance for the DBF-piperidine adduct (typically around 301 nm).

Calculation of Resin Loading:

The loading of the first amino acid on the resin can be calculated using the Beer-Lambert law:

Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of filtrate (L)) / (ε × mass of resin (g) × path length (cm))

Where:

  • Absorbance is the measured absorbance value.

  • Dilution Factor is the factor by which the collected filtrate was diluted.

  • Volume of filtrate is the total volume of the collected deprotection solution and washes.

  • ε is the molar extinction coefficient of the DBF-piperidine adduct (a commonly used value is 7800 M⁻¹cm⁻¹ at 301 nm).[3]

  • Mass of resin is the initial weight of the resin used.

  • Path length is typically 1 cm.

Qualitative Monitoring: Colorimetric Tests

Qualitative tests provide a rapid, visual confirmation of the presence or absence of free primary amines on the resin. A positive result after deprotection indicates successful Fmoc removal, while a negative result after a coupling step suggests the reaction has gone to completion.

Kaiser Test (Ninhydrin Test)

The Kaiser test is a highly sensitive method for detecting primary amines.[1] It is based on the reaction of ninhydrin (B49086) with primary amines to produce a characteristic dark blue color known as Ruhemann's purple.[4]

Experimental Protocol: Kaiser Test

Materials:

  • Kaiser Test Reagents:

  • Peptide-resin beads

  • Small test tubes

  • Heating block or water bath

Procedure:

  • Sample Collection: Collect a small sample of resin beads (10-15 beads) from the reaction vessel.

  • Washing: Place the beads in a small test tube and wash them thoroughly with DMF and then ethanol to remove any residual reagents. Decant the solvent.

  • Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the washed resin beads.

  • Incubation: Heat the test tube in a heating block or boiling water bath at 100-110°C for 3-5 minutes.[4]

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationAction
Intense blue solution and blue beadsPositive: Free primary amines are present.Successful deprotection. Proceed to the next coupling step.
Yellow or colorless solution and beadsNegative: No free primary amines are present.Incomplete deprotection. Repeat the deprotection step.
Brown or reddish-brown colorAmbiguous: May indicate the presence of a secondary amine (e.g., N-terminal proline).Use an alternative test for secondary amines (e.g., Chloranil test).
Trinitrobenzenesulfonic Acid (TNBS) Test

The TNBS test is another sensitive colorimetric assay for the detection of primary amines. TNBS reacts with primary amines to form a yellow-orange colored product. This test is considered by some to be easier to perform than the Kaiser test.[5]

Experimental Protocol: TNBS Test

Materials:

  • Reagent A: 1% (w/v) 2,4,6-trinitrobenzenesulfonic acid (TNBS) in DMF.

  • Reagent B: 10% (v/v) diisopropylethylamine (DIPEA) in DMF.

  • Peptide-resin beads

  • Small test tubes

Procedure:

  • Sample Collection and Washing: Collect and wash a small sample of resin beads as described for the Kaiser test.

  • Reagent Addition:

    • Add 1-2 drops of Reagent A to the resin beads.

    • Add 1-2 drops of Reagent B to the resin beads.

  • Incubation: Let the mixture stand at room temperature for 5 minutes.

  • Washing and Observation: Wash the beads with DMF and observe their color.

Interpretation of Results:

ObservationInterpretationAction
Orange or red beadsPositive: Free primary amines are present.Successful deprotection. Proceed to the next coupling step.
Colorless or pale yellow beadsNegative: No free primary amines are present.Incomplete deprotection. Repeat the deprotection step.

Visualizations

Fmoc_Deprotection_Reaction cluster_reaction Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine Piperidine1 Piperidine Piperidine1->Intermediate1 Dibenzofulvene Dibenzofulvene (DBF) Intermediate1->Dibenzofulvene β-elimination Deprotected_Peptide H2N-Peptide-Resin Intermediate1->Deprotected_Peptide Adduct DBF-Piperidine Adduct (Absorbs at ~301 nm) Dibenzofulvene->Adduct + Piperidine Piperidine2 Piperidine Piperidine2->Adduct

Caption: Chemical reaction pathway of Fmoc deprotection.

UV_Vis_Workflow start Fmoc-Peptide-Resin deprotection Add 20% Piperidine/DMF Collect Filtrate start->deprotection dilution Dilute Filtrate in Volumetric Flask deprotection->dilution measurement Measure Absorbance at ~301 nm dilution->measurement calculation Calculate Loading/ Deprotection Efficiency measurement->calculation end Proceed to Next Coupling calculation->end

Caption: Experimental workflow for UV-Vis monitoring.

Kaiser_Test_Workflow start Collect Resin Beads wash Wash Beads (DMF, Ethanol) start->wash add_reagents Add Kaiser Reagents (A, B, C) wash->add_reagents heat Heat at 100-110°C for 3-5 min add_reagents->heat observe Observe Color Change heat->observe positive Blue Color (Positive) Deprotection Complete observe->positive Yes negative Yellow/Colorless (Negative) Incomplete Deprotection observe->negative No

Caption: Experimental workflow for the Kaiser test.

Conclusion

Consistent and accurate monitoring of Fmoc deprotection is paramount for the successful synthesis of high-purity peptides. The quantitative UV-Vis spectroscopy method provides a reliable means to determine the efficiency of each deprotection step and to calculate the initial loading of the resin. The qualitative Kaiser and TNBS tests offer rapid, on-the-fly checks to ensure the reaction has proceeded as expected before continuing to the next coupling step. The choice of method may depend on the specific requirements of the synthesis, available equipment, and the nature of the peptide sequence. By implementing these protocols, researchers can significantly improve the quality and yield of their synthesized peptides.

References

Troubleshooting & Optimization

troubleshooting low yield in Rink Amide AM Resin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during solid-phase peptide synthesis (SPPS) using Rink Amide AM resin, with a focus on addressing low peptide yield.

Frequently Asked Questions (FAQs)

Q1: My final peptide yield is significantly lower than expected. What are the most common causes when using Rink Amide AM resin?

Low peptide yield can arise from several factors throughout the synthesis process. The most common culprits include:

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the subsequent amino acid from coupling, leading to truncated sequences.

  • Inefficient Amino Acid Coupling: Steric hindrance, peptide aggregation, or suboptimal activation of the incoming amino acid can result in incomplete coupling reactions. The first amino acid coupling to the Rink Amide linker can be particularly challenging.[1]

  • Poor Resin Swelling: Inadequate swelling of the resin beads in the synthesis solvent limits the accessibility of reagents to the reactive sites, thereby reducing reaction efficiency.[2][3][4]

  • Incomplete Cleavage from the Resin: The final cleavage of the peptide from the resin may be incomplete due to insufficient cleavage time or an inappropriate cleavage cocktail.

  • Side Reactions During Cleavage: Reactive carbocations generated during TFA-mediated cleavage can modify sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr), leading to undesired byproducts and a lower yield of the target peptide.[5][6][7] Decomposition of the Rink Amide linker itself can also cause side reactions, such as C-terminal N-alkylation.[7][8]

Q2: How can I determine if my Fmoc deprotection is complete?

Monitoring Fmoc deprotection is crucial for a successful synthesis. Two common methods are:

  • UV Monitoring: The dibenzofulvene-piperidine adduct, a byproduct of Fmoc removal, has a strong UV absorbance around 301 nm.[9][10] By monitoring the UV absorbance of the piperidine (B6355638) solution after deprotection, you can qualitatively and quantitatively assess the completion of the reaction. Automated peptide synthesizers often use this method to extend deprotection times if necessary.[11]

  • Kaiser Test (Ninhydrin Test): This is a highly sensitive colorimetric test for the presence of primary amines.[12][13][14][15] A positive result (intense blue color) after the deprotection step indicates the presence of a free N-terminal amine, signifying a successful Fmoc removal. A negative result (yellow or colorless) suggests an incomplete reaction.

Q3: My coupling reaction seems to be inefficient, especially with the first amino acid. What can I do to improve it?

Inefficient coupling is a frequent cause of low yield. Consider the following strategies:

  • Optimize Coupling Reagents: Utilize highly efficient coupling reagents such as HATU, HBTU, or DIC/HOBt to ensure complete activation of the carboxylic acid.[16]

  • Increase Reagent Equivalents: For difficult couplings, including the first amino acid attachment, increasing the equivalents of the Fmoc-amino acid and coupling reagents (e.g., 4-6 equivalents relative to the resin loading) can drive the reaction to completion.[17][18][19]

  • Double Coupling: If a coupling reaction is known to be difficult or if a Kaiser test indicates an incomplete reaction, repeating the coupling step with a fresh solution of activated amino acid can significantly improve the yield.[18]

  • Pre-activation: Allowing the amino acid and coupling reagent to react for a few minutes before adding them to the resin can enhance coupling efficiency.[18]

Q4: How do I choose the right cleavage cocktail and scavengers for my peptide?

The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide.[5] During cleavage with Trifluoroacetic Acid (TFA), side-chain protecting groups are removed, generating reactive carbocations that can modify sensitive residues.[5][6] Scavengers are added to the cleavage cocktail to "trap" these reactive species.

A general-purpose cleavage cocktail for peptides without sensitive residues is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) .[6][20] For peptides containing sensitive amino acids, a more complex cocktail is required.

Data and Protocols

Quantitative Data for Rink Amide AM Resin Synthesis
ParameterRecommended Value/RangeNotes
Resin Loading Capacity 0.3 - 1.2 mmol/gLower loading can be beneficial for the synthesis of long peptides.[3][21][22][23][24]
Amino Acid Equivalents 4 - 6 eq. (relative to resin loading)Can be increased for sterically hindered amino acids or difficult couplings.[17][18][19]
Coupling Reagent Equivalents 3.9 - 5.9 eq. (relative to resin loading)Ensure sufficient activation of the amino acid.
Base (e.g., DIPEA) Equivalents 8 - 12 eq. (relative to resin loading)A non-nucleophilic base is used to maintain basic conditions for coupling.
Fmoc Deprotection Solution 20% Piperidine in DMFA two-step deprotection (e.g., 3 min + 10 min) is often recommended.[9]
Standard Cleavage Cocktail 95% TFA / 2.5% H₂O / 2.5% TISSuitable for peptides without sensitive residues.[6][20]
Recommended Scavenger Cocktails for TFA Cleavage
Sensitive Residue(s)Recommended Scavenger(s)Example Cocktail Composition (v/v)
Trp Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), ThioanisoleReagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT[5][6]
Met Thioanisole, Ethyl methyl sulfide (B99878) (EMS)Reagent K or similar cocktails containing thio-compounds.[6]
Cys Dithiothreitol (DTT), 1,4-Benzenedimethanethiol (1,4-BDMT), TISAdd DTT to a standard cocktail or use specialized cocktails to prevent oxidation and alkylation.[6][25][26]
Arg(Pbf/Pmc) ThioanisoleHelps in the complete removal of these protecting groups.[6]
General (Multiple Sensitive Residues) Reagent KA robust, albeit malodorous, cocktail for complex peptides.[5][6]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on the Rink Amide AM resin.

  • Resin Swelling:

    • Place the Rink Amide AM resin in a reaction vessel.

    • Add sufficient N,N-Dimethylformamide (DMF) to cover the resin (approx. 10 mL/g).

    • Allow the resin to swell for at least 30 minutes with gentle agitation.[27]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[9]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4-6 eq.) and a coupling reagent (e.g., HATU, 3.9-5.9 eq.) in DMF.

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (8-12 eq.) to the amino acid solution and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times).

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction (a negative result is desired). If the test is positive, a second coupling may be necessary.

  • Repeat:

    • Return to Step 2 for the next amino acid in the sequence.

Protocol 2: Peptide Cleavage and Precipitation

This protocol is for the final cleavage of the peptide from the Rink Amide AM resin.

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the resin thoroughly with DMF, followed by Dichloromethane (DCM) (3-5 times each).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage:

    • In a well-ventilated fume hood, add the appropriate pre-chilled TFA cleavage cocktail (with scavengers) to the dry resin (approx. 10 mL/g).

    • Stopper the reaction vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.

  • Peptide Isolation:

    • Filter the resin through a sintered glass funnel and collect the filtrate into a clean centrifuge tube.

    • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

  • Precipitation:

    • In a separate, larger centrifuge tube, place 8-10 volumes of cold methyl tert-butyl ether or diethyl ether.

    • Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[28]

    • Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Collection and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated for each Amino Acid) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test (Optional Monitoring) Wash2->KaiserTest KaiserTest->Deprotection Next Cycle FinalWash Final Wash & Dry KaiserTest->FinalWash Final Cycle Start Start: Rink Amide AM Resin Start->Deprotection Cleavage Cleavage & Deprotection (TFA + Scavengers) FinalWash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation End Crude Peptide (Ready for Purification) Precipitation->End

Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS) using Rink Amide AM resin.

Cleavage_Mechanism Resin Peptide-Linker-Resin Protonation of Linker by TFA Intermediate Protonated Intermediate Carbocation Formation Resin->Intermediate + H+ (from TFA) Cleaved Peptide Amide (Product) + Linker Carbocation Intermediate->Cleaved Cleavage Scavenger {Scavenger (e.g., TIS) | Traps Carbocation} Cleaved->Scavenger Reaction SideProduct {Alkylated Side Product | (Reduced Yield)} Cleaved->SideProduct Side Reaction (No/Inefficient Scavenger)

Caption: The acid-labile cleavage mechanism of the Rink Amide linker and the role of scavengers.

Troubleshooting_Low_Yield cluster_synthesis Synthesis Phase Issues cluster_cleavage Cleavage Phase Issues cluster_solutions_synthesis cluster_solutions_cleavage Start Low Peptide Yield Observed IncompleteDeprotection Incomplete Fmoc Deprotection? Start->IncompleteDeprotection IncompleteCoupling Incomplete Coupling? Start->IncompleteCoupling PoorSwelling Poor Resin Swelling? Start->PoorSwelling IncompleteCleavage Incomplete Cleavage? Start->IncompleteCleavage SideReactions Side Reactions? Start->SideReactions Sol_Deprotection Extend deprotection time Use fresh piperidine IncompleteDeprotection->Sol_Deprotection Sol_Coupling Use better coupling reagents Double couple Increase equivalents IncompleteCoupling->Sol_Coupling Sol_Swelling Choose appropriate solvent (DMF/NMP) Allow adequate swelling time PoorSwelling->Sol_Swelling Sol_Cleavage Extend cleavage time (2-4h) Ensure resin is dry IncompleteCleavage->Sol_Cleavage Sol_SideReactions Use appropriate scavenger cocktail Optimize cleavage conditions SideReactions->Sol_SideReactions

Caption: A troubleshooting decision tree for diagnosing and resolving low yield in Rink Amide AM resin synthesis.

References

common side reactions with Rink Amide AM Resin and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rink Amide AM Resin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Rink Amide AM resin and what are its primary applications?

Rink Amide AM resin is a widely used solid support for Fmoc-based solid-phase peptide synthesis (SPPS). Its key feature is the acid-labile linker that, upon cleavage, yields a peptide with a C-terminal amide. This is particularly valuable as many biologically active peptides, such as hormones and neuropeptides, possess a C-terminal amide functionality. The resin is compatible with standard Fmoc chemistry protocols, making it a versatile tool in drug discovery and peptide research.[1]

Troubleshooting Guides

This section provides detailed information on common side reactions, their causes, and proven methods for their prevention and mitigation.

Diketopiperazine (DKP) Formation

Issue: You are observing significant yield loss and the presence of a truncated dipeptide byproduct in your crude peptide analysis.

Explanation: Diketopiperazine formation is a common side reaction, especially when proline or glycine (B1666218) are among the first two amino acids coupled to the resin.[2] It involves the intramolecular cyclization of the N-terminal amino group of the dipeptide with the ester linkage to the resin, leading to the cleavage of the dipeptide from the solid support. This results in a lower yield of the full-length peptide.[2][3]

  • Use of 2-Chlorotrityl Chloride Resin for Susceptible Sequences: For sequences containing proline or other secondary amino acids in the first two positions, utilizing a more sterically hindered resin like 2-chlorotrityl chloride can inhibit DKP formation.[2]

  • Dipeptide Coupling: Coupling the first two amino acids as a pre-formed dipeptide unit can bypass the susceptible dipeptide-resin intermediate.[2]

  • Alternative Deprotection Reagents: Standard 20% piperidine (B6355638) in DMF can promote DKP formation. Using a milder deprotection cocktail can significantly reduce this side reaction.[3]

Deprotection Reagent CocktailSolventDKP Formation (%)
20% PiperidineDMF13.8%
5% PiperidineDMF12.2%
20% PiperidineToluene11.7%
5% Piperazine (B1678402)DMF< 4.0%
5% PiperazineNMP< 4.0%
2% DBU / 5% PiperazineNMP3.6%

Data is for a DKP-susceptible Fmoc-Cys(tBu)-Pro-2-Cl-Trityl resin treated twice (5 min and 30 min).[3]

This protocol provides an alternative Fmoc-removal strategy to minimize DKP formation.[3]

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP).

  • Resin Swelling: Swell the peptide-resin in NMP.

  • First Deprotection: Drain the solvent and add the 2% DBU / 5% piperazine / NMP solution to the resin. Agitate for 5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for 30 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with NMP (at least five times) to remove all traces of DBU and piperazine.

DKP_Prevention_Workflow start Start SPPS check_sequence Sequence contains Pro or Gly at N-terminus? start->check_sequence standard_protocol Proceed with Standard 20% Piperidine/DMF Protocol check_sequence->standard_protocol No use_dipeptide Couple pre-formed Fmoc-dipeptide-OH check_sequence->use_dipeptide Yes alt_deprotection Use alternative Fmoc-removal cocktail (e.g., DBU/Piperazine) check_sequence->alt_deprotection Yes monitor Monitor for DKP formation standard_protocol->monitor use_dipeptide->standard_protocol alt_deprotection->monitor

Caption: Decision tree for preventing Diketopiperazine (DKP) formation.

Racemization

Issue: Your purified peptide shows diastereomeric impurities upon chiral chromatography analysis.

Explanation: Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, can occur during the activation and coupling steps of SPPS.[4] Histidine and cysteine are particularly susceptible to racemization.[2] The choice of coupling reagent and base significantly influences the extent of this side reaction.

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Using reagents known for low racemization potential is crucial, especially for sensitive amino acids.[4]

  • Use of Additives: Additives like HOBt, HOAt, or Oxyma can suppress racemization when used with carbodiimide (B86325) coupling reagents.[2]

  • Protecting Groups for Sensitive Residues: For histidine, protecting the imidazole (B134444) nitrogen can greatly reduce racemization.[2] For cysteine, using alternative S-protecting groups to the standard Trityl (Trt) group can be beneficial.[5]

Amino AcidCoupling ReagentBase% D-Isomer (Racemization)
Fmoc-His(Trt)-OHHATUDIPEA7.8% (with 5 min pre-activation)
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBtDIPEA0.3% (with 5 min pre-activation)
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBtDIPEAHigh
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma-6.8%
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma-0.74%

Data collated from multiple sources.[4][6]

This protocol is recommended when incorporating cysteine to minimize racemization.

  • Amino Acid Derivative: Use Fmoc-Cys(Thp)-OH as the building block.

  • Activation/Coupling:

    • Dissolve Fmoc-Cys(Thp)-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF.

    • Add Diisopropylcarbodiimide (DIPCDI) (3 eq.) to the solution.

    • Immediately add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

Racemization_Prevention cluster_mechanism Racemization Mechanism cluster_prevention Prevention Strategies activated_aa Activated Amino Acid oxazolone Oxazolone Intermediate activated_aa->oxazolone Base-catalyzed coupling_reagent Select Low-Racemization Coupling Reagent (e.g., DIC/Oxyma) racemized_aa Racemized Amino Acid oxazolone->racemized_aa Enolization additives Use Additives (HOBt, HOAt) protecting_groups Use Optimized Side-Chain Protecting Groups (e.g., Fmoc-His(MBom)-OH)

Caption: Key factors influencing racemization and corresponding prevention strategies.

Aspartimide Formation

Issue: You observe byproducts with the same mass as your target peptide but with different retention times in HPLC, particularly in peptides containing Asp-Gly or Asp-Asn sequences.

Explanation: Aspartimide formation is a base-catalyzed side reaction where the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid residue, forming a five-membered succinimide (B58015) ring. This intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product.[7][8]

  • Modified Deprotection Conditions: Adding an acidic modifier to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation.[9][10]

  • Bulky Side-Chain Protecting Groups: Using sterically hindered protecting groups on the aspartic acid side chain can physically block the formation of the succinimide ring.[9]

  • Backbone Protection: Protecting the backbone amide nitrogen of the residue C-terminal to the aspartic acid with a group like 2,4-dimethoxybenzyl (Dmb) can completely prevent aspartimide formation.[2]

Peptide SequenceAsp Protecting GroupAspartimide-Related Impurities (%)
VKDGYIAsp(OtBu)High
VKDGYIAsp(OMpe)Moderate
VKDGYIAsp(OBno)Almost Undetectable
(Gly²)-GLP-2Asp(OtBu)High
(Gly²)-GLP-2Asp(OBno)Negligible

Data from comparative studies.

This protocol describes a simple modification to the standard deprotection procedure to reduce aspartimide formation.

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF containing 0.1 M HOBt.

  • Deprotection: Use this solution for all Fmoc deprotection steps following the incorporation of the aspartic acid residue.

  • Standard Procedure: Follow your standard deprotection time and washing protocols.

Aspartimide_Formation peptide Peptide Chain ...-Asp-Xxx-... aspartimide Aspartimide Intermediate Cyclic Succinimide peptide->aspartimide Base-catalyzed cyclization piperidine Piperidine piperidine->peptide hydrolysis Hydrolysis aspartimide->hydrolysis products Mixture of Products α-Aspartyl Peptide β-Aspartyl Peptide hydrolysis->products

Caption: The chemical pathway of aspartimide formation and subsequent hydrolysis.

Alkylation of Sensitive Residues During Cleavage

Issue: After TFA cleavage, you detect modifications on sensitive amino acid residues such as tryptophan, methionine, or cysteine, often appearing as additions of +57 (t-butyl) or other masses corresponding to protecting groups.

Explanation: During the acidic conditions of TFA cleavage, protecting groups are removed, generating highly reactive carbocations. These cations can then alkylate nucleophilic side chains of certain amino acids, leading to undesired byproducts.[11] The linker of the Rink Amide resin itself can also decompose under TFA treatment and cause C-terminal N-alkylation.[12]

  • Use of Scavenger Cocktails: Adding nucleophilic scavengers to the TFA cleavage cocktail is essential to "trap" the reactive carbocations before they can modify the peptide.[11][13]

  • Optimized Scavenger Selection: The choice of scavengers depends on the amino acid composition of the peptide.[11][13]

  • Protecting Group on Tryptophan: Using Fmoc-Trp(Boc)-OH can prevent modification of the indole (B1671886) side chain.

Cleavage Cocktail (TFA/Scavengers)% S-Alkylation
95% TFA / 5% H₂OHigh
95% TFA / 2.5% H₂O / 2.5% TISModerate
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDTLow
90% TFA / 2.5% H₂O / 2.5% TIS / 5% EDTVery Low

Data adapted from a study on Cys-containing peptides.[11]

This protocol is a general procedure for cleaving peptides from Rink Amide AM resin while minimizing alkylation.

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (B109758) (DCM).

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail appropriate for your peptide sequence. A common "universal" cocktail is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT). For peptides without highly sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) may be sufficient.[11]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Incubate at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide under vacuum.

TFA_Cleavage tfa TFA resin Peptide-Resin + Protecting Groups tfa->resin carbocations Reactive Carbocations (e.g., t-butyl+) resin->carbocations cleaved_peptide Cleaved Peptide resin->cleaved_peptide scavengers Scavengers (TIS, EDT, Water) carbocations->scavengers Desired Reaction alkylation Alkylation of Sensitive Residues (Trp, Cys, Met) carbocations->alkylation Undesired Reaction trapped_cations Trapped Cations scavengers->trapped_cations

Caption: The role of scavengers in preventing side-chain alkylation during TFA cleavage.

Guanidinylation

Issue: You observe a byproduct with a mass increase of +42 Da at the N-terminus of your peptide, leading to chain termination.

Explanation: Guanidinylation is an irreversible side reaction where uronium/aminium-based coupling reagents (e.g., HBTU, HATU) react with the free N-terminal amine of the growing peptide chain. This forms a stable guanidinium (B1211019) group, effectively capping the peptide and preventing further elongation.[14]

  • Pre-activation of the Amino Acid: Activating the carboxylic acid of the incoming amino acid with the coupling reagent in a separate vessel before adding it to the resin can minimize the availability of free coupling reagent to react with the N-terminal amine.[14]

  • In Situ Activation: For particularly difficult couplings, adding the amino acid, coupling reagent, and base to the resin simultaneously ("in situ" activation) can favor the desired amide bond formation over guanidinylation.[14]

  • Stoichiometry Control: Using a slight excess of the amino acid relative to the coupling reagent can help consume the coupling reagent before it has a chance to react with the peptide's N-terminus.

This protocol is recommended for standard couplings to minimize the risk of guanidinylation.[14]

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve the Fmoc-protected amino acid (1.5-2.0 eq. relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, 1.45-1.95 eq.) to the amino acid solution.

    • Add the base (e.g., DIPEA, 2 eq.).

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Guanidinylation_Prevention coupling_reagent {Coupling Reagent (e.g., HATU)}|{Free in Solution} n_terminus {Peptide N-terminus}|{Free Amine} coupling_reagent->n_terminus Undesired Path guanidinylation {Guanidinylation}|{Chain Termination} n_terminus->guanidinylation amide_bond {Amide Bond Formation}|{Peptide Elongation} n_terminus->amide_bond pre_activation {Pre-activation}|{Amino Acid + Coupling Reagent} pre_activation->n_terminus Desired Path

References

Technical Support Center: Optimizing Coupling Efficiency on Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing peptide synthesis on Rink Amide AM Resin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the coupling efficiency of challenging amino acids.

Frequently Asked Questions (FAQs)

Q1: What makes certain amino acids "difficult" to couple during solid-phase peptide synthesis (SPPS)?

A1: Difficult couplings are often attributed to steric hindrance, where the bulky side chains of amino acids physically obstruct the formation of the peptide bond.[1][2] Key examples include β-branched amino acids (Val, Ile, Thr) and α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib).[2][3] N-methylated amino acids also present a challenge due to steric bulk at the amide nitrogen, which reduces its nucleophilicity.[3] Additionally, peptide aggregation, where growing peptide chains clump together on the resin, can block reactive sites and impede reagent diffusion.[1][4]

Q2: When should I consider using a "double coupling" protocol?

A2: A double coupling protocol, which involves repeating the amino acid coupling step, is recommended when an initial coupling reaction is incomplete.[4][5] This is often necessary for sterically hindered amino acids, N-methylated residues, or sequences known to cause aggregation.[3][5] It is also a common strategy for coupling arginine residues due to their bulky side chain and protecting group.[6] The necessity for a double coupling is typically determined by a positive Kaiser test, which indicates the presence of unreacted primary amines.[4][5]

Q3: How do I monitor the completion of a coupling reaction?

A3: The most common method for monitoring coupling completion in real-time is the Kaiser test (or ninhydrin (B49086) test).[5] This colorimetric test detects the presence of free primary amines on the peptide-resin. A positive result, indicated by blue or purple beads, signifies an incomplete reaction, suggesting the need for a second coupling or a capping step.[5][7] For secondary amines like proline, the Kaiser test is unreliable, and alternative methods like the chloranil (B122849) or isatin (B1672199) test are recommended.[4][7] For more rigorous quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC.[5]

Q4: Can the choice of coupling reagent significantly impact the synthesis of a difficult peptide sequence?

A4: Absolutely. While standard carbodiimide (B86325) reagents like DCC and DIC are effective for many couplings, they are often inefficient for sterically hindered residues.[2] For challenging sequences, more potent coupling reagents are highly recommended.[1] These include aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium (B103445) salts such as PyBOP and PyAOP.[2][8] Reagents like HATU and PyAOP are particularly effective as they generate highly reactive OAt esters, which can better overcome steric barriers and often lead to higher yields and purity.[3][8]

Q5: What is racemization, and how can it be minimized, especially for sensitive residues like Cysteine?

A5: Racemization is the undesirable conversion of an L-amino acid to its D-enantiomer during the coupling step, which can significantly impact the final peptide's structure and biological activity.[9] Cysteine is particularly susceptible to this side reaction.[10][11] To minimize racemization, several strategies can be employed:

  • Choice of Reagents: Use carbodiimide-based reagents like DIC in combination with racemization-suppressing additives such as HOBt or Oxyma.[11]

  • Avoid Pre-activation: Prolonged pre-activation of the protected cysteine with coupling reagents before adding it to the resin can increase racemization.[9][11]

  • Solvent Choice: Using a less polar solvent, such as a mixture of DCM and DMF, has been shown to reduce racemization compared to pure DMF.[11]

  • Base Selection: The choice of base can also be critical. For instance, substituting N-methylmorpholine with the bulkier 2,4,6-collidine has been shown to suppress cysteine racemization.[12]

Troubleshooting Guide

This guide provides solutions to common problems encountered when coupling difficult amino acids on Rink Amide AM Resin.

Problem Potential Cause Recommended Solution(s)
Positive Kaiser Test After Initial Coupling Incomplete reaction due to steric hindrance of the incoming amino acid.[4]1. Perform a Double Coupling: Repeat the coupling step with fresh reagents.[4] 2. Switch to a More Potent Coupling Reagent: Use HATU, HCTU, or PyAOP for higher reactivity.[4][8] 3. Increase Reaction Time/Temperature: Extend the coupling time or moderately increase the temperature, though be mindful of potential side reactions like racemization.[4]
Peptide aggregation on the resin is blocking reactive sites.[4]1. Solvent Disruption: Wash the resin with a solvent mixture known to disrupt secondary structures (e.g., a "magic mixture" of DCM/DMF/NMP).[4] 2. Incorporate Disrupting Elements: Consider using pseudoproline dipeptides or Dmb/Hmb protected amino acids in the sequence to prevent aggregation.[4][13]
Low Final Yield or Presence of Deletion Sequences Consistently poor coupling efficiency at one or more steps.1. Optimize Reagent Equivalents: Increase the excess of amino acid and coupling reagents (e.g., from 3 to 5 equivalents).[14] 2. Re-evaluate Coupling Strategy: For extremely difficult couplings, consider in situ neutralization protocols or the use of acyl fluoride (B91410) formation.[1][10]
High Levels of D-Isomer Detected (Racemization) The activated amino acid (especially Cys or His) is susceptible to epimerization.[10][11]1. Use Racemization-Suppressing Additives: Always include HOBt, HOAt, or Oxyma in your coupling cocktail.[11] 2. Choose an Appropriate Coupling Reagent: Carbodiimides (DIC) with additives are generally preferred over highly reactive uronium/phosphonium salts for sensitive residues.[11] 3. Avoid Strong Bases and Pre-activation: Use a weaker base if possible and add reagents sequentially to the resin rather than pre-activating the amino acid.[9][12]
Poor Resin Swelling Inappropriate solvent choice or degraded resin.1. Use High-Quality Solvents: Ensure the use of peptide-grade DMF or NMP for optimal swelling. Rink Amide AM resin swells well in these solvents.[15][16] 2. Allow Sufficient Swelling Time: Let the resin swell for at least 30 minutes in the chosen solvent before the first deprotection step.[17][18]

Quantitative Data Summary

The following tables provide a summary of commonly used reagents and conditions for optimizing coupling reactions.

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Reagent ClassExample ReagentRelative ReactivityKey Advantages & Considerations
CarbodiimidesDIC (+ HOBt/Oxyma)ModerateLow cost, effective at suppressing racemization with additives.[11][19] Less efficient for highly hindered couplings.[2]
Aminium/UroniumHBTUHighEfficient for most standard and many difficult couplings.[2][20]
HCTUHighMore reactive than HBTU.[1][3]
HATUVery HighOne of the most efficient reagents, especially for hindered couplings and suppressing racemization.[3][21]
PhosphoniumPyBOPHighGenerally gives cleaner reactions than uronium reagents with less risk of side reactions like guanidinylation.[8]
PyAOPVery HighHighly effective for coupling N-methylated amino acids.[21][22]

Table 2: Typical Reagent Equivalents for a Standard Coupling Protocol

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
Coupling Reagent (e.g., HATU, HBTU)2.9 - 5
Additive (e.g., HOBt, if applicable)3 - 5.5
Base (e.g., DIPEA, NMM)6 - 10

Note: These are starting recommendations and may require optimization based on the specific amino acid and sequence.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered amino acids where standard methods may fail.

  • Resin Preparation: Swell the Rink Amide AM resin in peptide-grade DMF (approx. 10 mL per gram of resin) for at least 30 minutes.[17]

  • Fmoc Deprotection: Perform Fmoc deprotection by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).[11]

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents) and HATU (3.9 equivalents) in DMF. Add a non-nucleophilic base like DIPEA (8 equivalents). Allow this pre-activation to proceed for 1-5 minutes.[1]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 45-60 minutes.[1]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test (see Protocol 3) to check for completion. If the test is positive, proceed with a second coupling.

Protocol 2: Double Coupling Procedure

This protocol should be followed if the Kaiser test after the initial coupling is positive.

  • Initial Wash: After the first coupling and subsequent DMF washes, ensure all previous reagents are removed.

  • Repeat Coupling: Prepare a fresh solution of activated amino acid as described in Protocol 1 (steps 3 and 4).

  • Second Coupling Reaction: Add the fresh activation mixture to the resin and allow the reaction to proceed for the same duration as the first coupling (e.g., 45-60 minutes).

  • Final Wash: Drain the coupling solution and wash the resin extensively with DMF (5-7 times) followed by DCM (2-3 times).

  • Final Check: Perform another Kaiser test. If the test is negative, proceed to the next Fmoc deprotection step. If it remains positive, consider capping the unreacted amines.[4]

Protocol 3: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion

This qualitative test is crucial for assessing the presence of free primary amines.

  • Sample Collection: After the coupling reaction and washing steps, collect a small sample of resin beads (10-15 beads) and place them in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Solution A: 5g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80g of phenol (B47542) in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted with 98 mL of pyridine.[5]

  • Heating: Heat the test tube at 100-110°C for 5 minutes.[5]

  • Observation and Interpretation:

    • Intense Blue/Purple Beads and Solution: Incomplete coupling. A second coupling is required.[5][17]

    • Colorless/Yellow Beads and Solution: Complete coupling. You can proceed to the next deprotection step.[5]

Visual Workflows

Troubleshooting_Workflow start Perform Initial Coupling kaiser_test Perform Kaiser Test start->kaiser_test is_positive Positive (Blue)? kaiser_test->is_positive double_couple Perform Double Coupling is_positive->double_couple Yes proceed Proceed to Next Fmoc Deprotection is_positive->proceed No kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 is_positive_2 Still Positive? kaiser_test_2->is_positive_2 capping Cap Unreacted Amines (e.g., with Acetic Anhydride) is_positive_2->capping Yes is_positive_2->proceed No capping->proceed

Caption: Troubleshooting workflow for incomplete coupling reactions.

Reagent_Selection_Logic start Identify Amino Acid Type standard_aa Standard / Non-Hindered AA start->standard_aa hindered_aa Sterically Hindered AA (Val, Ile, Aib) start->hindered_aa special_case Special Case (N-Me, Cys, Arg) start->special_case reagent_standard Standard Reagents (DIC/HOBt, HBTU) standard_aa->reagent_standard reagent_potent Potent Reagents (HATU, HCTU) hindered_aa->reagent_potent reagent_special Specialized Reagents (PyAOP for N-Me) or Additives (for Cys) special_case->reagent_special

Caption: Logic for selecting an appropriate coupling reagent.

References

Technical Support Center: Troubleshooting the Kaiser Test with Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Kaiser test when used with Rink Amide AM Resin in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Kaiser test in solid-phase peptide synthesis (SPPS) with Rink Amide AM Resin?

A1: The Kaiser test is a rapid and sensitive colorimetric assay used to detect the presence of free primary amines on the solid support.[1] In the context of SPPS using Rink Amide AM Resin and Fmoc chemistry, it is crucial for monitoring two key steps:

  • Fmoc-Deprotection: A positive Kaiser test (intense blue color) after the Fmoc deprotection step indicates the successful removal of the Fmoc protecting group, exposing the free primary amine of the N-terminal amino acid for the next coupling reaction.[2]

  • Amino Acid Coupling: A negative Kaiser test (yellow or colorless) after the coupling step confirms the successful acylation of the N-terminal amine, signifying that the amino acid has been successfully coupled to the growing peptide chain.[2]

Q2: How does the Kaiser test work?

A2: The test is based on the reaction of ninhydrin (B49086) with primary amines. In this reaction, the amino group is oxidatively deaminated, and the released ammonia (B1221849) condenses with two molecules of ninhydrin to form a deep blue or purple chromophore known as Ruhemann's purple.[2] The intensity of the color is proportional to the concentration of free primary amines.

Q3: Is the Kaiser test reliable for all amino acids?

A3: No, the standard Kaiser test is not reliable for detecting secondary amines, such as the N-terminal proline. Proline typically yields a weak reddish-brown or yellow color, which can be ambiguous.[1][3] For peptides with N-terminal proline, alternative tests like the Chloranil or Isatin test are recommended.[1][3] Additionally, some amino acids like serine, asparagine, and aspartic acid may not produce the typical dark blue color.[4]

Q4: What is Rink Amide AM Resin and why is it used?

A4: Rink Amide AM Resin is a solid support used in Fmoc-based SPPS to synthesize C-terminal peptide amides.[5][6] The "AM" denotes that the Rink amide linker is attached to an aminomethyl polystyrene resin.[5] This resin is favored for its ability to produce peptide amides upon cleavage and its compatibility with standard Fmoc chemistry protocols.[6] The cleavage from the resin is typically achieved under acidic conditions, often using a high concentration of trifluoroacetic acid (TFA).[7][8]

Troubleshooting Guide

Problem Observation Possible Cause(s) Recommended Solution(s)
False Positive Blue or purple color is observed even after a thorough coupling reaction.1. Fmoc-Group Lability: The Fmoc protecting group can be unstable under the heating conditions of the Kaiser test, especially in the presence of pyridine (B92270) in the reagents, leading to its premature removal and exposure of a primary amine.[9][10] 2. Reagent Contamination: Old or improperly stored Kaiser test reagents can lead to ambiguous or false-positive results.[9] 3. Inadequate Washing: Residual unreacted amino acids or coupling reagents from the previous step can react with ninhydrin.[9][11] 4. Resin Degradation: Overheating the resin during the test can cause thermal degradation of protecting groups, exposing primary amines.[2]1. Avoid excessive heating during the test. Perform the test at the recommended temperature and time. 2. Prepare fresh Kaiser test reagents regularly. 3. Ensure thorough washing of the resin beads with an appropriate solvent (e.g., DMF, DCM) before performing the test to remove all residual reagents.[2][12] 4. If the problem persists, consider performing a capping step with acetic anhydride (B1165640) to block any unreacted amines before proceeding.[13]
False Negative Yellow or colorless result is observed after the deprotection step.1. Incomplete Deprotection: The Fmoc protecting group has not been completely removed.[2] 2. Steric Hindrance: Severe peptide aggregation on the resin may prevent the ninhydrin reagent from accessing the free N-terminal amine.[1][2]1. Increase the deprotection time or use fresh deprotection reagent (e.g., 20% piperidine (B6355638) in DMF).[2] 2. Use a different solvent system or add chaotropic salts to disrupt secondary structures and improve reagent accessibility.[2]
Ambiguous Color A weak or off-color result (e.g., faint blue, reddish-brown) is observed.1. Presence of a Secondary Amine: The N-terminal amino acid is a secondary amine like proline.[1][13] 2. Incomplete Coupling: A small amount of unreacted primary amine remains.[1]1. Use an alternative test specific for secondary amines, such as the Chloranil or Isatin test.[1][13] 2. Extend the coupling reaction time or perform a second coupling.[1]
Inconsistent Results Kaiser test results are not reproducible.1. Improper Sampling: Taking a non-representative sample of resin beads. 2. Inconsistent Reagent Addition: Variation in the amount of Kaiser test reagents added. 3. Variable Heating: Inconsistent temperature or heating time.1. Ensure a representative sample of resin beads is taken for each test. 2. Use a calibrated dropper or pipette to add a consistent volume of each reagent. 3. Use a heating block or water bath with a calibrated thermometer to ensure consistent temperature and timing.[5][14]

Experimental Protocols

Qualitative Kaiser Test Protocol

This protocol is used to qualitatively assess the presence of free primary amines on the resin.

Reagents:

  • Reagent A: 1.0 mL of a 0.01M KCN solution in water diluted with 49 mL of pyridine.[1][14]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[1][14]

  • Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[1][14]

Procedure:

  • Sample Collection: Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.[2][14]

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to remove any residual reagents. Decant the solvent.[2][12]

  • Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube containing the resin beads.[14]

  • Incubation: Heat the test tube at 100-110°C for 5 minutes.[1][14]

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.

Interpretation of Results:

Observation Interpretation Recommended Action
Intense blue solution and blue beadsPositive Result: Free primary amines are present.Indicates a successful deprotection step or a failed coupling reaction. Proceed with the coupling step if deprotection was performed. Repeat the coupling step if it has failed.[2]
Yellow or colorless solution and beadsNegative Result: No free primary amines are present.Indicates a successful coupling reaction. Proceed with the next deprotection step.[2]
Slightly blue solution with colorless beadsIncomplete Coupling: A small amount of unreacted primary amines remains.Extend the coupling reaction time or perform a second coupling.[1]
Brown or reddish-brown colorAmbiguous Result: May indicate the presence of a secondary amine (e.g., N-terminal proline).Use an alternative test for secondary amines, such as the Chloranil or Isatin test.[1][2]
Quantitative Kaiser Test Protocol

For a more quantitative assessment, the amount of free amine on the resin can be determined spectrophotometrically.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried peptide-resin (1-5 mg) into a test tube.[2]

  • Reagent Addition: Add 1 mL of each of the Kaiser test reagents (A, B, and C) to the test tube.[2]

  • Incubation: Heat the mixture at 100°C for 5-10 minutes.[2]

  • Elution: After cooling to room temperature, add a known volume of 60% ethanol (B145695) in water to the test tube and vortex thoroughly to elute the color.[2]

  • Spectrophotometry: Transfer the supernatant to a cuvette and measure the absorbance at 570 nm.

  • Calculation: The amount of free amine can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of Ruhemann's purple, b is the path length of the cuvette, and c is the concentration of the amine.[2]

Visualizations

SPPS_Workflow Resin Rink Amide AM Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Kaiser_Positive Kaiser Test Wash1->Kaiser_Positive Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Kaiser_Positive->Coupling Positive (Blue) Wash2 Wash (DMF) Coupling->Wash2 Kaiser_Negative Kaiser Test Wash2->Kaiser_Negative Repeat Repeat Cycle Kaiser_Negative->Repeat Negative (Yellow) Cleavage Cleavage from Resin (TFA) Kaiser_Negative->Cleavage Final Cycle Repeat->Deprotection Peptide Peptide Amide Cleavage->Peptide

Caption: A simplified workflow of Fmoc-based solid-phase peptide synthesis (SPPS) on Rink Amide AM Resin.

Kaiser_Test_Reaction cluster_reactants Reactants cluster_products Products Ninhydrin1 Ninhydrin RuhemannsPurple Ruhemann's Purple (Blue/Purple) Ninhydrin1->RuhemannsPurple PrimaryAmine Primary Amine (from peptide-resin) PrimaryAmine->RuhemannsPurple Aldehyde Aldehyde CO2 CO2 H2O 3 H2O

Caption: The overall chemical reaction of the Kaiser test.

Troubleshooting_Logic Start Kaiser Test Result Positive Positive (Blue) Start->Positive Negative Negative (Yellow) Start->Negative Ambiguous Ambiguous Color Start->Ambiguous Deprotection_Check After Deprotection? Positive->Deprotection_Check Coupling_Check After Coupling? Positive->Coupling_Check Negative->Deprotection_Check Negative->Coupling_Check Secondary_Amine Check for Secondary Amine (e.g., Proline) Ambiguous->Secondary_Amine Incomplete_Coupling Incomplete Coupling (Recouple) Ambiguous->Incomplete_Coupling Deprotection_Success Successful Deprotection Deprotection_Check->Deprotection_Success Yes Deprotection_Failed Failed Deprotection (Re-deprotect) Deprotection_Check->Deprotection_Failed No Coupling_Failed Failed Coupling (Recouple) Coupling_Check->Coupling_Failed Yes Coupling_Success Successful Coupling Coupling_Check->Coupling_Success No

Caption: A troubleshooting decision tree for interpreting Kaiser test results.

References

Technical Support Center: Managing Swelling Variations in Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing swelling variations in Rink Amide AM resin. Consistent and optimal resin swelling is critical for the success of solid-phase peptide synthesis (SPPS), directly impacting reaction kinetics, reagent accessibility, and final peptide purity. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is resin swelling crucial for successful Solid-Phase Peptide Synthesis (SPPS)?

Resin swelling is a critical determinant of success in SPPS. Adequate swelling of the Rink Amide AM resin beads is essential for:

  • Enhanced Reagent Accessibility: The cross-linked polystyrene matrix of the resin expands, creating channels that permit the free diffusion of reagents, such as activated amino acids and deprotection solutions, to the reactive sites where the peptide chain is being assembled.

  • Improved Reaction Kinetics: Proper solvation of the polymer support and the growing peptide chain facilitates more efficient and complete reactions. Poorly swollen resins can lead to steric hindrance, resulting in incomplete couplings and deletions in the peptide sequence.

  • Increased Peptide Purity: By ensuring complete reactions at each step, optimal swelling minimizes the formation of deletion sequences and other impurities, simplifying the final purification of the target peptide.

Q2: What are the primary factors that influence the swelling of Rink Amide AM resin?

Several factors can affect the degree of resin swelling:

  • Choice of Solvent: The most significant factor is the solvent used. Solvents that are good at solvating the polystyrene backbone of the resin will cause greater swelling.

  • Resin Loading: Higher loading (a higher concentration of functional sites) can sometimes lead to reduced swelling in certain solvents.

  • Growing Peptide Chain: As the peptide chain elongates, its own physicochemical properties (e.g., hydrophobicity, secondary structure formation) will influence the overall swelling of the peptide-resin conjugate. This can cause the resin to swell more or even shrink during the synthesis.[1]

  • Batch-to-Batch Variability: There can be slight variations in the degree of cross-linking and other physical parameters between different batches of resin, which may lead to minor differences in swelling behavior.[2]

Q3: Which solvents are recommended for swelling Rink Amide AM resin?

Rink Amide AM resin, being a polystyrene-based resin, swells well in aprotic solvents commonly used in SPPS.[3][4] Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are excellent choices for the initial swelling step.[5][6] Tetrahydrofuran (THF) and toluene (B28343) also provide good swelling.[4] Polar protic solvents like methanol (B129727) and water are poor swelling solvents for polystyrene resins.[4]

Q4: How does the growing peptide sequence affect resin swelling?

The peptide chain itself becomes a significant component of the resin bead as the synthesis progresses. A long, hydrophobic peptide sequence may cause the resin to behave differently than a short, polar one. In some cases, the peptide can induce a dramatic increase in swelling, while in others, it can cause the resin to shrink.[1] This dynamic change in swelling underscores the importance of using solvents that maintain good solvation of both the resin and the elongating peptide throughout the synthesis.

Troubleshooting Guide

Problem: The Rink Amide AM resin is not swelling adequately after adding the solvent.

Possible CauseRecommended Solution
Incorrect Solvent Choice The solvent may be a "poor" solvent for the polystyrene matrix. For initial swelling, ensure you are using a suitable solvent such as DMF, DCM, or THF.[4] Refer to the solvent swelling data table below.
Insufficient Swelling Time The resin may not have had enough time to reach its maximum swelling volume. Allow the resin to swell for at least 30-60 minutes with gentle agitation before proceeding with the synthesis.[7] For some applications, swelling for a longer period (up to 24 hours) may be beneficial.[8]
Low Quality or Old Solvent The presence of water or other contaminants in the solvent can negatively impact its ability to swell the resin. Use high-purity, anhydrous solvents appropriate for peptide synthesis.
Resin Clumping If the resin is not properly suspended in the solvent, it can lead to clumping and incomplete swelling. Ensure the resin is fully wetted and agitated to form a uniform slurry.

Problem: Resin swelling decreases significantly during the synthesis.

Possible CauseRecommended Solution
Peptide Aggregation The growing peptide chain may be aggregating on the resin, leading to a collapse of the resin matrix and reduced swelling. This is more common with "difficult" or hydrophobic sequences.
- Switch to a solvent that is better at disrupting secondary structures, such as N-methyl-2-pyrrolidone (NMP).
- Perform couplings at an elevated temperature to disrupt aggregation.
Incompatible Solvent for the Peptide-Resin Conjugate The initial solvent may be excellent for the resin alone but not for the growing peptide-resin complex. The polarity of the peptide-resin changes as the chain elongates.
- Consider using a solvent mixture (e.g., DMF/DCM) to maintain good solvation throughout the synthesis.

Quantitative Data Summary

The degree of swelling for a given resin is typically reported as the volume (in mL) occupied by 1 gram of dry resin after equilibration in a specific solvent. The following table provides representative swelling volumes for 1% cross-linked polystyrene resin, the core matrix of Rink Amide AM resin.

SolventSwelling Volume (mL/g)Classification
Dichloromethane (DCM)~5.2Good
Tetrahydrofuran (THF)~5.5Good
Toluene~5.3Good
N,N-Dimethylformamide (DMF)~4.7Good
N-Methyl-2-pyrrolidone (NMP)-Good
Acetonitrile~3.5Moderate
Ethanol~2.0Poor
Methanol~1.8Poor
Water~1.0 (no significant swelling)Poor

Data is representative for 1% cross-linked polystyrene resin and may vary slightly for Rink Amide AM resin specifically.[4] A solvent is generally considered "good" if it provides a swelling volume of >4.0 mL/g, "moderate" for 2.0-4.0 mL/g, and "poor" for <2.0 mL/g.[2][9]

Experimental Protocols

Protocol 1: Measurement of Resin Swelling Volume

This protocol describes a standardized method to quantify the swelling of Rink Amide AM resin in a chosen solvent.

Materials:

  • Dry Rink Amide AM resin

  • Solvent of interest (e.g., DMF, DCM)

  • 10 mL graduated glass cylinder with a stopper

  • Spatula

Methodology:

  • Accurately weigh 1.0 g of dry resin and carefully transfer it into the graduated cylinder.

  • Gently tap the cylinder on a benchtop to level the resin bed and record the initial dry volume.

  • Add 8-10 mL of the selected solvent to the cylinder.

  • Seal the cylinder and agitate thoroughly to ensure all resin beads are fully suspended and wetted by the solvent.

  • Allow the resin to swell for a minimum of 1 hour at room temperature. For highly accurate and reproducible measurements, a swelling time of up to 24 hours is recommended.[8]

  • After the swelling period, gently agitate the suspension again to dislodge any trapped air bubbles and allow the resin to settle completely.

  • Once the resin bed has formed a stable, level surface, record the final swollen volume in mL.

  • The swelling volume is reported as mL per gram of dry resin.

Protocol 2: Standard Resin Swelling Step in an SPPS Workflow

This protocol outlines the essential initial swelling step before commencing peptide synthesis.

Materials:

  • Rink Amide AM resin

  • SPPS reaction vessel (manual or automated)

  • Primary synthesis solvent (e.g., DMF or DCM)

Methodology:

  • Weigh the desired amount of resin and place it into the SPPS reaction vessel.[10]

  • Add the primary synthesis solvent (e.g., DMF) in a sufficient amount to cover the resin, typically 10-15 mL per gram of resin.[10]

  • Agitate the resin slurry gently (using a shaker, nitrogen bubbling, or mechanical stirrer) for at least 30-60 minutes at room temperature to ensure complete and uniform swelling.[7]

  • After the swelling period, drain the solvent and proceed with the first step of the synthesis (e.g., Fmoc deprotection).

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to Rink Amide AM resin swelling.

G cluster_0 Troubleshooting Swelling Variations in Rink Amide AM Resin start Start: Inconsistent Peptide Synthesis Results check_swelling Observe Resin Swelling Visually start->check_swelling inadequate_swelling Inadequate Swelling check_swelling->inadequate_swelling No adequate_swelling Adequate Swelling Initially check_swelling->adequate_swelling Yes check_solvent Is the correct solvent being used (e.g., DMF, DCM)? inadequate_swelling->check_solvent check_time Was swelling time sufficient (30-60 min)? check_solvent->check_time Yes use_correct_solvent Action: Use fresh, high-purity DMF or DCM. check_solvent->use_correct_solvent No check_agitation Was the resin properly agitated/suspended? check_time->check_agitation Yes increase_time Action: Increase swelling time and ensure agitation. check_time->increase_time No resuspend Action: Ensure complete suspension of resin during swelling. check_agitation->resuspend No no_decrease Swelling is consistent. Problem may lie elsewhere (e.g., coupling chemistry). check_agitation->no_decrease Yes (Re-evaluate other parameters) use_correct_solvent->check_swelling increase_time->check_swelling resuspend->check_swelling check_synthesis_swelling Does swelling decrease during synthesis? adequate_swelling->check_synthesis_swelling check_synthesis_swelling->no_decrease No decrease Swelling Decreases check_synthesis_swelling->decrease Yes consider_aggregation Consider peptide aggregation on-resin. decrease->consider_aggregation change_conditions Action: Change solvent (e.g., to NMP) or increase coupling temperature. consider_aggregation->change_conditions

Caption: Troubleshooting workflow for Rink Amide AM resin swelling issues.

References

impact of solvent quality on Rink Amide AM Resin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rink Amide AM Resin solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the impact of solvent quality on synthesis outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, with a focus on solvent-related causes and solutions.

Issue 1: Low Peptide Yield or Incomplete Coupling

Q: My final peptide yield is very low, and mass spectrometry analysis shows significant truncated sequences. What could be the cause?

A: Low peptide yield and truncated sequences are often linked to incomplete deprotection or coupling steps. The primary culprit is often poor solvation of the resin and the growing peptide chain.[1]

Potential Causes & Solutions:

  • Inadequate Resin Swelling: The synthesis support must be fully swollen to ensure reagents can access all reactive sites.[2] If the resin is not properly swollen, coupling efficiency will decrease dramatically.

    • Solution: Before the first deprotection, ensure the Rink Amide AM resin is swollen in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for at least 30 minutes.[3] N-methyl-2-pyrrolidone (NMP) is also an excellent swelling solvent.[4]

  • Poor Solvent Choice for Coupling: While DMF is the most common solvent for SPPS, some "difficult" or hydrophobic sequences may aggregate, hindering subsequent reactions.

    • Solution: For problematic sequences, consider switching to NMP, which can improve solvation and reduce peptide aggregation.[4][5] In some cases, solvent mixtures containing DMSO have been used to disrupt aggregation.[5]

  • Degraded Solvent Quality: DMF can degrade over time to form dimethylamine.[5] This secondary amine can prematurely cleave the Fmoc protecting group, leading to the insertion of deletion sequences.

    • Solution: Use fresh, high-purity (peptide synthesis grade) DMF for all steps. If you suspect degradation, you can degas the DMF prior to use or purchase a fresh bottle.[5] Always store solvents under an inert atmosphere and away from light.

Troubleshooting Workflow for Low Peptide Yield

Below is a logical workflow to diagnose the cause of low peptide yield.

LowYield_Troubleshooting Start Start: Low Peptide Yield (Truncated Sequences Observed) CheckSwelling Was the resin adequately swollen before synthesis? Start->CheckSwelling CheckSolvent Is the primary solvent (e.g., DMF) fresh and high purity? CheckSwelling->CheckSolvent Yes Solution_Swell Solution: Re-swell resin properly. Use DMF or NMP for >30 min. CheckSwelling->Solution_Swell No CheckAggregation Does the sequence contain hydrophobic or aggregation-prone residues? CheckSolvent->CheckAggregation Yes Solution_Solvent Solution: Use fresh, peptide-grade DMF. Store solvents properly. CheckSolvent->Solution_Solvent No Solution_NMP Solution: Switch to NMP or a DMF/DMSO mixture to improve solvation. CheckAggregation->Solution_NMP Yes Rethink Problem likely related to coupling reagents or protocol. (See Protocol 1) CheckAggregation->Rethink No

Caption: Troubleshooting workflow for diagnosing low peptide yield.

Issue 2: Poor Resin Swelling

Q: My Rink Amide AM resin does not appear to swell significantly. How does this affect my synthesis, and what can I do?

A: Resin swelling is critical for successful SPPS. It involves the solvent penetrating the polymer matrix, making the reactive sites accessible for coupling and deprotection reactions.[1] Poor swelling directly leads to lower reaction completeness, resulting in low yields and purity.[2]

Factors Affecting Resin Swelling:

  • Solvent Type: Polystyrene-based resins like Rink Amide AM swell best in apolar, aprotic solvents.

  • Resin Cross-linking: The degree of divinylbenzene (B73037) cross-linking affects the swelling capacity.

  • Peptide Chain Length: As the peptide chain grows, its physicochemical properties can alter the swelling characteristics of the peptide-resin complex.[1]

Table 1: Swelling Volumes of Polystyrene Resins in Common SPPS Solvents
SolventSwelling Volume (mL/g)ClassificationReference
Dichloromethane (DCM)> 4.0Good[6]
N,N-Dimethylformamide (DMF)> 4.0Good[1][6]
N-Methyl-2-pyrrolidone (NMP)> 4.0Good[1][7]
Tetrahydrofuran (THF)2.0 - 4.0Moderate[8]
Acetonitrile (ACN)2.0 - 4.0Moderate[8]
Isopropanol (IPA)< 2.0Poor[7]
Water< 2.0Poor[9]

Note: A swelling volume > 4.0 mL/g is generally considered good for SPPS.[7]

Solution: Always use a solvent that provides good swelling for your resin. DMF and NMP are the recommended choices for Rink Amide AM resin during the coupling and deprotection cycles.[4] While DCM is a good swelling solvent, it is less commonly used in modern Fmoc-SPPS protocols due to potential side reactions with piperidine (B6355638).[5]

Issue 3: Problems During Cleavage

Q: After cleavage, my crude product is discolored, and I see unexpected side products in my HPLC analysis. Could this be solvent-related?

A: Yes, issues during cleavage can be related to both the cleavage cocktail and residual solvents from the synthesis. The Rink Amide linker itself can be susceptible to side reactions under acidic conditions if not handled correctly.[10]

Potential Causes & Solutions:

  • Residual DMF: DMF is non-volatile and basic. If not thoroughly washed from the peptide-resin before adding the acidic cleavage cocktail, it can neutralize the TFA and inhibit the cleavage reaction.

    • Solution: Before cleavage, perform thorough washes with a solvent like DCM to remove all residual DMF.[11] Ensure the resin is completely dry before adding the TFA cocktail.

  • Linker Decomposition: The standard Rink Amide linker can be sensitive to strong acid, potentially leading to the formation of colored by-products or C-terminal N-alkylation of the peptide amide.[10][12] The more stable Rink Amide AM variant helps to minimize these issues.[10]

    • Solution: Use a well-formulated cleavage cocktail containing scavengers to trap reactive cations generated during the process. Using 1,3-dimethoxybenzene (B93181) as a scavenger can help prevent linker-related side product formation.[12] A standard, effective cocktail is TFA/TIS/H₂O (95:2.5:2.5).[10]

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for Rink Amide AM resin: DMF or NMP?

A1: Both DMF and NMP are excellent solvents for SPPS with Rink Amide AM resin.[4]

  • DMF is the most commonly used solvent due to its good resin-swelling properties and ability to dissolve most reagents.[4] However, it can degrade to form dimethylamine, which can cause premature Fmoc deprotection.[5]

  • NMP is more stable than DMF, more polar, and often provides superior solvation, which can be beneficial for reducing aggregation in difficult sequences.[1][4] Its main drawbacks are higher cost and viscosity.[4] For most standard syntheses, high-purity DMF is sufficient. For long or aggregation-prone peptides, switching to NMP may improve the outcome.[4][5]

Solvent Selection Logic

SolventChoice Start Start: Select a Solvent for SPPS IsStandard Is the peptide sequence short and non-hydrophobic? Start->IsStandard UseDMF Use high-purity DMF. (Cost-effective and reliable) IsStandard->UseDMF Yes IsLong Is the sequence long or known to aggregate? IsStandard->IsLong No IsLong->UseDMF No (but possible) UseNMP Use NMP. (Superior solvation) IsLong->UseNMP Yes ConsiderMix Consider NMP or a DMF/DMSO mixture.

Caption: Decision tree for selecting the primary SPPS solvent.

Q2: What grade of solvent should I use?

A2: Always use the highest purity solvent available, preferably "Peptide Synthesis Grade" or equivalent. These grades are typically low in water and free of amine contaminants, which can interfere with the synthesis.[5]

Q3: Are there "green" solvent alternatives to DMF and NMP?

A3: Yes, research into greener alternatives is ongoing due to the reproductive toxicity of DMF and NMP.[13] Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and binary mixtures (e.g., DMSO/ethyl acetate) have shown promise.[8][13] However, their performance can be highly dependent on the specific resin and peptide sequence, so careful validation is required before adoption.[8]

Q4: How should I store my solvents for SPPS?

A4: Solvents should be stored in tightly sealed, amber glass bottles under an inert atmosphere (argon or nitrogen) to prevent degradation from air, moisture, and light. DMF, in particular, should be stored away from basic conditions to minimize decomposition.[5]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a typical manual cycle for adding one amino acid to the Rink Amide AM resin.

  • Resin Swelling:

    • Place the Rink Amide AM resin in the reaction vessel.

    • Add sufficient DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[3]

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 20% piperidine in DMF to the resin.[3]

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[3]

    • Drain the vessel and wash the resin thoroughly with DMF (5-7 times).[3]

  • Amino Acid Coupling:

    • In a separate vial, prepare the activated amino acid solution:

      • Fmoc-amino acid (4 eq)

      • HBTU (3.9 eq) or HATU (3.9 eq)

      • DIPEA (8 eq)

    • Dissolve the components in DMF.

    • Add the activated solution to the deprotected resin.[3]

    • Allow the reaction to proceed for 30-60 minutes.[3]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[3]

  • Confirmation (Optional):

    • Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[11] If the test is positive, the coupling step should be repeated.

  • Repeat:

    • Return to Step 2 for the next amino acid in the sequence.

Fmoc-SPPS Workflow Diagram

SPPS_Cycle Start Start: Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 End Next Cycle or Final Cleavage Wash2->End End->Deprotection Add next AA

Caption: The four main steps of a standard Fmoc-SPPS cycle.

Protocol 2: Peptide Cleavage from Rink Amide AM Resin
  • Resin Preparation:

    • After the final deprotection and washing steps, wash the peptide-resin thoroughly with DCM (3-5 times) to remove any residual DMF.[11]

    • Dry the resin completely under a vacuum for at least 1 hour.

  • Cleavage:

    • Prepare the cleavage cocktail in a fume hood. For most peptides, a standard cocktail is TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5, v/v/v) .[10]

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of starting resin).

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin once more with a small amount of fresh TFA.

    • Combine the filtrates and add them dropwise to a large volume (10-20 times the filtrate volume) of cold diethyl ether to precipitate the crude peptide.[11]

  • Isolation:

    • Allow the peptide to precipitate fully at -20°C for at least 30 minutes.

    • Centrifuge the mixture and carefully decant the ether.

    • Wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

  • Analysis:

    • Analyze the crude product for purity and identity using RP-HPLC and Mass Spectrometry.[14][15]

References

avoiding racemization during amino acid coupling on Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

<Step_2>

Step 2: Formulate Q&A, Identify Data for Tables, and Plan Diagrams

Q&A Formulation: Based on the initial search, I will structure the technical support center into three main sections:

  • Frequently Asked Questions (FAQs): This section will cover the fundamental concepts of racemization.

    • What is racemization and why is it a concern in peptide synthesis?

    • What is the primary chemical mechanism of racemization during amino acid coupling?

    • Which amino acids are most susceptible to racemization?

    • How does the choice of coupling reagent influence racemization?

    • What is the role of additives like HOBt, HOAt, and Oxyma?

    • How does the base used in the coupling reaction affect racemization?

  • Troubleshooting Guide: Prevention & Optimization: This section will provide actionable advice for researchers encountering or aiming to prevent racemization.

    • My peptide is showing significant racemization. What are the first things I should check?

    • Which coupling reagent and additive combination is best for coupling a racemization-prone amino acid like Histidine (His) or Cysteine (Cys)?

    • What are the optimal reaction conditions (temperature, solvent, time) to minimize racemization?

    • Can pre-activation of the amino acid help reduce racemization?

    • Are there specific considerations for Rink Amide AM resin to prevent linker-related side reactions that can be confused with racemization?

  • Troubleshooting Guide: Detection & Analysis: This section will focus on methods to identify and quantify racemization.

    • How can I detect if racemization has occurred in my synthesized peptide?

    • What is a standard protocol for analyzing amino acid enantiomers by Chiral HPLC?

    • Are there other analytical methods besides HPLC to assess the chiral purity of a peptide?

Data for Tables: From the search results, I can extract quantitative or semi-quantitative data to create the following tables:

  • Table 1: Comparison of Common Coupling Reagents and Additives. This table will compare different coupling cocktails (e.g., DIC/HOBt, HBTU/DIEA, HATU/HOAt, DIC/Oxyma) and their relative potential for causing racemization. I will look for specific percentages of D-isomer formation for sensitive amino acids if available in the literature.

  • Table 2: Influence of Tertiary Base on Racemization. This table will compare common bases (e.g., DIEA, NMM, TMP/Collidine) based on their basicity (pKa) and steric hindrance, and their resulting effect on racemization.

Experimental Protocols: I will detail the following protocol:

  • Protocol 1: Chiral HPLC Analysis of Peptide Hydrolysate. This will be a step-by-step guide covering acid hydrolysis of the peptide, derivatization (if necessary), and the HPLC conditions (column, mobile phase, detection) for separating and quantifying D- and L-amino acid enantiomers.

Diagram Planning (Graphviz): I will create three diagrams:

  • Diagram 1: Chemical Mechanism of Racemization. This diagram will illustrate the two primary pathways: oxazolone (B7731731) formation and direct enolization, showing how the stereocenter is lost.

  • Diagram 2: Troubleshooting Workflow for Racemization. This will be a flowchart that guides a researcher through a logical sequence of steps to diagnose and solve a racemization problem, starting from "Racemization Detected" and branching into checks for coupling reagents, base, temperature, and sensitive residues.

  • Diagram 3: Recommended Coupling Protocol. This will be a workflow diagram illustrating the steps for a coupling cycle designed to minimize racemization (e.g., choice of reagents, pre-activation vs. in-situ, temperature control).

I will ensure all diagrams adhere strictly to the user's specified color palette and contrast rules. For example:

  • Nodes: fillcolor="#4285F4" (blue) with fontcolor="#FFFFFF" (white).

  • Arrows: color="#34A853" (green).

  • Background: bgcolor="#F1F3F4" (light gray).

  • Text outside nodes: fontcolor="#202124" (black).

This structured plan will allow me to systematically build the technical support center, ensuring all user requirements are met with accurate, well-organized, and clearly presented information.I have completed a comprehensive search and have a solid plan for structuring the response. I have gathered information on the causes, prevention, and detection of racemization, identified data for tables, and planned the required diagrams and protocols. I am now ready to synthesize this information and generate the final response according to the user's detailed specifications. Therefore, no further search queries are needed.

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization during amino acid coupling on Rink Amide AM Resin.

Frequently Asked Questions (FAQs)

Q1: What is racemization in peptide synthesis and why is it a critical issue?

A1: Racemization is the process where a chiral amino acid (typically the L-enantiomer) converts into a mixture of both its L- and D-forms during the coupling reaction. This loss of stereochemical integrity is a significant problem because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of D-amino acid impurities can lead to peptides with reduced or altered biological function, making them unsuitable for therapeutic or research applications.[1]

Q2: What is the primary chemical mechanism of racemization during amino acid coupling?

A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[2][3] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of the original stereochemistry at the alpha-carbon. A secondary, less common mechanism is direct enolization, where a strong base directly abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate that can be protonated from either side.[2][4]

Q3: Which amino acids are most susceptible to racemization?

A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide coupling.[2][5] Other amino acids that can be susceptible, especially under non-optimized conditions, include Phenylalanine (Phe) and Serine (Ser).[2] Special protocols are often required for these sensitive residues.[5]

Q4: How does the choice of coupling reagent influence racemization?

A4: The coupling reagent's primary role is to activate the C-terminal carboxylic acid of the incoming amino acid. Highly reactive reagents can accelerate coupling but may also promote the formation of the racemization-prone oxazolone intermediate.[6]

  • Carbodiimides (e.g., DIC, DCC): These are effective but can cause significant racemization if used alone. They are almost always used with an additive to suppress this side reaction.[2][7]

  • Onium Salts (e.g., HBTU, HATU, HCTU): Aminium/uronium and phosphonium (B103445) salts are known for rapid coupling and are generally considered to cause less racemization than carbodiimides alone, especially when based on HOAt or Oxyma.[3] However, they can react with the unprotected N-terminal of a peptide to form a guanidine (B92328) moiety, which terminates the chain. This can be avoided by pre-activating the amino acid before adding it to the resin.[5]

Q5: What is the role of additives like HOBt, HOAt, and Oxyma?

A5: Additives are crucial for suppressing racemization, particularly when using carbodiimide (B86325) coupling reagents.[8] They work by reacting with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to oxazolone formation than the initial activated species.

  • HOBt (1-Hydroxybenzotriazole): The classic additive that significantly reduces racemization.[5]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at suppressing racemization and accelerating coupling due to the influence of the nitrogen atom in its pyridine (B92270) ring.[7][8]

  • OxymaPure (Ethyl 2-cyano-2-(hydroximino)acetate): A modern, non-explosive alternative to HOBt and HOAt that provides high coupling rates with low racemization.[7][9]

Q6: How does the base used in the coupling reaction affect racemization?

A6: The presence of an organic base is often necessary for the coupling reaction, but it can also promote racemization via the direct enolization pathway.[4][8] The choice of base is critical.

  • Basicity: Stronger bases increase the rate of racemization.

  • Steric Hindrance: More sterically hindered bases are less likely to abstract the alpha-proton, thus reducing racemization. For these reasons, a bulky, weaker base like N,N-diisopropylethylamine (DIEA) is often used, but even less basic and more hindered bases like 2,4,6-collidine (TMP) can produce even less racemization.[8]

Troubleshooting Guide: Prevention & Optimization

Problem: My final peptide product shows significant diastereomeric impurities upon analysis.

This troubleshooting workflow provides a step-by-step process to identify and resolve the source of racemization.

G cluster_legend Workflow Color Key StartNode Start/End ProcessNode Process Step DecisionNode Decision Point ResultNode Recommendation start Racemization Detected check_reagents Step 1: Review Coupling Cocktail start->check_reagents is_carbodiimide Using Carbodiimide (DIC/DCC) alone? check_reagents->is_carbodiimide add_additive Incorporate Additive: Oxyma > HOAt > HOBt is_carbodiimide->add_additive Yes check_base Step 2: Evaluate Base is_carbodiimide->check_base No add_additive->check_base base_type Using strong or sterically small base (e.g., TEA)? check_base->base_type switch_base Switch to a weaker, bulkier base: Collidine or NMM base_type->switch_base Yes check_conditions Step 3: Assess Reaction Conditions base_type->check_conditions No switch_base->check_conditions is_high_temp Coupling at elevated temp? check_conditions->is_high_temp lower_temp Lower temperature to 0 °C or room temperature is_high_temp->lower_temp Yes check_residue Step 4: Check for Sensitive Residues is_high_temp->check_residue No lower_temp->check_residue is_cys_his Coupling Cys or His? check_residue->is_cys_his special_protocol Use specific protocols: - For Cys, use DIC/Oxyma or DIC/HOBt - For His, ensure proper side-chain protection is_cys_his->special_protocol Yes end Re-synthesize & Analyze is_cys_his->end No special_protocol->end

Data Tables for Optimization

Summarized below is a comparison of common coupling reagents and bases to guide your selection process for minimizing racemization.

Table 1: Comparison of Common Coupling Reagents and Additives

Coupling Cocktail Reagent Type Racemization Risk Speed Notes
DIC or DCC alone Carbodiimide Very High Moderate Not recommended without an additive.[2]
DIC/HOBt Carbodiimide + Additive Low Moderate A classic, cost-effective combination.[5]
DIC/HOAt Carbodiimide + Additive Very Low Fast More effective than HOBt at suppression.[8]
DIC/OxymaPure Carbodiimide + Additive Very Low Fast Excellent, non-explosive alternative to HOAt.[7]
HBTU/DIEA Aminium Salt Low-Moderate Fast Risk increases with sensitive residues like Cys.

| HATU/DIEA or Collidine | Aminium Salt | Very Low | Very Fast | Generally considered one of the best for difficult couplings and minimizing racemization.[7] |

Table 2: Influence of Tertiary Base on Racemization

Base Common Abbreviation pKa (approx.) Steric Hindrance Racemization Potential
Triethylamine TEA 10.7 Low High
N,N-Diisopropylethylamine DIEA, DIPEA 10.1 High Moderate
N-Methylmorpholine NMM 7.4 Moderate Low
2,4,6-Collidine TMP 7.4 Very High Very Low

Data compiled from multiple sources.[8]

Recommended Coupling Protocol to Minimize Racemization

The following workflow illustrates a generalized coupling cycle designed to reduce the risk of epimerization.

G

Troubleshooting Guide: Detection & Analysis

Q7: How can I detect if racemization has occurred in my synthesized peptide?

A7: The most reliable method is to analyze the enantiomeric composition of the constituent amino acids after total acid hydrolysis of the peptide. This is typically done using Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10] In some cases, the diastereomeric peptides (the desired all-L peptide and a peptide containing one or more D-amino acids) can be separated directly by reverse-phase HPLC, but this is not always possible.[11]

Protocol 1: Chiral HPLC Analysis of Peptide Hydrolysate

This protocol provides a general method for the detection and quantification of racemization by analyzing the amino acid enantiomers.

1. Peptide Hydrolysis a. Place approximately 1 mg of the purified peptide into a hydrolysis tube. b. Add 500 µL of 6N HCl. c. Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum. d. Heat the sample at 110 °C for 24 hours. e. After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or using a lyophilizer. f. Re-dissolve the amino acid hydrolysate in 0.1 N HCl or a suitable buffer for analysis.

2. Chiral HPLC Analysis (Example Conditions)

  • Rationale: Direct analysis of underivatized amino acids is possible on specific chiral stationary phases (CSPs), such as those based on teicoplanin or crown ethers.[10][12] This avoids potential side reactions from derivatization steps.

  • Column: Astec® CHIROBIOTIC® T or a similar teicoplanin-based column.

  • Mobile Phase: A common mobile phase is a mixture of water, methanol, and a small amount of acid (e.g., formic acid). The exact ratio will depend on the specific amino acids being analyzed and should be optimized.[10] For example: Water:Methanol:Formic Acid (e.g., 50:50:0.02 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.

  • Procedure: i. Inject a standard mixture of D- and L-amino acids to determine their retention times. ii. Inject the hydrolyzed peptide sample. iii. Integrate the peak areas for the D- and L-enantiomer of each amino acid in the sample.

3. Quantification of Racemization a. Calculate the percentage of the D-isomer for each amino acid using the following formula: % D-isomer = [Area(D) / (Area(D) + Area(L))] * 100 b. A result greater than the baseline D-isomer content of the starting Fmoc-amino acid raw material indicates that racemization occurred during the synthesis.

Mechanism of Racemization

Understanding the chemical pathways that lead to loss of stereointegrity is key to preventing it. The primary mechanism involves the formation of a planar oxazolone intermediate.

// Invisible nodes for layout subgraph { rank=same; L_AA; } subgraph { rank=same; Oxazolone; } subgraph { rank=same; L_Peptide; D_Peptide; } } Diagram 3: Racemization via oxazolone formation.

References

Technical Support Center: Troubleshooting Resin Coloration Changes During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to resin coloration changes during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my resin changing color during synthesis?

A1: Resin coloration can be attributed to several factors, including the oxidation of the resin or reagents, the presence of impurities in solvents or starting materials, side reactions occurring during synthesis, residual catalysts, and exposure to light or elevated temperatures. For instance, in solid-phase peptide synthesis (SPPS), the fluorene (B118485) group of the Fmoc protecting group can form colored compounds.[1]

Q2: Can the color of the resin affect the final product?

A2: While a slight color change is not always indicative of a problem, significant or unexpected discoloration can signal underlying issues such as impurity formation or degradation of the resin, which may impact the purity and quality of your final product.[1]

Q3: How can I prevent my resin from turning yellow?

A3: To prevent yellowing, it is crucial to store the resin in a cool, dark, and dry place, away from direct sunlight and significant temperature fluctuations. Using high-purity solvents and reagents, and performing reactions under an inert atmosphere can also minimize oxidation and side reactions that lead to yellowing.

Q4: What is the significance of a colored solution during the coupling step in peptide synthesis?

A4: A colored solution during the coupling step is often normal. For example, when using coupling agents like HATU or HBTU with a base like DIPEA, the solution can turn greenish-yellow.[1] The intensity of the color can sometimes be related to the specific amino acid being coupled. However, a very dark or unexpected color change could indicate a problem.

Q5: Are there any quick tests I can perform to check the status of my synthesis if I observe a color change?

A5: For solid-phase peptide synthesis, the Kaiser test is a rapid qualitative test to check for the presence of free primary amines.[2][3] A positive result (blue color) after a deprotection step is expected, while a negative result (yellow or colorless) after a coupling step indicates a complete reaction.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues related to resin coloration.

Initial Observation: Unexpected Resin Color Change

1. Review Your Protocol and Reagents:

  • Solvent Purity: Is your DMF peptide synthesis grade and free of amines? Old or impure DMF can contain dimethylamine, which can cause premature Fmoc deprotection and lead to side products.

  • Reagent Quality: Are your amino acids, coupling reagents, and other chemicals of high purity?

  • Storage Conditions: Has the resin been stored correctly, protected from light and moisture?

2. In-Process Checks (for SPPS):

  • Kaiser Test: Perform a Kaiser test to check the completeness of the coupling or deprotection step. An incomplete reaction is a common source of impurities and color changes.

3. Isolate the Cause:

  • If the color change is observed after a specific step, scrutinize the reagents and conditions of that step.

  • Consider running a blank reaction (without your starting material) to see if the reagents themselves are the source of the color.

Decision Tree for Troubleshooting Resin Coloration

G start Unexpected Resin Color Change Observed check_step When did the color change occur? start->check_step during_storage During Storage check_step->during_storage Before Use during_synthesis During Synthesis check_step->during_synthesis During a run storage_cause Potential Causes: - Oxidation - Light Exposure - Moisture during_storage->storage_cause synthesis_step At which synthesis step? during_synthesis->synthesis_step storage_solution Solution: - Store in cool, dark, dry place - Use inert gas overlay storage_cause->storage_solution deprotection Fmoc-Deprotection synthesis_step->deprotection coupling Coupling synthesis_step->coupling cleavage Cleavage synthesis_step->cleavage deprotection_cause Potential Causes: - Impure Piperidine/DMF - Incomplete Deprotection - Formation of Dibenzofulvene Adducts deprotection->deprotection_cause coupling_cause Potential Causes: - Impure Reagents/Solvents - Side Reactions - Incomplete Coupling coupling->coupling_cause cleavage_cause Potential Causes: - Scavenger Issues - Protecting Group Side Reactions - Residual Catalyst cleavage->cleavage_cause deprotection_solution Solution: - Use fresh, high-purity DMF/piperidine - Perform Kaiser test to confirm deprotection deprotection_cause->deprotection_solution coupling_solution Solution: - Use high-purity reagents - Perform Kaiser test to confirm coupling - Optimize coupling time/reagents coupling_cause->coupling_solution cleavage_solution Solution: - Use appropriate scavengers - Consider alternative protecting groups - Purify with scavenger resins cleavage_cause->cleavage_solution

Caption: Troubleshooting decision tree for resin coloration changes.

Quantitative Data on Resin Discoloration and Purification

The following tables summarize quantitative data related to factors influencing resin color and the effectiveness of purification methods.

Table 1: Influence of Synthesis Conditions on Resin Color

ParameterConditionObserved Effect on ColorQuantitative Measurement (Example)
Solvent Purity Aged DMF vs. Peptide Synthesis Grade DMFAged DMF can lead to a decrease in the purity of the Fmoc-protected amino acid.[4]A 2.1% average decrease in Fmoc-Gly-OH purity was observed after 5 minutes in aged DMF compared to new peptide synthesis grade DMF.[4]
Oxidizing Agents Presence of free chlorine in feed waterCan lead to resin degradation and color change.Continuous exposure of anion resins to > 0.05 mg/L free chlorine should be avoided.[5]
Temperature Increased temperature during storage or synthesisCan accelerate degradation and yellowing.For every 18°F (10°C) increase in temperature, the cure speed of epoxy can double, which can lead to uncontrolled exotherm and yellowing.

Table 2: Performance of Scavenger Resins for Color and Impurity Removal

Scavenger Resin TypeTarget ImpurityInitial ConcentrationFinal ConcentrationRemoval Efficiency
Biotage® MP-TMT Palladium (from a solution of dichlorobis(DPP)ferrocene Palladium)852 ppm< 5 ppm> 99%
PhosphonicS SPM32 Palladium (from Pd(OAc)₂)105 mg in 50 mLNot specified98.7% in 2 hours, > 99.5% in 20 hours[3]
Polyamine-based Resins Phenylisocyanate1 g in 20 mLNot specified (complete quenching)100% in 1 hour (with 2.5 equivalents of resin)[6]
Anion Exchange Resin Organic color (e.g., from tannins)Not specifiedNot specifiedTypically, 25 liters of resin can remove 2000 ppm of organic color before regeneration is needed.[7]

Key Experimental Protocols

Protocol 1: Kaiser Test (Qualitative)

This test is used to detect the presence of free primary amines in solid-phase peptide synthesis.

Materials:

  • Reagent A: 16.5 mg of KCN in 25 mL of deionized water, then 1.0 mL of this solution diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol (B47542) in 20 mL of n-butanol.

  • Small test tubes

  • Heating block or oven at 110°C

Procedure:

  • Place a small sample of resin (10-15 beads) into a test tube.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Dark blue solution and beads: Positive result (free primary amines present).

  • Colorless or yellow solution and beads: Negative result (no free primary amines).

Protocol 2: Palladium Removal Using a Scavenger Resin

This protocol describes a general procedure for removing residual palladium catalyst from a reaction mixture.

Materials:

  • Crude reaction mixture containing residual palladium.

  • Appropriate scavenger resin (e.g., thiol-based silica (B1680970) or polystyrene resin).

  • Suitable solvent.

  • Stirring apparatus.

  • Filtration apparatus.

Procedure:

  • Dissolve the crude product in a suitable solvent.

  • Add the scavenger resin (typically 3-5 equivalents relative to the initial amount of palladium catalyst).

  • Stir the mixture at room temperature or slightly elevated temperature for 4-16 hours.

  • Filter the mixture to remove the scavenger resin.

  • Wash the resin with fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washings and concentrate to obtain the purified product.

  • Analyze the product for residual palladium content using ICP-MS.

Experimental Workflow for Palladium Removal

G start Crude Reaction Mixture (with residual Pd) dissolve Dissolve in Appropriate Solvent start->dissolve add_scavenger Add Scavenger Resin (3-5 eq.) dissolve->add_scavenger stir Stir for 4-16 hours (RT or elevated temp) add_scavenger->stir filter Filter to Remove Scavenger Resin stir->filter wash Wash Resin with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate to Obtain Purified Product combine->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze

Caption: General workflow for palladium removal using a scavenger resin.

References

Technical Support Center: Optimization of Cleavage for Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of synthetic peptides from Rink Amide AM resin. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve high peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard cleavage cocktail for Rink Amide AM resin?

A2: For most peptides synthesized on Rink Amide AM resin, a trifluoroacetic acid (TFA)-based cocktail is standard.[1] A general-purpose and highly effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1][2] This combination not only cleaves the peptide from the resin but also removes most common acid-labile side-chain protecting groups in a single step.[2]

Q2: What is the recommended cleavage time and temperature?

A: The standard recommendation is to perform the cleavage at room temperature for 2-3 hours.[1] However, the optimal time can vary significantly based on the peptide sequence. Shorter times of 15-45 minutes may be sufficient for some peptides, while sequences containing sterically hindered residues or multiple arginine residues may require longer incubation, sometimes up to 4 hours or more.[3][4][5] It is highly recommended to perform a small-scale trial cleavage to determine the optimal time for your specific peptide.[3]

Q3: Why are scavengers like TIS and water necessary in the cleavage cocktail?

A: Scavengers are critical for preventing side reactions. During cleavage, protecting groups are removed, generating highly reactive carbocations. These cations can re-attach to electron-rich amino acid side chains, such as those of tryptophan, methionine, or cysteine, leading to undesired by-products.[3] Scavengers like TIS and water "trap" these reactive species, protecting the integrity of the cleaved peptide.[2]

Q4: Can I modify the cleavage cocktail for peptides with sensitive residues?

A: Yes. The choice of scavengers should be tailored to the peptide's amino acid composition. For peptides containing a combination of sensitive residues like Cys, Met, Trp, and Tyr, a more robust mixture like "Reagent K" may be beneficial. For peptides synthesized on Rink Amide resin, adding 3-5% 1,3-dimethoxybenzene (B93181) (DMB) to the cleavage cocktail is recommended to prevent a specific side reaction that can lead to C-terminal N-alkylation of the peptide amide.[4][6][7]

Data Presentation

Table 1: Common Cleavage Cocktails for Rink Amide AM Resin

Cocktail NameCompositionPrimary Application
Standard TFA/TIS/Water 95% TFA, 2.5% Triisopropylsilane, 2.5% WaterGeneral purpose cocktail for most peptides, especially those with Trp or Met residues.[1][2]
TFA/DCM/Anisole 49% TFA, 49% Dichloromethane, 2% AnisoleAn alternative that can provide better results for certain peptoids.[8]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A "universal" cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, and Tyr.[3]
DMB-Modified Cocktail 92.5% TFA, 2.5% TIS, 5% 1,3-DimethoxybenzeneSpecifically recommended for Rink Amide resin to prevent linker-derived side reactions.[6]

Table 2: Illustrative Guide to Cleavage Time Optimization

This table illustrates the expected trend of cleavage completeness over time. The optimal duration for any specific peptide must be determined empirically.

Cleavage TimeExpected OutcomeConsiderations
15-60 minutes Sufficient for many simple or short peptides.May result in incomplete cleavage for more complex or sterically hindered sequences.
2-3 hours Standard protocol duration, effective for a wide range of peptides.Generally provides a good balance between cleavage efficiency and minimizing potential side reactions.[1]
4+ hours May be necessary for peptides with multiple Arg residues or sluggish deprotection of certain groups (e.g., Asn(Trt)).[3][5]Prolonged exposure to strong acid can increase the risk of side reactions for sensitive peptides.

Troubleshooting Guides

Issue 1: Low Peptide Yield After Cleavage

  • Question: My final peptide yield is significantly lower than expected. What could be the cause?

  • Answer: Low yield can result from several factors.

    • Incomplete Cleavage: The cleavage time may have been too short. We recommend performing a small-scale trial where you cleave a small amount of resin (20-50 mg) and analyze both the filtrate and the resin to check for remaining peptide.[1][3] If peptide remains on the resin, increase the cleavage time.

    • Premature Precipitation: Highly hydrophobic peptides may precipitate within the TFA cocktail. If this occurs, altering the solvent composition may help.

    • Adsorption to Resin: The cleaved peptide might be sticking to the resin beads. Ensure you wash the resin thoroughly with fresh TFA after the initial filtration and combine the filtrates.[1]

    • Inefficient Precipitation in Ether: Short or hydrophilic peptides may not precipitate well in cold ether. If you suspect this, you can evaporate the TFA (under a stream of nitrogen in a fume hood) to concentrate the peptide before ether addition.

Issue 2: Mass Spectrometry Shows Incomplete Deprotection

  • Question: My MS analysis shows peaks corresponding to the peptide with protecting groups still attached. How can I ensure complete removal?

  • Answer: This is a common issue, particularly with arginine's Pbf protecting group, which can be difficult to remove.

    • Extend Cleavage Time: The most straightforward solution is to increase the cleavage duration. Peptides with multiple arginine residues may require extended cleavage times of up to 24 hours.[3]

    • Optimize Scavengers: Ensure your cleavage cocktail is appropriate for the protecting groups present in your sequence.

    • Check Resin Washing: Residual DMF from synthesis can neutralize the TFA, inhibiting cleavage and deprotection. Ensure the resin is washed thoroughly with DCM and dried under vacuum before adding the cleavage cocktail.

Issue 3: Cleaved Peptide is Discolored

  • Question: After cleavage and precipitation, my crude peptide has a yellow or brown color. What causes this?

  • Answer: Colored by-products can arise from the acid-catalyzed degradation of certain amino acids (like Tryptophan) or from the Rink Amide linker itself.[3]

    • Use Appropriate Scavengers: Using scavengers like TIS is crucial to minimize these side reactions.

    • Two-Step Cleavage: For the base Rink Amide resin (not AM or MBHA variants), a two-step cleavage procedure can sometimes mitigate the formation of colored impurities.[5]

    • Sufficient Washing: Ensure the precipitated peptide is washed thoroughly with cold ether multiple times to remove colored, soluble impurities.

Experimental Protocols

Protocol 1: Standard Peptide Cleavage from Rink Amide AM Resin
  • Resin Preparation: After completing the synthesis, ensure the N-terminal Fmoc group is removed. Wash the peptide-resin thoroughly with Dichloromethane (DCM) to remove residual DMF. Dry the resin under a high vacuum for at least 1-2 hours.

  • Prepare Cleavage Cocktail: In an efficient fume hood, prepare the fresh cleavage cocktail. For a standard 100 mg synthesis, prepare 2 mL of TFA/TIS/Water (95:2.5:2.5).

  • Cleavage Reaction: Place the dry resin in a suitable reaction vessel. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[1] Stopper the vessel and gently agitate at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin using a sintered glass funnel, collecting the filtrate into a centrifuge tube.

  • Resin Washing: Wash the resin twice more with a small volume of fresh TFA and combine the filtrates with the collection from the previous step.

  • Precipitation: Add the combined TFA filtrate dropwise to a larger tube containing 8-10 volumes of cold diethyl ether. A white precipitate should form.

  • Incubation: If precipitation is slow, cap the tube and store it at 4°C or -20°C for 30-60 minutes to maximize precipitation.

  • Peptide Collection: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether supernatant.

  • Washing: Wash the peptide pellet by adding fresh cold ether, vortexing briefly, centrifuging, and decanting. Repeat this washing step two more times to remove residual scavengers and impurities.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Small-Scale Trial Cleavage for Time Optimization
  • Prepare Resin: After synthesis and drying, weigh 20-50 mg of the peptide-resin into a small reaction vessel.[3]

  • Add Cocktail: Add the appropriate cleavage cocktail (e.g., 0.5 mL for 20 mg of resin).

  • Time Points: Start a timer. At desired time points (e.g., 1h, 2h, 3h, 4h), use a pipette to carefully remove a small aliquot of the cleavage solution (e.g., 20 µL).

  • Quench and Analyze: Immediately precipitate the peptide from the aliquot in cold ether, centrifuge, and dry. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS.

  • Evaluate: Compare the chromatograms from different time points to determine the shortest time required to achieve the maximum amount of fully deprotected, cleaved peptide without significant degradation.

Mandatory Visualization

Cleavage_Workflow start Start: Dry Peptide-Resin prep_cocktail Prepare Fresh Cleavage Cocktail start->prep_cocktail cleavage Cleavage Reaction (RT, 2-3 hours) start->cleavage prep_cocktail->cleavage filtration Filter to Separate Resin from Filtrate cleavage->filtration wash_resin Wash Resin with Fresh TFA (2x) filtration->wash_resin Collect Filtrate precipitation Precipitate Peptide in Cold Diethyl Ether (10 vol) filtration->precipitation Initial Filtrate wash_resin->precipitation Combine Filtrates centrifuge Centrifuge to Pellet Peptide precipitation->centrifuge wash_pellet Wash Pellet with Cold Ether (3x) centrifuge->wash_pellet dry Dry Crude Peptide Pellet wash_pellet->dry end_node End: Crude Peptide for Analysis/Purification dry->end_node Optimization_Logic start Problem: Low Yield or Incomplete Deprotection trial Perform Small-Scale Time-Course Cleavage (e.g., 1h, 2h, 4h) start->trial analyze Analyze Aliquots by LC-MS trial->analyze check_complete Is Cleavage Complete at 2h? analyze->check_complete check_degradation Is Peptide Degradation Observed? check_complete->check_degradation Yes increase_time Action: Increase Cleavage Time for Full-Scale Reaction check_complete->increase_time No optimal Optimal Time Found: Use Shortest Time for Complete Cleavage check_degradation->optimal No decrease_time Action: Decrease Cleavage Time (e.g., to 90 min) check_degradation->decrease_time Yes

References

Technical Support Center: Capping on Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for capping unreacted sites on Rink Amide AM resin during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of capping unreacted sites on Rink Amide AM resin?

A1: The primary goal of capping is to permanently block any unreacted free amino groups on the resin that failed to couple with the desired amino acid in the preceding step.[1] This prevents these unreacted sites from participating in subsequent coupling cycles, which would otherwise lead to the formation of deletion sequences (peptides missing one or more amino acids).[2] Terminating these chains ensures a higher purity of the final target peptide, as (N-1) impurities can be difficult to separate during purification.[1]

Q2: When should a capping step be performed?

A2: A capping step is typically performed immediately after the amino acid coupling step.[3] It is especially recommended for difficult couplings where the reaction efficiency is expected to be less than 99%.[4] Some protocols suggest capping after each coupling cycle to minimize deletion impurities.[3]

Q3: What are the standard reagents used for capping on Rink Amide AM resin?

A3: The most common capping solution consists of acetic anhydride (B1165640) and a base in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[5][6][7] Commonly used bases include pyridine (B92270) or N,N-Diisopropylethylamine (DIEA).[5][6]

Q4: Can capping be omitted during solid-phase peptide synthesis?

A4: For syntheses where coupling efficiencies are consistently high (≥99%), capping may not be strictly necessary.[4] However, for lengthy or complex peptides, or when using amino acids known for difficult couplings, omitting the capping step can lead to a higher prevalence of hard-to-remove deletion impurities in the crude product.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution Citation
Presence of deletion sequences in the final peptide. Incomplete coupling followed by the absence of a capping step.Introduce a capping step after each amino acid coupling, especially for known difficult couplings. A common capping solution is acetic anhydride and DIEA or pyridine in DMF.[2][3]
Positive Kaiser test after a coupling reaction. The coupling reaction was incomplete, leaving free primary amines.Before proceeding to the next deprotection step, perform a capping step to block these unreacted amines. Alternatively, a second coupling can be attempted before capping.[2][7]
Low yield of the desired peptide. Incomplete coupling at various stages leading to a high proportion of truncated and capped sequences.Optimize coupling conditions (e.g., extend reaction time, use a more potent activating agent). Ensure the capping step is efficient to simplify purification, even if it doesn't increase the yield of the target peptide.[3][6]
Side reactions with the capping reagents. The capping reagents are not freshly prepared or are of poor quality.Always prepare the capping solution fresh before each use. Use high-purity reagents.[5]

Experimental Protocols

Protocol 1: Standard Acetic Anhydride/Pyridine Capping

This protocol is a widely used standard procedure for capping unreacted amines on Rink Amide AM resin.

Materials:

  • Rink Amide AM resin with unreacted amino groups

  • Acetic Anhydride

  • Pyridine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • After the coupling step, wash the resin thoroughly with DMF (3 times) to remove any residual coupling reagents.[5]

  • Prepare the capping solution by combining acetic anhydride and pyridine in a 3:2 ratio. This solution should be made fresh.[5]

  • Add the capping solution to the resin, ensuring all beads are fully submerged.

  • Allow the reaction to proceed for 30 minutes at room temperature with gentle agitation.[5]

  • Drain the capping solution from the reaction vessel.

  • Wash the resin extensively with DMF (at least 4 times) to remove residual capping reagents and byproducts.[5]

  • The resin is now ready for the next Fmoc deprotection step.

Protocol 2: Acetic Anhydride/DIEA Capping

This protocol is an alternative to the pyridine-based method, using DIEA as the base.

Materials:

  • Rink Amide AM resin with unreacted amino groups

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Following the coupling reaction, wash the resin with DMF (3 times).

  • Prepare a capping solution. While concentrations can vary, a common preparation involves creating a solution of 0.5 M acetic anhydride and 0.125 M DIEA in DMF.[4] Another protocol suggests using an excess of acetic anhydride and DIEA (e.g., 20 equivalents each) in DMF.[6]

  • Add the capping solution to the resin and react for 30 minutes at room temperature.[6]

  • Filter the resin and wash thoroughly with DMF.

  • Optionally, perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, the capping procedure can be repeated.[8]

Quantitative Data Summary: Capping Reagent Compositions
Capping Reagent Combination Solvent Concentration/Ratio Typical Reaction Time Reference
Acetic Anhydride / PyridineDMF3:2 ratio of Acetic Anhydride:Pyridine30 min[5]
Acetic Anhydride / DIEADMF20 equivalents of each30 min[6]
Acetic Anhydride / DIEANMP0.5 M Acetic Anhydride, 0.125 M DIEA, 0.015 M HOBtNot specified[4]
Acetic Anhydride / DIEADMF~10% v/v Acetic Anhydride, ~5% v/v DIEA~20 min[1]
Acetic Anhydride / DIEADMF2% v/v Acetic Anhydride, 1% v/v DIEA10 min[1]

Visualizations

Capping_Workflow start Resin after Amino Acid Coupling wash1 Wash with DMF (3x) start->wash1 kaiser_test Kaiser Test (Optional) wash1->kaiser_test coupling_complete Coupling Complete kaiser_test->coupling_complete Negative coupling_incomplete Coupling Incomplete (Free Amines Detected) kaiser_test->coupling_incomplete Positive next_step Proceed to Fmoc Deprotection coupling_complete->next_step prepare_capping Prepare Fresh Capping Solution (e.g., Ac₂O/Pyridine in DMF) coupling_incomplete->prepare_capping capping_step Add Capping Solution to Resin (30 min at RT) prepare_capping->capping_step wash2 Wash with DMF (4x) capping_step->wash2 wash2->next_step

Caption: Workflow for troubleshooting and performing a capping step.

Logic_Diagram cluster_coupling Amino Acid Coupling Step cluster_capping Capping Step coupling Fmoc-AA-OH + Resin-NH₂ complete Successful Coupling (Resin-NH-CO-AA-Fmoc) coupling->complete High Efficiency incomplete Incomplete Coupling (Unreacted Resin-NH₂) coupling->incomplete Low Efficiency next_cycle Next Fmoc Deprotection & Coupling complete->next_cycle Proceeds to next cycle capping_reagent Acetic Anhydride (Ac₂O) incomplete->capping_reagent Blocks unreacted sites capped Capped Site (Resin-NH-Ac) capping_reagent->capped capped->next_cycle Inert in next cycle

References

Technical Support Center: Purification of Peptides from Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals facing challenges with the purification of peptides synthesized on Rink Amide AM resin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you overcome common hurdles and achieve high-purity peptides.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is Rink Amide AM resin and why is it used?

Rink Amide AM resin is a widely used solid-phase support for Fmoc-based peptide synthesis. Its primary advantage is its ability to directly yield peptides with a C-terminal amide (-CONH2) upon cleavage. This is crucial as many biologically active peptides are C-terminally amidated, a modification that often enhances their stability and biological activity. The linker is acid-labile, allowing for cleavage under relatively mild acidic conditions, typically with trifluoroacetic acid (TFA).

Q2: What are the most common impurities encountered after synthesis on Rink Amide AM resin?

Common impurities can arise from various stages of the synthesis and cleavage process. These include:

  • Deletion sequences: Resulting from incomplete coupling reactions.

  • Truncated peptides: Caused by incomplete deprotection of the Fmoc group.

  • Peptides with remaining side-chain protecting groups: Due to incomplete cleavage.

  • By-products from side reactions: Such as alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr) by reactive cations generated during cleavage.[1]

  • Linker-related impurities: Decomposition of the Rink Amide linker during TFA treatment can lead to the formation of C-terminal N-alkylated peptide amides.[2][3]

Q3: How do I choose the right cleavage cocktail?

The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide. A standard and effective cocktail for many peptides is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1][4] However, for peptides containing sensitive residues, a more complex cocktail with specific scavengers is necessary to prevent side reactions.[1]

Q4: What is the role of scavengers and which ones should I use?

During TFA cleavage, reactive carbocations are generated from the cleavage of side-chain protecting groups and the resin linker.[1] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive species, preventing them from modifying sensitive amino acid residues.[5] The choice of scavenger depends on the specific amino acids in your peptide sequence.

Q5: My peptide won't precipitate from ether after cleavage. What should I do?

This is a common issue, especially with short or hydrophobic peptides. Here are a few troubleshooting steps:

  • Concentrate the TFA: Before adding to cold ether, carefully reduce the volume of the TFA filtrate under a stream of nitrogen.[6]

  • Use a larger volume of ether: Increase the ratio of cold diethyl ether to the TFA solution.

  • Chill thoroughly: Ensure the ether is ice-cold and consider leaving the mixture at -20°C or 4°C overnight to facilitate precipitation.

  • Alternative precipitation solvents: For very hydrophobic peptides, a 1:1 mixture of Hexane/Et2O may be more effective.

  • Evaporation: For very short peptides, it may be necessary to evaporate the TFA completely.

Q6: How do I purify a hydrophobic peptide?

Hydrophobic peptides present significant challenges due to poor solubility and aggregation.[7]

  • Solubility: Dissolving the crude peptide can be difficult. Try using a small amount of organic solvent like acetonitrile (B52724), isopropanol (B130326), or even trifluoroethanol (TFE) before adding the aqueous mobile phase for HPLC.[7][8]

  • Purification: Standard RP-HPLC conditions may not be suitable. Consider using a C4 or diphenyl column instead of a C18 column.[7][9] Using a shallower gradient during HPLC can also improve separation.[7] In some cases, adding a small percentage of an organic solvent like n-propanol to the mobile phase can improve solubility and peak shape.

Q7: What are the best analytical methods to assess peptide purity?

The most common and reliable methods for assessing peptide purity are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for determining the purity of a peptide sample by separating the target peptide from its impurities.[10]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized peptide, ensuring that the correct product has been formed.[10]

Part 2: Troubleshooting Guide

This guide addresses common problems encountered during the purification of peptides synthesized on Rink Amide AM resin.

ProblemPotential Cause(s)Recommended Solution(s)
Low Crude Peptide Purity - Incomplete coupling or deprotection during synthesis.- Inappropriate cleavage cocktail or insufficient scavengers.- Suboptimal cleavage time or temperature.- Review synthesis protocol and ensure complete reactions.- Select a cleavage cocktail and scavenger mix appropriate for your peptide sequence (see Table 2).- Optimize cleavage time; for most peptides, 2-3 hours is sufficient. For peptides with multiple arginines, extend the time.[1]
Multiple Unidentified Peaks in HPLC - Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by carbocations.- Formation of deletion or truncated sequences.- C-terminal N-alkylation from linker decomposition.- Increase the concentration and variety of scavengers in the cleavage cocktail.[5] - Use 1,3-dimethoxybenzene (B93181) to prevent C-terminal N-alkylation.[2][3] - Optimize coupling and deprotection steps during synthesis.
Poor Yield of Purified Peptide - Incomplete cleavage from the resin.- Loss of peptide during precipitation and washing steps.- Poor recovery from the HPLC column.- Ensure sufficient cleavage time and use a fresh TFA cocktail.- Minimize the number of washing steps after precipitation.- For hydrophobic peptides, ensure they are fully dissolved before injection and consider using a different column or mobile phase modifiers.
Peptide Aggregation/Solubility Issues - High hydrophobicity of the peptide sequence.- Strong intermolecular interactions.- Dissolve the crude peptide in a small amount of organic solvent (e.g., acetonitrile, isopropanol, TFE) before adding the aqueous buffer.[7][8] - Use a less hydrophobic HPLC column (e.g., C4 or diphenyl).[7][9] - Perform purification at a slightly elevated temperature to improve solubility.
Side Reactions with Specific Amino Acids - Tyr(Bzl): Alkylation by the benzyl (B1604629) cation to form 3-benzyltyrosine.[5] - Trp: Oxidation or alkylation by carbocations.- Met: Oxidation to methionine sulfoxide.- Cys: Dimerization or alkylation.- Tyr(Bzl): Use scavengers like thioanisole (B89551) or p-cresol.[5] - Trp: Use scavengers like 1,2-ethanedithiol (B43112) (EDT) or triisopropylsilane (TIS).- Met: Degas the cleavage cocktail and work under an inert atmosphere to prevent oxidation.- Cys: Use EDT as a scavenger to prevent side reactions.

Part 3: Experimental Protocols

Protocol 1: Standard Cleavage from Rink Amide AM Resin

  • Resin Preparation: After synthesis and final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a vacuum.[4]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. For peptides containing sensitive residues, add appropriate scavengers (see Table 2).[4]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[4]

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide.

Protocol 2: Post-Cleavage Peptide Precipitation and Washing

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether while gently stirring.

  • Peptide Collection: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage by-products.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

Protocol 3: General RP-HPLC Purification of Peptides

  • Sample Preparation: Dissolve the dried crude peptide in a minimal amount of a suitable solvent. A mixture of acetonitrile and water (with 0.1% TFA) is effective for many peptides.

  • Column Equilibration: Equilibrate the RP-HPLC column (e.g., a C18 column) with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).[11]

  • Injection and Gradient Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes.[11]

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and confirm the mass by MS. Pool the pure fractions and lyophilize to obtain the final peptide powder.

Protocol 4: Purification of a Hydrophobic Peptide

  • Sample Preparation: Dissolve the crude hydrophobic peptide in a minimal volume of a strong organic solvent such as isopropanol or trifluoroethanol (TFE).[7][8] Then, dilute with the initial mobile phase.

  • Column Selection: Use a less hydrophobic column such as a C4 or diphenyl column.[7][9]

  • Mobile Phase: The mobile phase will typically consist of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[7] For particularly difficult peptides, a mixture of acetonitrile and n-propanol can be used as Solvent B.

  • Gradient Elution: Use a shallow gradient to improve separation. For example, a gradient of 20% to 80% Solvent B over 60 minutes.[7]

  • Temperature: Consider performing the purification at a slightly elevated temperature (e.g., 40-50°C) to improve solubility and peak shape.

Part 4: Data Summaries

Table 1: Comparison of Common Cleavage Cocktails for Rink Amide AM Resin

Cleavage Cocktail CompositionTarget Peptide TypeExpected Crude Purity (%)Notes
95% TFA, 5% H₂OPeptides without sensitive residues70-80%High risk of side reactions with sensitive amino acids.[5]
95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose, good for Trp-containing peptides85-95%A standard and effective cocktail for many sequences.[1][4]
92.5% TFA, 5% Thioanisole, 2.5% H₂OPeptides with Tyr(Bzl)85-95%Thioanisole effectively scavenges benzyl cations.[5]
90% TFA, 5% p-Cresol, 5% ThioanisolePeptides with Tyr(Bzl)90-97%Robust scavenging for benzyl cations.[5]
88% TFA, 5% Phenol, 5% H₂O, 2% TIPSPeptides with multiple sensitive residues>90%A versatile cocktail for complex peptides.[12]
92.5% TFA, 5% 1,3-Dimethoxybenzene, 2.5% TISGeneral purpose>90%Prevents C-terminal N-alkylation from the linker.[2][3]

Table 2: Scavenger Selection Guide for Sensitive Amino Acids

Sensitive Amino AcidProtecting GroupPrimary Side ReactionRecommended Scavenger(s)
Tyrosine (Tyr)BzlC-alkylation (3-benzyltyrosine)Thioanisole, p-cresol[5]
Tryptophan (Trp)BocAlkylation, oxidationTriisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)[1]
Methionine (Met)-Oxidation to sulfoxideThioanisole, maintain inert atmosphere
Cysteine (Cys)Trt, AcmAlkylation, dimerization1,2-Ethanedithiol (EDT), Triisopropylsilane (TIS)[1]
Arginine (Arg)Pbf, PmcSulfonation of TrpTriisopropylsilane (TIS)[1]

Table 3: Troubleshooting Common HPLC Purification Problems

ObservationPotential CauseSuggested Solution
Broad or Tailing Peaks - Column overload- Poor peptide solubility- Secondary interactions with silica- Reduce the amount of peptide injected.- Add a small amount of organic solvent to the sample.- Use a different column (e.g., polymer-based) or a different ion-pairing agent.
Split Peaks - On-column degradation- Presence of diastereomers- Conformational isomers- Ensure the mobile phase is sufficiently acidic (pH 2-3).- Check the purity of amino acid reagents.- Try running the HPLC at a higher temperature.
No Peptide Elution - Peptide is too hydrophobic and irreversibly bound to the column- Use a less hydrophobic column (C4, diphenyl).- Increase the organic solvent concentration in the mobile phase or use a stronger organic solvent like isopropanol or n-propanol.
Poor Resolution - Inappropriate gradient- Column is old or contaminated- Use a shallower gradient.- Wash the column with a strong solvent or replace it.

Part 5: Visual Diagrams

G General Workflow for Peptide Synthesis and Purification cluster_0 Solid-Phase Peptide Synthesis cluster_1 Cleavage & Deprotection cluster_2 Purification & Analysis Resin_Prep Resin Swelling & Fmoc Deprotection Coupling Amino Acid Coupling Resin_Prep->Coupling Repeat for each amino acid Deprotection Fmoc Deprotection Coupling->Deprotection Repeat for each amino acid Wash Washing Deprotection->Wash Repeat for each amino acid Wash->Coupling Repeat for each amino acid Cleavage Cleavage from Resin with TFA Cocktail Wash->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Washing_Drying Washing & Drying Crude Peptide Precipitation->Washing_Drying HPLC_Purification RP-HPLC Purification Washing_Drying->HPLC_Purification Analysis Purity Analysis (HPLC & MS) HPLC_Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Peptide Final_Peptide Lyophilization->Final_Peptide

Caption: General workflow for peptide synthesis and purification.

G Troubleshooting Low Crude Peptide Purity Start Low Crude Purity Observed in HPLC Check_Synthesis Review Synthesis Records: Incomplete coupling/deprotection? Start->Check_Synthesis Check_Cleavage Review Cleavage Protocol Start->Check_Cleavage Optimize_Synthesis Optimize coupling times/reagents or deprotection steps Check_Synthesis->Optimize_Synthesis Check_Cocktail Is cleavage cocktail appropriate for the peptide sequence? Check_Cleavage->Check_Cocktail Check_Time_Temp Was cleavage time/temperature adequate? Check_Cleavage->Check_Time_Temp Re_Synthesize Re-synthesize Peptide Optimize_Synthesis->Re_Synthesize Select_Cocktail Select cocktail with appropriate scavengers (See Table 2) Check_Cocktail->Select_Cocktail Adjust_Time Adjust cleavage time (e.g., extend for multiple Arg) Check_Time_Temp->Adjust_Time Select_Cocktail->Re_Synthesize Adjust_Time->Re_Synthesize

Caption: Troubleshooting tree for low crude peptide purity.

G Action of Scavengers During TFA Cleavage TFA TFA Cleavage Protecting_Groups Side-Chain Protecting Groups (e.g., Boc, Trt, Bzl) TFA->Protecting_Groups Resin_Linker Rink Amide Linker TFA->Resin_Linker Reactive_Cations Reactive Carbocations Protecting_Groups->Reactive_Cations Resin_Linker->Reactive_Cations Sensitive_Residues Sensitive Peptide Residues (Trp, Met, Cys, Tyr) Reactive_Cations->Sensitive_Residues Alkylation Scavengers Scavengers (TIS, EDT, Thioanisole) Reactive_Cations->Scavengers Trapping Side_Products Undesired Side Products (e.g., alkylated peptides) Sensitive_Residues->Side_Products Trapped_Cations Stable, Trapped Cations Scavengers->Trapped_Cations

Caption: Action of scavengers during TFA cleavage.

References

identifying and minimizing deletion sequences in Rink Amide AM Resin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize deletion sequences during peptide synthesis using Rink Amide AM Resin.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during solid-phase peptide synthesis (SPPS) with Rink Amide AM Resin, leading to the formation of deletion sequences.

Q1: What are deletion sequences and why are they a problem?

A1: Deletion sequences are impurities in the final peptide product where one or more amino acid residues are missing from the intended sequence.[1][2] These byproducts can be challenging to separate from the target peptide due to their similar chemical and physical properties.[1][2] The presence of deletion sequences can significantly compromise the biological activity, efficacy, and safety of a peptide, potentially leading to inaccurate experimental outcomes.[2]

Q2: What are the primary causes of deletion sequences in SPPS?

A2: Deletion sequences primarily arise from incomplete coupling reactions during the stepwise assembly of the peptide chain.[1][2] Key contributing factors include:

  • Steric Hindrance: Bulky amino acid side chains can physically obstruct the coupling site, impeding the addition of the next amino acid.[2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin, making the N-terminal amine less accessible for coupling.[2]

  • Incomplete Deprotection: Failure to completely remove the N-terminal Fmoc protecting group prevents the subsequent amino acid from coupling to the growing chain.[2]

  • Insufficient Reagent Activation: The incoming amino acid may not be adequately activated by the coupling reagents, leading to a sluggish or incomplete reaction.[2]

  • Poor Resin Swelling: Inadequate swelling of the resin can restrict the diffusion of reagents to the reactive sites on the peptide chain.[2]

Q3: How can I detect the presence of deletion sequences in my crude peptide product?

A3: The most effective method for identifying deletion sequences is a combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[2][3]

  • RP-HPLC separates the components of the crude peptide mixture based on their hydrophobicity.[3][4] Deletion sequences will typically appear as separate peaks from the main product peak.[5]

  • Mass Spectrometry determines the molecular weight of the peptides in each peak.[3] Deletion sequences will have a lower molecular weight than the target peptide, corresponding to the mass of the missing amino acid(s).[2][5]

Q4: What is "capping" and how can it help minimize deletion sequences?

A4: Capping is a critical step in SPPS to minimize the formation of deletion sequences.[1] It involves acetylating any unreacted N-terminal amines on the growing peptide chain after a coupling step.[1] This acetylation renders the unreacted chains inert to subsequent coupling cycles, preventing them from elongating further and forming deletion sequences.[1] The most common capping agent is acetic anhydride (B1165640), often used with a base like pyridine (B92270) or N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF).[1][6]

Q5: My Kaiser test is positive after coupling. What should I do?

A5: A positive Kaiser test indicates the presence of unreacted primary amines. If you observe a positive result after a coupling reaction, you have two primary options:

  • Recouple: Repeat the coupling step with fresh reagents to try and drive the reaction to completion.[7]

  • Cap: If recoupling is unsuccessful or if you want to prevent the formation of deletion sequences from the unreacted sites, proceed with a capping step.[1][6]

Data Presentation

Table 1: Common Coupling Reagents for Rink Amide AM Resin

Coupling ReagentCommon Activator/BaseTypical SolventNotes
HATUDIPEADMF, NMPHighly reactive, suitable for fast synthesis.[8][9]
HBTUDIPEA, HOBtDMF, NMPA widely used and effective coupling reagent.[10][11]
HCTUDIPEADMF, NMPHighly reactive, can improve coupling efficiency.[8]
DIC/HOBt-DMF, CH₂Cl₂A classic and cost-effective coupling method.[10]

Table 2: Standard Capping Mixture Components

ReagentTypical Concentration/RatioPurpose
Acetic Anhydride5-50 equivalentsAcetylating agent.[1][6]
Pyridine or DIPEA5-50 equivalentsBase catalyst.[1][6]
DMF or CH₂Cl₂-Solvent.[1]

Table 3: Common Cleavage Cocktails for Rink Amide AM Resin

Cocktail Composition (v/v)ScavengersTarget Residues/Conditions
95% TFA, 2.5% Water, 2.5% TISTriisopropylsilane (TIS)General purpose, for peptides without sensitive residues.[9][12]
94% TFA, 2.5% Water, 2.5% EDT, 1% TISEthanedithiol (EDT), TISFor peptides containing Trp, Met, Cys.[13]
82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPhenol, Thioanisole, EDT"Reagent K", for complex peptides with multiple sensitive residues.[14]

Experimental Protocols

Protocol 1: Capping of Unreacted Amines

This protocol describes the standard procedure for capping unreacted N-terminal amines on the peptide-resin.

  • Washing: After the coupling step, wash the resin thoroughly with DMF (3-5 times) to remove residual coupling reagents.[1]

  • Capping Reaction: Suspend the resin in a freshly prepared capping solution (e.g., acetic anhydride and pyridine in DMF).[1][6]

  • Incubation: Gently agitate the mixture for 15-30 minutes at room temperature.[1]

  • Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove excess capping reagents and byproducts.[1]

  • Verification (Optional): Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, the capping step should be repeated.[6]

Protocol 2: Peptide Cleavage from Rink Amide AM Resin

This protocol outlines the general procedure for cleaving the synthesized peptide from the Rink Amide AM resin.

  • N-terminal Fmoc Deprotection: Ensure the N-terminal Fmoc group is removed before cleavage.[15][16]

  • Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.[12][15]

  • Cleavage Reaction: Add the appropriate freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[12]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[12]

  • Peptide Collection: Filter the cleavage solution from the resin into a clean collection vessel.[12]

  • Resin Washing: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[12]

  • Peptide Precipitation: Slowly add the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate) while gently vortexing to precipitate the peptide.[12][15]

  • Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[12]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[12]

Protocol 3: Analysis of Crude Peptide by RP-HPLC and Mass Spectrometry

This protocol provides a general workflow for the analysis of the crude peptide to identify deletion sequences.

  • Sample Preparation:

    • Dissolve a small amount of the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.[2]

    • Filter the sample through a 0.22 µm syringe filter.[2]

  • HPLC Separation:

    • Column: C18 reversed-phase column.[2][4]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the peptides.

    • Detection: Monitor the absorbance at 214 nm or 280 nm.

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Acquire mass spectra across the elution profile to determine the molecular weights of the components in each peak.

    • Compare the observed molecular weights to the theoretical molecular weight of the target peptide and potential deletion sequences.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis Cycle cluster_analysis Analysis and Purification start Start with Rink Amide AM Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIPEA) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test capping Capping (Acetic Anhydride) kaiser_test->capping Positive wash2 DMF Wash kaiser_test->wash2 Negative capping->wash2 next_cycle Next Amino Acid Cycle wash2->next_cycle next_cycle->deprotection Repeat for each residue cleavage Cleavage from Resin (TFA Cocktail) precipitation Ether Precipitation cleavage->precipitation crude_peptide Crude Peptide precipitation->crude_peptide hplc RP-HPLC Analysis crude_peptide->hplc ms Mass Spectrometry hplc->ms analysis_result Identify Deletion Sequences ms->analysis_result pure_peptide Purified Peptide analysis_result->pure_peptide Target Peptide Isolated

Caption: Workflow for SPPS with troubleshooting steps for deletion sequences.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Minimization Strategies start Deletion Sequences Detected in Crude Product incomplete_coupling Incomplete Coupling start->incomplete_coupling peptide_aggregation Peptide Aggregation start->peptide_aggregation steric_hindrance Steric Hindrance start->steric_hindrance optimize_coupling Optimize Coupling: - Increase reaction time - Use stronger coupling reagents - Recouple incomplete_coupling->optimize_coupling use_capping Implement Capping Step (Acetic Anhydride) incomplete_coupling->use_capping chaotropic_agents Use Chaotropic Agents (e.g., LiCl, KSCN) peptide_aggregation->chaotropic_agents special_reagents Use 'Difficult Sequence' Reagents (e.g., pseudoproline dipeptides) steric_hindrance->special_reagents final_goal Minimized Deletion Sequences & Higher Purity Product optimize_coupling->final_goal use_capping->final_goal chaotropic_agents->final_goal special_reagents->final_goal

Caption: Troubleshooting logic for minimizing deletion sequences.

References

Validation & Comparative

A Head-to-Head Battle of Resins: Rink Amide AM vs. Sieber Amide for the Synthesis of Sensitive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that can significantly impact the yield, purity, and overall success of synthesizing a target peptide. This is particularly true for "sensitive" peptides—those prone to aggregation, containing acid-labile modifications, or featuring sterically hindered amino acid sequences. For researchers and drug development professionals working with such challenging sequences, the selection between two popular amide-producing resins, Rink Amide AM and Sieber Amide, is a crucial consideration. This guide provides an in-depth comparison of these two resins, supported by their known chemical properties and typical performance characteristics, to aid in making an informed choice for your next demanding peptide synthesis.

Unveiling the Contenders: A Look at Rink Amide AM and Sieber Amide Resins

Both Rink Amide AM and Sieber Amide resins are mainstays in Fmoc-based solid-phase peptide synthesis for the production of C-terminal peptide amides. The fundamental difference between them lies in the acid lability of their respective linker systems, which dictates the conditions required for cleaving the synthesized peptide from the solid support.

Rink Amide AM Resin is widely regarded as a robust and versatile "workhorse" resin for the routine synthesis of a broad range of peptide amides. Its linker is designed to be cleaved under moderately strong acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA). This one-step cleavage and global deprotection is efficient for many standard peptides.

Sieber Amide Resin , on the other hand, is characterized by its "hyper acid-labile" xanthenyl linker.[1] This extreme acid sensitivity allows for the cleavage of the peptide from the resin under very mild acidic conditions, such as with a low concentration of TFA in dichloromethane (B109758) (DCM).[2][3] This unique feature makes it an attractive option for the synthesis of sensitive peptides where exposure to strong acid could lead to degradation or the loss of important modifications.[4]

Comparative Analysis: Key Performance Characteristics

The choice between Rink Amide AM and Sieber Amide resin often comes down to the specific requirements of the target peptide. The following table summarizes their key characteristics based on established knowledge.

FeatureRink Amide AM ResinSieber Amide Resin
Acid Lability Moderately acid-labileHyper acid-labile[1]
Typical Cleavage Conditions 95% Trifluoroacetic Acid (TFA)1-2% TFA in Dichloromethane (DCM)[2][3]
Cleavage Outcome Simultaneous cleavage and side-chain deprotectionCleavage with side-chain protecting groups largely intact[2]
Primary Application Routine synthesis of C-terminal peptide amidesSynthesis of protected peptide amides for further modification, synthesis of peptides with acid-sensitive groups[2][4]
Steric Hindrance More sterically hinderedLess sterically hindered, potentially allowing higher loading[5]
Ideal for Sensitive Peptides Suitable for many peptides, but strong acid can be detrimental to highly sensitive sequences.Often preferred for peptides with acid-labile PTMs (e.g., phosphorylation, glycosylation) or those prone to acid-catalyzed side reactions.[4]

Note: The performance indicators in this table are based on generally accepted characteristics and may vary depending on the specific peptide sequence and synthesis conditions.

Delving into the Chemistry: Cleavage Mechanisms

The differing acid labilities of the Rink Amide and Sieber Amide linkers are a direct result of their chemical structures and the stability of the carbocation intermediates formed during acid-catalyzed cleavage.

G cluster_0 Rink Amide Resin Cleavage cluster_1 Sieber Amide Resin Cleavage Rink_Resin Peptide-CO-NH-RinkLinker-Resin Rink_Protonation Protonation of Linker Rink_Resin->Rink_Protonation  + Strong Acid (e.g., 95% TFA) Rink_Carbocation Formation of Stable Benzhydryl Carbocation Rink_Protonation->Rink_Carbocation Rink_Cleavage Cleavage of Peptide Amide Rink_Carbocation->Rink_Cleavage Rink_Product Peptide-CONH2 Rink_Cleavage->Rink_Product Sieber_Resin Peptide-CO-NH-SieberLinker-Resin Sieber_Protonation Protonation of Linker Sieber_Resin->Sieber_Protonation + Mild Acid (e.g., 1% TFA) Sieber_Carbocation Formation of Highly Stable Xanthenyl Carbocation Sieber_Protonation->Sieber_Carbocation Sieber_Cleavage Cleavage of Protected Peptide Amide Sieber_Carbocation->Sieber_Cleavage Sieber_Product Protected Peptide-CONH2 Sieber_Cleavage->Sieber_Product

Cleavage mechanisms of Rink Amide and Sieber Amide resins.

Experimental Protocols: A Guide to Comparative Synthesis

To objectively evaluate the performance of Rink Amide AM and Sieber Amide resins for a sensitive peptide, a direct comparative synthesis should be performed. The following is a generalized experimental protocol for such a study.

Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell Rink Amide AM resin and Sieber Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in separate reaction vessels.

  • Fmoc Deprotection: Treat the swollen resins with a solution of 20% piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group from the linker. Wash the resins thoroughly with DMF.

  • First Amino Acid Coupling: Activate the first Fmoc-protected amino acid (4 equivalents) with a coupling agent such as HBTU/HATU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Add the activated amino acid solution to the respective resins and allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction completion using a Kaiser test.

Peptide Chain Elongation
  • Perform subsequent cycles of Fmoc deprotection and amino acid coupling as described above for each amino acid in the peptide sequence. Ensure thorough washing with DMF between each step to remove excess reagents and byproducts.

Peptide Cleavage and Deprotection
  • Rink Amide AM Resin:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Sieber Amide Resin (for protected peptide cleavage):

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage solution of 1-2% TFA in DCM.[6]

    • Add the cleavage solution to the resin and gently agitate for 30-60 minutes at room temperature.

    • Filter the resin and collect the filtrate. Neutralize the filtrate with a dilute solution of pyridine (B92270) in methanol.

    • Precipitate the crude protected peptide by adding cold diethyl ether.

    • Centrifuge, wash with cold ether, and dry under vacuum.

Analysis of Crude Peptide
  • Analyze the crude peptides from both syntheses using High-Performance Liquid Chromatography (HPLC) to determine purity and identify any side products.

  • Confirm the identity of the target peptide using Mass Spectrometry (MS).

  • Calculate the overall yield for both syntheses.

G cluster_0 Parallel Synthesis Workflow Start Start: Sensitive Peptide Sequence Resin_Rink Rink Amide AM Resin Start->Resin_Rink Resin_Sieber Sieber Amide Resin Start->Resin_Sieber SPPS_Rink Fmoc-SPPS Resin_Rink->SPPS_Rink SPPS_Sieber Fmoc-SPPS Resin_Sieber->SPPS_Sieber Cleavage_Rink Cleavage & Global Deprotection (95% TFA) SPPS_Rink->Cleavage_Rink Cleavage_Sieber Mild Cleavage (1-2% TFA in DCM) SPPS_Sieber->Cleavage_Sieber Crude_Rink Crude Peptide Amide Cleavage_Rink->Crude_Rink Crude_Sieber Crude Protected Peptide Amide Cleavage_Sieber->Crude_Sieber Analysis Comparative Analysis (HPLC, MS, Yield) Crude_Rink->Analysis Crude_Sieber->Analysis

Comparative experimental workflow for resin evaluation.

Conclusion: Selecting the Optimal Resin for Your Sensitive Peptide

The choice between Rink Amide AM and Sieber Amide resin is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific chemical properties of the target peptide.

Choose Rink Amide AM Resin when:

  • Synthesizing standard peptide amides that are stable to strong acid.

  • A one-step cleavage and global deprotection is desired for efficiency.

  • The peptide does not contain highly acid-sensitive functionalities.

Choose Sieber Amide Resin when:

  • Synthesizing peptides with acid-labile post-translational modifications (e.g., phosphorylation, glycosylation).

  • The goal is to obtain a fully protected peptide amide for subsequent solution-phase chemistry, such as cyclization or fragment condensation.

  • The peptide is known to be susceptible to side reactions (e.g., aspartimide formation) under strong acidic conditions.

  • The peptide contains sterically bulky amino acids where the less hindered nature of the Sieber linker may be advantageous.[5]

By carefully considering the nature of your sensitive peptide and the desired outcome of the synthesis, you can confidently select the resin that will provide the highest probability of success, leading to a high-purity product in a satisfactory yield.

References

A Head-to-Head Comparison: Rink Amide AM Resin vs. Wang Resin for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that profoundly influences the outcome of the synthesis, dictating the C-terminal functionality of the peptide and impacting overall purity and yield. For researchers, scientists, and professionals in drug development, a thorough understanding of the available resin options is paramount. This guide provides an in-depth, objective comparison of two of the most widely used resins in Fmoc-based SPPS: Rink Amide AM resin and Wang resin.

This comparison will delve into the fundamental chemical differences, performance characteristics, and ideal applications for each resin, supported by experimental data and detailed protocols to aid in resin selection and experimental design.

Core Differences and Key Applications

The primary distinction between Rink Amide AM resin and Wang resin lies in the C-terminal functionality they impart to the synthesized peptide. Rink Amide AM resin is the go-to choice for the synthesis of peptide amides (-CONH2), a common modification in biologically active peptides that can enhance stability and activity.[1][2] Conversely, Wang resin is utilized for the synthesis of peptides with a C-terminal carboxylic acid (-COOH), a feature often required for subsequent fragment condensation or solution-phase ligation.[3][4]

Quantitative Data Summary

For a clear and concise comparison of the key quantitative parameters of Rink Amide AM and Wang resins, the following tables summarize their typical physical and chemical properties. It is important to note that these values can vary slightly between different manufacturers and specific product batches.

Table 1: Physical and Chemical Properties of Rink Amide AM Resin and Wang Resin

PropertyRink Amide AM ResinWang Resin
Matrix Polystyrene-divinylbenzene (PS-DVB) copolymerPolystyrene-divinylbenzene (PS-DVB) copolymer
Typical Loading Capacity (mmol/g) 0.3 - 1.00.3 - 1.0
Particle Size (mesh) 100-200 or 200-400100-200 or 200-400
Linker Type Acid-labile Rink Amide linkerp-Alkoxybenzyl alcohol linker
Cleavage Product C-terminal peptide amideC-terminal peptide acid
Cleavage Conditions Mildly acidic (e.g., 95% TFA)Acidic (e.g., 95% TFA)

Table 2: Performance Characteristics

CharacteristicRink Amide AM ResinWang Resin
Expected Crude Peptide Purity (%) 52 - 90+[3]50 - 90[3]
Typical Overall Yield (%) Moderate to High[3]Moderate to High[3]
Primary Application Synthesis of C-terminal peptide amides[1]Synthesis of C-terminal peptide acids[3]

Experimental Workflows and Chemical Structures

To visually represent the chemical structures and the experimental workflows for peptide synthesis using both resins, the following diagrams are provided.

Caption: Chemical structure of Rink Amide AM Resin.

Caption: Chemical structure of Wang Resin.

Peptide_Synthesis_Workflow cluster_rink Rink Amide AM Resin Workflow cluster_wang Wang Resin Workflow r_start Start with Rink Amide AM Resin r_deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) r_start->r_deprotection r_coupling Amino Acid Coupling (e.g., HBTU/DIEA) r_deprotection->r_coupling r_repeat Repeat Deprotection & Coupling for each Amino Acid r_coupling->r_repeat r_coupling->r_repeat r_cleavage Cleavage from Resin (e.g., 95% TFA) r_repeat->r_cleavage r_product C-Terminal Peptide Amide r_cleavage->r_product w_start Start with (pre-loaded) Wang Resin w_deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) w_start->w_deprotection w_coupling Amino Acid Coupling (e.g., HBTU/DIEA) w_deprotection->w_coupling w_repeat Repeat Deprotection & Coupling for each Amino Acid w_coupling->w_repeat w_coupling->w_repeat w_cleavage Cleavage from Resin (e.g., 95% TFA) w_repeat->w_cleavage w_product C-Terminal Peptide Acid w_cleavage->w_product

Caption: Generalized experimental workflow for peptide synthesis.

Detailed Experimental Protocols

The following are detailed, generalized protocols for solid-phase peptide synthesis using Rink Amide AM and Wang resins with Fmoc chemistry. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence.

Protocol 1: Peptide Synthesis using Rink Amide AM Resin

1. Resin Swelling:

  • Place the desired amount of Rink Amide AM resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[5]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature.[3]

  • Drain the piperidine solution and repeat the treatment for a second time if necessary.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[5]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

  • Add an activation base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents).

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.[3]

  • Monitor the completion of the reaction using a colorimetric test such as the Kaiser test.

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM).

  • Prepare a cleavage cocktail, typically a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[3]

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

  • Dry the peptide under vacuum.

Protocol 2: Peptide Synthesis using Wang Resin

1. Resin Swelling and First Amino Acid Loading (if not pre-loaded):

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature.[3]

  • Drain the piperidine solution and repeat the treatment.

  • Wash the resin thoroughly with DMF (3-5 times).[5]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent in DMF.

  • Add an activation base (e.g., DIEA).

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.[3]

  • Monitor the reaction completion with the Kaiser test.

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for the remaining amino acids in the sequence.

5. Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the resin with DCM.

  • Use a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[3]

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[3]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide with cold diethyl ether.

  • Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.

Performance Comparison and Considerations

While both resins are staples in peptide synthesis, their performance can be influenced by the specific peptide sequence and synthesis conditions.

  • Rink Amide AM Resin: The acid-labile Rink amide linker is designed for efficient cleavage to yield the C-terminal amide.[1][2] This is particularly advantageous for synthesizing many biologically active peptides where the amide functionality is crucial for their function and stability.[2] The direct formation of the amide upon cleavage simplifies the overall synthesis process when this C-terminal modification is desired.

  • Wang Resin: The p-alkoxybenzyl alcohol linker of Wang resin is stable under the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like TFA to yield a C-terminal carboxylic acid.[4] A potential drawback of Wang resin is the risk of side reactions, such as diketopiperazine formation, especially during the coupling of the second amino acid, which can lead to byproducts and complicate purification.[3] Loading the first amino acid onto Wang resin can also be challenging and may lead to racemization, which is why many researchers opt for pre-loaded Wang resins.[4]

Conclusion

The choice between Rink Amide AM resin and Wang resin is primarily determined by the desired C-terminal functionality of the target peptide.

  • Choose Rink Amide AM Resin when the goal is to synthesize a peptide with a C-terminal amide. It offers a direct and efficient route to this common and often critical peptide modification.

  • Choose Wang Resin for the synthesis of peptides requiring a C-terminal carboxylic acid, which may be necessary for further chemical modifications or for mimicking the native state of certain proteins.

By carefully considering the specific requirements of the peptide and understanding the characteristics of each resin, researchers can optimize their solid-phase peptide synthesis workflows to achieve higher purity, better yields, and the desired final product.

References

A Researcher's Guide to Performance Evaluation of Rink Amide AM Resin from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality and consistency of the resin are paramount to achieving high-purity, high-yield peptide amides. Rink Amide AM resin is a cornerstone for the Fmoc-based synthesis of C-terminal peptide amides due to its acid-labile linker, which allows for cleavage under relatively mild conditions.[1][2][3] However, performance can vary between suppliers. This guide provides a framework for the systematic evaluation of Rink Amide AM resin from different commercial sources, complete with experimental protocols and data presentation guidelines.

Key Performance Indicators for Rink Amide AM Resin

When comparing Rink Amide AM resin from various suppliers, a comprehensive evaluation should focus on several key performance indicators that directly impact the efficiency and outcome of peptide synthesis. These include:

  • Loading Capacity: The amount of the first amino acid that can be coupled to the resin, typically expressed in mmol/g.[4]

  • Swelling Characteristics: The ability of the resin to swell in various solvents is crucial for efficient reagent diffusion and reaction kinetics.[4][5]

  • Chemical Stability: The stability of the linker to the repetitive basic conditions of Fmoc deprotection and acidic conditions during cleavage.

  • Peptide Synthesis Performance: The ultimate test of the resin's quality, measured by the yield and purity of a synthesized model peptide.[4]

The following sections detail the experimental protocols to quantify these parameters.

Experimental Protocols for Performance Evaluation

A standardized approach is essential for a fair and objective comparison of resins from different suppliers. It is recommended to perform these experiments in parallel under identical conditions.

Determination of Resin Loading Capacity

The loading capacity dictates the scale of peptide synthesis.[4] A common method for determining the Fmoc loading of a resin is by spectrophotometric analysis of the fulvene-piperidine adduct released upon Fmoc deprotection.

Protocol:

  • Accurately weigh approximately 5-10 mg of the dry Rink Amide AM resin from each supplier into separate labeled reaction vessels.

  • Add 1 mL of 20% piperidine (B6355638) in dimethylformamide (DMF) to each vessel.[6]

  • Agitate the vessels at room temperature for 30 minutes to ensure complete Fmoc deprotection.

  • Carefully transfer the supernatant to a clean cuvette.

  • Dilute the solution with DMF to a final volume that gives an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU).

  • Measure the absorbance of the solution at 301 nm against a blank of 20% piperidine in DMF.

  • Calculate the loading capacity using the Beer-Lambert law:

    Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 M⁻¹cm⁻¹ × mass of resin in g × path length in cm)

    The molar extinction coefficient (ε) of the fulvene-piperidine adduct at 301 nm is 7800 M⁻¹cm⁻¹.

Evaluation of Swelling Characteristics

Proper swelling is critical for the accessibility of reagents to the growing peptide chain.[4] Swelling can be measured by determining the volume occupied by a known mass of resin in a specific solvent.

Protocol:

  • Place a known mass (e.g., 100 mg) of dry resin from each supplier into a separate graduated cylinder or a syringe with a frit.

  • Record the initial dry volume of the resin.

  • Add a standard SPPS solvent (e.g., DMF, Dichloromethane (DCM)) to the resin until it is fully submerged and allow it to swell for a set period (e.g., 30-60 minutes).[7][8]

  • Record the final swollen volume of the resin.

  • Calculate the swelling ratio in mL/g:

    Swelling (mL/g) = (Final Swollen Volume in mL - Initial Dry Volume in mL) / mass of resin in g

Synthesis of a Model Peptide for Performance Comparison

Synthesizing a standard, well-characterized peptide on resins from different suppliers provides the most direct comparison of their performance. A peptide with a sequence known to be challenging (e.g., containing sterically hindered or aggregation-prone residues) can be particularly informative.

Example Model Peptide: H-Gly-Val-Ala-Pro-Gly-NH₂

Solid-Phase Peptide Synthesis (SPPS) Protocol:

  • Resin Swelling: Swell the Rink Amide AM resin (with a known loading capacity) in DMF for 30 minutes in a reaction vessel.[7]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[9]

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (0.95 equivalents) and an amine base like DIPEA (2 equivalents) in DMF.[8]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

    • Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction.[7]

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.[7]

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

Peptide Cleavage and Purification

The efficiency of cleavage from the resin and the final purity of the peptide are critical indicators of resin performance.

Protocol:

  • Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence. For a simple peptide without sensitive side chains, a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) is commonly used.[1][4][8]

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.[8]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).[10]

    • Analyze the purity of the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12]

    • Purify the peptide using preparative RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[11]

Data Presentation for Comparison

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.

Parameter Supplier A Supplier B Supplier C
Advertised Loading (mmol/g)
Experimental Loading (mmol/g)
Swelling in DMF (mL/g)
Swelling in DCM (mL/g)
Crude Peptide Yield (%)
Crude Peptide Purity (HPLC Area %)
Purified Peptide Yield (%)
Notes

Visualizing the Workflow and Chemistry

Diagrams can effectively illustrate the experimental processes and underlying chemical principles.

G cluster_prep Resin Preparation and Loading Determination cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Analysis weigh_resin Weigh Dry Resin swell_resin_prep Swell in DMF weigh_resin->swell_resin_prep fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) swell_resin_prep->fmoc_deprotect measure_abs Measure Absorbance at 301 nm fmoc_deprotect->measure_abs calc_loading Calculate Loading measure_abs->calc_loading start_spps Start with Loaded Resin deprotection Fmoc Deprotection start_spps->deprotection wash Wash deprotection->wash coupling Amino Acid Coupling coupling->wash wash->coupling kaiser_test Kaiser Test wash->kaiser_test kaiser_test->deprotection Next Amino Acid final_deprotect Final Fmoc Deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotect->cleavage precipitation Precipitate Peptide (Cold Ether) cleavage->precipitation hplc_analysis Crude Purity (HPLC) precipitation->hplc_analysis ms_analysis Identity (Mass Spec) hplc_analysis->ms_analysis

Caption: Experimental workflow for evaluating Rink Amide AM resin performance.

G Resin Rink Amide AM Resin (Polystyrene Core) Linker Rink Amide Linker Resin->Linker attached to Peptide Peptide Chain Linker->Peptide anchors Cleavage TFA Cleavage Peptide->Cleavage treated with Product C-Terminal Peptide Amide Cleavage->Product releases

References

A Comparative Guide to HPLC Analysis of Crude Peptides from Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the analysis of the crude peptide product is a critical step in evaluating the success of the synthesis. The choice of resin plays a pivotal role in the purity and yield of the final peptide. This guide provides an objective comparison of the performance of Rink Amide AM resin with other common SPPS resins, supported by experimental data and detailed protocols for peptide cleavage and HPLC analysis.

Rink Amide AM resin is a widely used solid support for the Fmoc-based synthesis of C-terminal peptide amides.[1][2] Its acid-labile linker allows for cleavage under relatively mild conditions, typically using trifluoroacetic acid (TFA), to yield the desired peptide amide.[1][3] The purity of the crude peptide cleaved from the resin is a key indicator of the efficiency of the synthesis and the performance of the chosen resin.

Comparative Performance of SPPS Resins

The selection of a solid support significantly influences the final purity and yield of the synthesized peptide. The following table summarizes the expected performance of Rink Amide AM resin in comparison to other commonly used resins.

Resin TypePrimary ApplicationTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Typical Overall Yield (%)
Rink Amide AM Resin Peptides with a C-terminal amide0.3 - 1.052 - 90+Moderate to High
Wang Resin Peptides with a C-terminal carboxylic acid0.3 - 1.050 - 90Moderate to High
Sieber Amide Resin Peptides with a C-terminal amide (milder cleavage)0.3 - 0.8Generally high, especially for sensitive peptidesModerate to High
2-Chlorotrityl Chloride (2-CTC) Resin Protected peptide fragments and peptides with C-terminal carboxylic acids0.3 - 1.6+Generally high, especially for protected fragmentsHigh
MBHA Resin Peptides with a C-terminal amide (Boc chemistry)0.3 - 1.0Variable, dependent on harsh cleavage conditionsModerate

Note: The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[4]

A study comparing different resin matrix structures for Rink Amide functionality in the synthesis of the acyl carrier protein (ACP 65–74) fragment showed that PEG-containing resins (TentaGel, NovaGel, ChemMatrix) yielded crude purities of 75–90%, whereas the conventional polystyrene-divinylbenzene (PS-DVB) support resulted in a crude purity of 52%.[5]

Experimental Protocols

Accurate and reproducible analysis of crude peptides requires standardized protocols for cleavage from the resin and subsequent HPLC analysis.

Protocol 1: Peptide Cleavage from Rink Amide AM Resin

This protocol describes the standard procedure for cleaving a peptide from Rink Amide AM resin with simultaneous removal of most common side-chain protecting groups.

Materials:

  • Peptide-bound Rink Amide AM resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)[6]

  • For peptides containing sensitive residues like tryptophan, the addition of scavengers such as 1,3-dimethoxybenzene (B93181) (DMB) is recommended to prevent side reactions.[7]

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the peptide-bound resin in DCM in a reaction vessel.

  • Drain the DCM and add the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[8]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail or TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: HPLC Analysis of Crude Peptide

This protocol outlines a general method for the analysis of crude peptide purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Analytical C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

  • Mobile Phase A: 0.1% TFA in water[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile[3]

  • Crude peptide sample dissolved in Mobile Phase A or a suitable solvent

HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Detection: 214 nm or 220 nm

  • Gradient: A linear gradient is typically used. An example gradient is:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
30595
35595
40955
45955
  • Analysis: Integrate all peaks in the chromatogram. The purity of the crude peptide is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_cleavage Peptide Cleavage cluster_hplc HPLC Analysis resin Peptide-bound Rink Amide AM Resin cocktail Add Cleavage Cocktail (TFA/H₂O/TIS) resin->cocktail react React 2-3h at RT cocktail->react filter Filter & Collect Filtrate react->filter precipitate Precipitate with Cold Ether filter->precipitate dry Centrifuge & Dry precipitate->dry crude_peptide Crude Peptide (Solid) dry->crude_peptide dissolve Dissolve Crude Peptide crude_peptide->dissolve inject Inject onto C18 Column dissolve->inject separate Gradient Elution (ACN/H₂O/TFA) inject->separate detect UV Detection (214/220 nm) separate->detect analyze Integrate Peaks & Calculate Purity detect->analyze report Purity Report analyze->report

Caption: Experimental workflow for peptide cleavage and HPLC analysis.

Comparison of Resin Cleavage Conditions

The choice of resin dictates the necessary cleavage conditions, which can range from very mild to harsh.

cleavage_comparison cluster_resins Resin Type cluster_conditions Cleavage Conditions rink Rink Amide AM standard Standard (e.g., 95% TFA) rink->standard sieber Sieber Amide mild Mild (e.g., 1-5% TFA in DCM) sieber->mild wang Wang wang->standard mbha MBHA harsh Harsh (e.g., HF, TFMSA) mbha->harsh

Caption: Comparison of cleavage conditions for different SPPS resins.

Conclusion

The HPLC analysis of crude peptides is an indispensable tool for assessing the outcome of solid-phase peptide synthesis. Rink Amide AM resin remains a robust and reliable choice for the synthesis of C-terminal peptide amides, offering a good balance of linker stability and cleavage efficiency, which translates to moderate to high crude peptide purity and overall yield.[2][4] For peptides with particularly sensitive functionalities, Sieber amide resin presents a milder cleavage alternative.[9][10] Conversely, older resins like MBHA necessitate significantly harsher cleavage conditions.[11] By understanding the characteristics of each resin and employing standardized protocols for cleavage and HPLC analysis, researchers can effectively evaluate and optimize their peptide synthesis strategies.

References

A Researcher's Guide to Interpreting Mass Spectrometry Results for Peptides from Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the synthesis of high-purity peptides is crucial for accurate and reproducible research. The choice of solid-phase peptide synthesis (SPPS) resin is a critical factor influencing the final purity and yield of the synthesized peptide. This guide provides an objective comparison of Rink Amide AM resin with other common alternatives, supported by experimental data and detailed protocols. We will delve into the interpretation of mass spectrometry results, a key analytical technique for verifying the success of peptide synthesis.

Performance Comparison of SPPS Resins

Rink Amide AM resin is a popular choice for the synthesis of C-terminal peptide amides using Fmoc chemistry. Its acid-labile linker allows for cleavage under relatively mild conditions, yielding the desired peptide amide. However, various other resins are available, each with its own advantages and disadvantages.

Resin TypePrimary ApplicationTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Key Advantages & Disadvantages
Rink Amide AM Resin Peptides with a C-terminal amide0.3 - 1.052 - 90+[1][2]Advantages: Reliable for peptide amides, mild cleavage conditions. Disadvantages: Potential for C-terminal N-alkylation side reaction.[3]
Wang Resin Peptides with a C-terminal carboxylic acid0.3 - 1.050 - 90[1]Advantages: Well-established for peptide acids. Disadvantages: Risk of side reactions like S-alkylation for C-terminal Cys residues.[4]
Sieber Amide Resin Peptides with a C-terminal amide, especially for protected fragments0.4 - 0.8Generally highAdvantages: More acid-sensitive than Rink Amide, allowing for cleavage of fully protected peptides.[5] Disadvantages: Can be too labile for some applications.
2-Chlorotrityl Chloride (2-CTC) Resin Protected peptide fragments and peptides with C-terminal carboxylic acids0.3 - 1.6+[1]Generally highAdvantages: Extremely mild cleavage conditions, preserves side-chain protecting groups.[1] Disadvantages: Not suitable for peptide amides.

Interpreting Mass Spectrometry Results

Mass spectrometry (MS) is an indispensable tool for confirming the identity and purity of a synthesized peptide. When analyzing a peptide cleaved from Rink Amide AM resin, you will primarily be looking for the expected molecular weight of your peptide amide.

Expected Results

A successful synthesis and cleavage will result in a major peak in the mass spectrum corresponding to the protonated molecule of the target peptide amide, [M+H]⁺. Depending on the electrospray ionization (ESI) conditions, you may also observe multiply charged ions, such as [M+2H]²⁺ or [M+3H]³⁺.

Common Adducts in ESI-MS

It is common to observe adduct ions in ESI-MS, where the peptide molecule associates with various cations present in the sample or solvent. These adducts can sometimes be more abundant than the protonated molecule.

Adduct IonMass Difference from M
[M+Na]⁺+22.9898 Da
[M+K]⁺+38.9637 Da
[M+NH₄]⁺+18.0344 Da
[M+ACN+H]⁺+42.0343 Da
[M+2Na-H]⁺+44.9718 Da
[M+Na+K-H]⁺+60.9371 Da
Common Side Products and Impurities

Besides the target peptide, the mass spectrum may reveal peaks corresponding to side products or impurities arising from the synthesis or cleavage steps.

  • Truncated Sequences: Peptides that are missing one or more amino acids due to incomplete coupling reactions. These will appear as peaks with lower molecular weights than the target peptide.

  • Deletion Sequences: Peptides where a single amino acid is missing from the middle of the sequence.

  • Peptides with Protecting Groups: Incomplete removal of side-chain protecting groups (e.g., t-butyl, Trityl) will result in peaks with higher molecular weights.

  • C-terminal N-alkylation: A specific side reaction associated with Rink Amide resin where the C-terminal amide is alkylated, leading to a mass increase.[3] This can be minimized by using 1,3-dimethoxybenzene (B93181) in the cleavage cocktail.[3][6]

  • Oxidation: Methionine and Cysteine residues are susceptible to oxidation, resulting in a mass increase of +16 Da per oxygen atom.

Experimental Protocols

Protocol 1: Model Peptide Synthesis on Rink Amide AM Resin

This protocol describes the manual synthesis of a model peptide using Fmoc/tBu chemistry.

  • Resin Swelling: Swell Rink Amide AM resin (100-200 mesh, ~0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test like the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF after coupling.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Washing and Drying: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.

Protocol 2: Peptide Cleavage from Rink Amide AM Resin
  • Prepare Cleavage Cocktail: A standard cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1] To suppress C-terminal N-alkylation, add 3-5% (v/v) 1,3-dimethoxybenzene.[6]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Protocol 3: LC-MS/MS Analysis of the Crude Peptide
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (1:1).

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be a linear increase in Mobile Phase B over 20-30 minutes.

  • MS and MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS Scan: Acquire full scan MS data to identify the molecular weights of the components in the crude mixture.

    • MS/MS Scan: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation data for the major peaks to confirm the peptide sequence.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in peptide synthesis and analysis.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Resin Rink Amide AM Resin Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat for each AA Washing->Repeat Repeat->Deprotection Next AA Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final AA

Figure 1: Solid-Phase Peptide Synthesis Workflow.

Cleavage_and_Analysis_Workflow cluster_cleavage Cleavage & Purification cluster_analysis Mass Spectrometry Analysis Peptide_Resin Peptide on Resin Cleavage TFA Cleavage Cocktail Peptide_Resin->Cleavage Precipitation Precipitation with Ether Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide LC_MS LC-MS Analysis Crude_Peptide->LC_MS MS1 MS1: Identify Molecular Weights LC_MS->MS1 MS2 MS/MS: Sequence Confirmation LC_MS->MS2 Data_Interpretation Data Interpretation MS1->Data_Interpretation MS2->Data_Interpretation

Figure 2: Peptide Cleavage and MS Analysis Workflow.

Mass_Spec_Interpretation_Logic Start Analyze Mass Spectrum Expected_MW Expected MW found? Start->Expected_MW Success Successful Synthesis Expected_MW->Success Yes Troubleshoot Troubleshoot Synthesis/Cleavage Expected_MW->Troubleshoot No Additional_Peaks Analyze Additional Peaks Success->Additional_Peaks Adducts Adducts? Additional_Peaks->Adducts Side_Products Side Products? Adducts->Side_Products No Identify_Adducts Identify Common Adducts Adducts->Identify_Adducts Yes Identify_Side_Products Identify Truncations, etc. Side_Products->Identify_Side_Products Yes Identify_Adducts->Side_Products

Figure 3: Logical Flow for Interpreting Mass Spectra.

References

A Comparative Guide to Determining Peptide Purity After Rink Amide AM Resin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized peptide is a critical step that underpins the reliability of experimental results and the safety of potential therapeutics. Following solid-phase peptide synthesis (SPPS) using Rink Amide AM resin, a robust analytical strategy is required to identify and quantify the target peptide amidst a potential milieu of impurities. This guide provides an objective comparison of the primary analytical methods used for this purpose, complete with experimental protocols and supporting data to aid in the selection of the most appropriate technique for your needs.

Overview of Peptide Purity Analysis

Following the cleavage of the peptide from the Rink Amide AM resin, the crude product contains the desired full-length peptide as well as various impurities. These impurities can arise from incomplete reactions or side reactions during synthesis and cleavage, and may include truncated sequences, deletion sequences, or peptides with protecting groups still attached.[1][2] A multi-faceted approach to purity analysis is often necessary for a comprehensive understanding of the sample's composition.

The most common methods for assessing peptide purity are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), Amino Acid Analysis (AAA), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE).[3] Each of these techniques offers unique advantages and provides orthogonal information regarding the purity and identity of the synthesized peptide.

Comparison of Key Performance Metrics

The choice of an analytical method for peptide purity analysis often involves a balance between resolution, speed, sensitivity, and the specific information required. The following table summarizes the expected performance of the most common techniques for the analysis of a synthetic peptide.

Performance MetricRP-HPLCMass Spectrometry (MS)Amino Acid Analysis (AAA)Quantitative NMR (qNMR)Capillary Electrophoresis (CE)
Principle of Separation/Detection HydrophobicityMass-to-charge ratioAmino acid compositionNuclear magnetic resonanceCharge-to-size ratio
Primary Application Purity assessment and quantification of impuritiesMolecular weight confirmation and impurity identificationDetermination of peptide content and amino acid compositionAbsolute quantification and structural analysisOrthogonal purity assessment
Typical Purity Determination (%) 95 - 99.5N/A (confirms identity)N/A (determines content)> 9595 - 99.5
Resolution of Impurities HighHigh (when coupled with LC)N/AModerate to HighVery High
Analysis Time 20 - 60 minutes5 - 30 minutes24 - 48 hours (including hydrolysis)1 - 4 hours15 - 45 minutes
Relative Precision (RSD%) < 1.0N/A< 2.0< 1.0< 1.5
Throughput HighHighLowModerateHigh
Cost per Sample Low to ModerateModerate to HighHighHighLow to Moderate

This data is representative and intended for illustrative purposes. Actual results may vary based on the specific peptide sequence, instrumentation, and method conditions.

Experimental Workflows and Logical Relationships

The general workflow for peptide synthesis and subsequent purity analysis is a sequential process. The logical relationship between the key stages is depicted in the following diagram.

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Precipitation cluster_analysis Purity Analysis Resin_Preparation Resin Preparation (Swell Rink Amide AM Resin) Fmoc_Deprotection Fmoc Deprotection Resin_Preparation->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Final_Deprotection Final Fmoc Deprotection Amino_Acid_Coupling->Final_Deprotection Cleavage Cleavage from Resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Crude_Peptide Crude Peptide Lyophilization->Crude_Peptide RP_HPLC RP-HPLC LC_MS LC-MS AAA Amino Acid Analysis qNMR qNMR CE Capillary Electrophoresis Crude_Peptide->RP_HPLC Crude_Peptide->LC_MS Crude_Peptide->AAA Crude_Peptide->qNMR Crude_Peptide->CE

General workflow for peptide synthesis and purity analysis.

Detailed Experimental Protocols

Reproducible and accurate purity determination relies on well-defined experimental protocols. The following sections provide detailed methodologies for the key analytical techniques.

Protocol 1: Purity Analysis by RP-HPLC

RP-HPLC is the most common method for assessing peptide purity, separating the target peptide from impurities based on hydrophobicity.[3]

1. Sample Preparation:

  • Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. A common gradient is 5% to 65% B over 30 minutes.

  • Flow Rate: Typically 1.0 mL/min for an analytical column.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.

  • Detection: UV absorbance at 214-220 nm, which detects the peptide backbone.

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by Mass Spectrometry (LC-MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide and identifying impurities.[4] It is often coupled with HPLC (LC-MS) for enhanced separation and analysis.[5]

1. Sample Preparation:

  • Prepare the sample as described for RP-HPLC analysis, typically at a concentration of 0.1 mg/mL in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water).[5]

2. LC-MS Conditions:

  • LC System: Utilize an LC system with a C18 column similar to that used for RP-HPLC.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the peptide of interest.

  • Mass Spectrometer: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • Mass Range: Scan a mass range that includes the expected mass-to-charge (m/z) ratio of the target peptide and potential impurities.

3. Data Analysis:

  • Identify the peak corresponding to the target peptide by its retention time and measured m/z ratio.

  • Analyze the mass spectra of other peaks to identify potential impurities such as deletion sequences or incompletely deprotected peptides.

Protocol 3: Peptide Content Determination by Amino Acid Analysis (AAA)

AAA is used to determine the net peptide content by quantifying the constituent amino acids after hydrolysis.[1]

1. Hydrolysis:

  • Accurately weigh a sample of the lyophilized peptide.

  • Hydrolyze the peptide in 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.

2. Derivatization and Separation:

  • Neutralize the hydrolyzed sample.

  • Derivatize the amino acids using a suitable reagent (e.g., ninhydrin (B49086) post-column or a pre-column derivatizing agent).

  • Separate the derivatized amino acids using ion-exchange chromatography or reversed-phase HPLC.

3. Quantification:

  • Quantify the amount of each amino acid by comparing the peak areas to those of a known standard.

  • Calculate the net peptide content based on the total amount of amino acids detected relative to the initial sample weight.

Protocol 4: Absolute Quantification by Quantitative NMR (qNMR)

qNMR can provide an absolute measure of peptide purity and concentration without the need for a peptide-specific reference standard.

1. Sample Preparation:

  • Accurately weigh the peptide sample and a certified internal standard with a known purity into an NMR tube.

  • Dissolve the sample and standard in a suitable deuterated solvent (e.g., D₂O).

2. NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

3. Data Analysis:

  • Integrate the signals corresponding to the peptide and the internal standard.

  • Calculate the absolute purity of the peptide by comparing the integral of a well-resolved peptide signal to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the peptide and standard.

Protocol 5: Orthogonal Purity Assessment by Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio, providing a different separation mechanism than RP-HPLC and thus offering an orthogonal assessment of purity.[6]

1. Sample Preparation:

  • Dissolve the peptide sample in the running buffer or a low ionic strength buffer to a concentration of approximately 0.1-1 mg/mL.

  • Centrifuge the sample to remove any particulates.

2. CE Conditions:

  • Capillary: A fused silica (B1680970) capillary (e.g., 50 µm i.d., 50 cm total length).

  • Electrolyte: An acidic buffer, such as 50 mM phosphate (B84403) buffer at pH 2.5, is commonly used for peptide analysis.

  • Voltage: Apply a high voltage (e.g., 20-30 kV) across the capillary.

  • Injection: Inject the sample using pressure or electrokinetic injection.

  • Detection: Monitor the separation using a UV detector at 200-214 nm.

3. Data Analysis:

  • Analyze the resulting electropherogram to determine the purity based on the relative peak areas.

Logical Relationship of Purity Determination Methods

The different analytical techniques provide complementary information, and a comprehensive purity assessment often involves a combination of these methods. The logical relationship between these methods in a complete characterization workflow is illustrated below.

cluster_primary Primary Analysis cluster_secondary Orthogonal & Quantitative Analysis Crude_Peptide Crude Peptide Sample RP_HPLC RP-HPLC (Purity Assessment) Crude_Peptide->RP_HPLC LC_MS LC-MS (Identity Confirmation) Crude_Peptide->LC_MS CE Capillary Electrophoresis (Orthogonal Purity) RP_HPLC->CE Confirm Purity Final_Purity_Report Comprehensive Purity Report RP_HPLC->Final_Purity_Report AAA Amino Acid Analysis (Peptide Content) LC_MS->AAA Confirm Composition qNMR qNMR (Absolute Quantification) LC_MS->qNMR Confirm Structure LC_MS->Final_Purity_Report CE->Final_Purity_Report AAA->Final_Purity_Report qNMR->Final_Purity_Report

Interrelation of analytical methods for peptide purity.

Conclusion

The determination of peptide purity after synthesis on Rink Amide AM resin is a multi-faceted process that benefits from the application of several orthogonal analytical techniques. RP-HPLC is the workhorse for routine purity assessment, while mass spectrometry is indispensable for confirming the identity of the target peptide. For a more in-depth characterization, capillary electrophoresis offers a powerful alternative separation method, and amino acid analysis and quantitative NMR provide accurate quantification of peptide content and absolute purity, respectively. By understanding the principles and protocols of each method, researchers can design a robust analytical strategy to ensure the quality and reliability of their synthesized peptides.

References

A Comparative Guide to Validating Peptide Sequences Synthesized on Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the fidelity of the synthesized peptide sequence is a critical final step. The choice of resin plays a pivotal role in the success of the synthesis, and Rink Amide AM resin is a popular option for producing C-terminal peptide amides. This guide provides an objective comparison of Rink Amide AM resin with other common SPPS resins, supported by experimental data for validating the final peptide sequence.

Comparison of SPPS Resins for Peptide Synthesis

The selection of a solid support is dictated by the desired C-terminal functionality of the peptide and the overall synthetic strategy. Rink Amide AM resin is a go-to choice for Fmoc-based SPPS when a C-terminal amide is required.[1][2][3] Below is a comparison with other frequently used resins.

FeatureRink Amide AM ResinWang ResinSieber Amide ResinMBHA Resin
C-Terminal Functionality Peptide AmidePeptide Carboxylic AcidPeptide AmidePeptide Amide
Typical Chemistry FmocFmocFmocBoc or Fmoc
Cleavage Conditions Mildly acidic (e.g., 95% TFA)[2][4]Moderately acidic (e.g., TFA)Very mildly acidic (e.g., 1% TFA in DCM)[2][5]Harsh (e.g., HF, TFMSA)[2]
Key Advantage Robust, good yields for peptide amides with simultaneous side-chain deprotection.[5]Standard choice for peptides with a C-terminal acid.Allows for cleavage of fully protected peptide fragments.[1][5]An alternative for amide synthesis.
Primary Limitation Not suitable for synthesizing peptide acids.Cannot be used to produce peptide amides.Can be too labile for some synthetic steps.Requires hazardous and harsh cleavage conditions.[2]
Representative Crude Purity 75-90% (with PEG-containing resins)[6]Generally high, sequence-dependent.High, especially for sensitive sequences.Sequence-dependent.
Representative Yield ~45-81%[6][7]Sequence-dependent.Sequence-dependent.Sequence-dependent.

Experimental Protocols

Detailed methodologies for peptide synthesis on Rink Amide AM resin and subsequent sequence validation are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Rink Amide AM Resin (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the Rink Amide AM resin in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.[8]

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF for 20-30 minutes.[9][10] Wash the resin thoroughly with DMF to remove residual piperidine.[8]

  • Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.[9]

  • Wash: Wash the resin with DMF to remove excess reagents and by-products.

  • Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction.[8]

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the desired sequence.[8]

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

Protocol 2: Cleavage and Deprotection of Peptide from Rink Amide AM Resin
  • Resin Preparation: Wash the peptide-bound resin with dichloromethane (B109758) (DCM) to remove DMF and then dry the resin under vacuum.[11]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[11][12] TIS acts as a scavenger to prevent side reactions.[13]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the mixture to stand at room temperature for 1-2 hours with occasional swirling.[14]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.[10][14]

  • Isolation and Purification: Centrifuge the mixture to pellet the crude peptide, wash with cold ether, and then lyophilize to obtain a dry powder. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Peptide Sequence Validation by Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid, compatible with electrospray ionization (ESI).[12]

  • Instrumentation: Utilize an ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.[15]

  • MS Analysis: Infuse the sample into the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent peptide ion. This confirms the molecular weight of the synthesized peptide.[12]

  • Tandem MS (MS/MS) Analysis: Select the parent ion for fragmentation via collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are analyzed to determine the amino acid sequence.[16]

  • Data Analysis: Use sequencing software to analyze the fragmentation pattern and confirm the peptide sequence.[16][17]

Protocol 4: Peptide Sequence Validation by Edman Degradation
  • Principle: This method sequentially removes one amino acid at a time from the N-terminus of the peptide.[18][19]

  • Reaction: The peptide is treated with phenyl isothiocyanate (PITC), which reacts with the N-terminal amino group.[15][19]

  • Cleavage: Treatment with trifluoroacetic acid cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.[15][19]

  • Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography by comparing its retention time to standards.[20]

  • Cycling: The shortened peptide is then subjected to the next cycle of reactions to identify the subsequent amino acid. Modern automated sequencers can perform up to 50 cycles.[15][19]

Visualizing the Workflow and Methodologies

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logic of the validation methods.

SPPS_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_validation Sequence Validation cluster_result Final Product Resin Rink Amide AM Resin Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Elongation Repeat n times Coupling->Elongation Elongation->Deprotection Next cycle Cleavage Cleavage from Resin (95% TFA) Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry (MS & MS/MS) Purification->MS Edman Edman Degradation Purification->Edman FinalPeptide Validated Peptide Sequence MS->FinalPeptide Edman->FinalPeptide Validation_Methods_Comparison cluster_ms Mass Spectrometry cluster_edman Edman Degradation Validation Peptide Sequence Validation MS_Principle Principle: Measures mass-to-charge ratio of peptide and its fragments. Validation->MS_Principle Edman_Principle Principle: Sequential removal and identification of N-terminal amino acids. Validation->Edman_Principle MS_Adv Advantages: High sensitivity, speed, can detect PTMs. MS_Principle->MS_Adv MS_Disadv Disadvantages: De novo sequencing can be complex, cannot distinguish Leu/Ile. MS_Adv->MS_Disadv Edman_Adv Advantages: Unambiguous sequencing, can distinguish Leu/Ile. Edman_Principle->Edman_Adv Edman_Disadv Disadvantages: Requires free N-terminus, length limited (~30-50 residues), slower. Edman_Adv->Edman_Disadv

References

A Researcher's Guide to Solid Supports for Peptide Amide Synthesis: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of solid support is a critical decision that directly influences the final yield and purity of the target peptide amide. This guide provides a comparative analysis of commonly used solid supports, with a focus on Rink Amide and Sieber Amide resins, presenting experimental data to facilitate an informed selection for your specific research needs.

Comparative Yield Analysis

The selection of a solid support has a significant impact on the overall success of peptide amide synthesis. The following table summarizes a comparative yield analysis of peptides of varying lengths synthesized on Rink Amide and Sieber Amide resins under identical conditions.

Peptide Length (Amino Acids)Rink Amide Resin Yield (%)Sieber Amide Resin Yield (%)
5~10~70-80
8~13-71~72.6-80.8
30~10~70

Data sourced from patent WO2013093639A1, which indicates that on average, Sieber Amide resin can increase yield by up to 50% compared to Rink Amide resin for the synthesis of peptide amides.[1]

Key Performance Characteristics of Common Solid Supports

The efficiency of a solid support in peptide amide synthesis is primarily determined by the nature of its linker, which dictates the cleavage conditions required to release the final product.

Rink Amide Resin: This is a widely used resin for the synthesis of peptide amides via the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[2][3] The linker is designed to yield a C-terminal amide upon cleavage with a high concentration of trifluoroacetic acid (TFA), typically 80-95%.[1] While it is a reliable choice for many applications, the harsh cleavage conditions can sometimes lead to side reactions and degradation of sensitive peptides.[1][2]

Sieber Amide Resin: This resin features a "super acid-sensitive" linker, allowing for the cleavage of the peptide amide under much milder acidic conditions, often as low as 1-5% TFA in dichloromethane (B109758) (DCM).[1][4] This gentle cleavage is particularly advantageous for the synthesis of protected peptide fragments and peptides containing sensitive amino acid residues, minimizing potential degradation and improving the purity of the crude product.[1][4] The use of Sieber Amide resin has been reported to result in significantly higher synthesis yields compared to Rink Amide resin for various peptide lengths.[1]

PAL (Peptide Amide Linker) Resin: Similar to Rink Amide resin, PAL resin is also used for the synthesis of peptide amides and is compatible with Fmoc chemistry. It is known to be somewhat more acid labile than Rink Amide resin and has been reported to yield cleaner products for long peptide sequences.[5]

Experimental Protocols

The following provides a generalized experimental workflow for solid-phase peptide amide synthesis using the Fmoc strategy, with specific details for the cleavage from Rink Amide and Sieber Amide resins.

I. Resin Preparation (Swelling)
  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to completely cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[2]

  • Drain the DMF.

II. Fmoc Deprotection
  • Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.

  • Agitate the mixture for 5-20 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.[6]

  • Wash the resin thoroughly with DMF to remove residual piperidine.

III. Amino Acid Coupling
  • Dissolve the Fmoc-protected amino acid (typically 3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF.

  • Add an activation base (e.g., DIEA, NMM) to the amino acid solution.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the peptide sequence.

IV. Cleavage and Deprotection

A. Cleavage from Rink Amide Resin

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of high-concentration TFA, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIPS) as a scavenger.[7]

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[7]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.[2]

B. Cleavage from Sieber Amide Resin

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Prepare a mild cleavage cocktail, typically 1-5% TFA in DCM.[1][4] For concurrent side-chain deprotection, a "medium" strength TFA cocktail (e.g., 10-25% TFA with scavengers) can be used.[1]

  • Add the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Evaporate the DCM and precipitate the crude peptide with cold diethyl ether.

  • Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.[1]

Experimental Workflow Diagram

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Solid Support (e.g., Rink Amide, Sieber Amide) Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Peptide Purified Peptide Amide Precipitation->Peptide

References

A Comparative Guide to the Linker Stability of Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that directly influences the purity, yield, and overall success of the synthesis. The stability of the linker, which anchors the growing peptide chain to the solid support, is a paramount concern. This guide provides an objective comparison of the linker stability of Rink Amide AM resin against other commonly used resins, supported by experimental data and detailed protocols.

Introduction to Linker Stability in SPPS

The ideal linker in SPPS must be stable throughout the iterative cycles of deprotection and coupling while being susceptible to cleavage under specific conditions at the end of the synthesis. Premature cleavage of the peptide from the resin can lead to truncated sequences and reduced yields, complicating the purification process. Conversely, a linker that is too robust may require harsh cleavage conditions that can degrade the desired peptide. Rink Amide AM resin is a popular choice for the synthesis of C-terminal peptide amides due to its acid-labile linker, which is designed for clean cleavage and compatibility with Fmoc chemistry.[1][2]

Comparison of Linker Stability

The stability of a resin's linker is primarily dictated by its chemical structure and its susceptibility to cleavage by acids of varying strengths. The following table summarizes the stability of the Rink Amide AM resin linker compared to other common SPPS resins.

Resin TypePrimary ApplicationLinker TypeRequired Cleavage ConditionsLinker Stability Profile
Rink Amide AM Resin C-terminal peptide amidesAcid-labile benzhydrylamine90-95% Trifluoroacetic Acid (TFA)[3]High stability to mild acids used for Fmoc deprotection (e.g., piperidine) but readily cleaved by strong acids like TFA.[2] Considered a robust "workhorse" resin.[1]
Sieber Amide Resin C-terminal peptide amides, protected peptide fragmentsAcid-sensitive xanthenyl linker1% TFA in Dichloromethane (DCM)[3][4]More acid-sensitive than Rink Amide resin, allowing for cleavage under milder conditions. This can be advantageous for peptides with sensitive functional groups.[4]
2-Chlorotrityl Chloride (2-CTC) Resin Protected peptide fragments, peptides with C-terminal carboxylic acidsHighly acid-labile chlorotrityl1-5% TFA in DCM[5]Extremely acid-labile, making it ideal for synthesizing protected peptide fragments where side-chain protecting groups need to remain intact.[3][5]
Wang Resin C-terminal peptide carboxylic acidsp-alkoxybenzyl alcohol50-95% TFA[1][5]The linker is stable to the basic conditions of Fmoc deprotection but can be susceptible to some premature cleavage with repeated acid treatments.[6]
MBHA Resin C-terminal peptide amides (Boc chemistry)MethylbenzhydrylamineHydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)[4]Requires much harsher cleavage conditions than Rink Amide resin, making it less suitable for sensitive peptides and Fmoc-based strategies.[4]

Experimental Protocols for Assessing Linker Stability

To quantitatively assess the stability of a resin's linker, a series of experiments can be performed. Below are detailed protocols for two key experiments.

1. Acid Lability Assay

This experiment determines the rate and extent of peptide cleavage from the resin under various acidic conditions.

  • Materials:

    • Peptide-loaded resin (e.g., Rink Amide AM resin with a model peptide)

    • Cleavage cocktails of varying TFA concentrations (e.g., 1%, 5%, 20%, 50%, 95% TFA in DCM with appropriate scavengers like triisopropylsilane (B1312306) and water)

    • Dichloromethane (DCM)

    • Cold diethyl ether

    • High-Performance Liquid Chromatography (HPLC) system

  • Protocol:

    • Aliquot equal amounts of the peptide-loaded resin into separate reaction vessels.

    • Add a different cleavage cocktail to each vessel.

    • Incubate the slurries at room temperature, taking aliquots of the solution at various time points (e.g., 15, 30, 60, 120 minutes).

    • For each aliquot, filter the resin and wash with DCM.

    • Combine the filtrate and washings, then precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Dissolve the dried peptide in a suitable solvent and analyze by HPLC to quantify the amount of cleaved peptide at each time point for each acid concentration.

2. Stability to Fmoc Deprotection Conditions

This experiment assesses the premature cleavage of the peptide from the resin during the repeated base treatments required for Fmoc deprotection.

  • Materials:

  • Protocol:

    • Suspend a known amount of peptide-loaded resin in the 20% piperidine in DMF solution.

    • Mimic the conditions of a prolonged SPPS cycle by stirring the resin at room temperature for an extended period (e.g., 2, 4, 8, 24 hours).

    • At each time point, filter the resin and collect the filtrate.

    • Analyze the filtrate by HPLC to detect and quantify any prematurely cleaved peptide.

    • As a control, cleave the peptide from an equivalent amount of the starting resin using 95% TFA to determine the total possible peptide amount.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the acid lability of a resin linker.

experimental_workflow start Start: Peptide-Loaded Resin aliquot Aliquot Resin start->aliquot cocktail1 Add 1% TFA Cocktail aliquot->cocktail1 cocktail2 Add 50% TFA Cocktail aliquot->cocktail2 cocktail3 Add 95% TFA Cocktail aliquot->cocktail3 incubate1 Incubate & Sample Over Time cocktail1->incubate1 incubate2 Incubate & Sample Over Time cocktail2->incubate2 incubate3 Incubate & Sample Over Time cocktail3->incubate3 precipitate1 Precipitate Peptide incubate1->precipitate1 precipitate2 Precipitate Peptide incubate2->precipitate2 precipitate3 Precipitate Peptide incubate3->precipitate3 hplc HPLC Analysis & Quantification precipitate1->hplc precipitate2->hplc precipitate3->hplc end End: Comparative Stability Data hplc->end

Caption: Workflow for Assessing Resin Linker Acid Lability.

Conclusion

The stability of the linker in Rink Amide AM resin offers a well-balanced profile for the routine synthesis of C-terminal peptide amides using Fmoc chemistry. It is sufficiently robust to withstand the basic conditions of Fmoc deprotection, minimizing premature peptide loss, while remaining labile to strong acids like TFA for efficient final cleavage.[2][3] For applications requiring even milder cleavage conditions to preserve sensitive functionalities, Sieber Amide or 2-CTC resins may be more suitable alternatives.[4] Conversely, for syntheses employing Boc chemistry that involve repeated acid exposure, a more robust linker like that found on MBHA resin might be necessary, albeit at the cost of requiring harsher final cleavage conditions.[4] The experimental protocols provided herein offer a framework for researchers to quantitatively assess and compare linker stability, enabling an informed resin choice for their specific synthetic needs.

References

A Comparative Guide to Analytical Techniques for Quality Control of Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the integrity of the foundational resin is paramount to achieving high-purity, high-yield peptide products. This guide provides an objective comparison of analytical techniques for the quality control of Rink Amide AM resin, a widely used support for the synthesis of C-terminal peptide amides. We will delve into key performance indicators, compare its characteristics with alternative resins, and provide detailed experimental protocols for essential quality control assays.

Core Quality Control Parameters for SPPS Resins

The successful synthesis of a target peptide is critically dependent on the quality of the solid support. For Rink Amide AM resin and its alternatives, the primary quality control parameters include:

  • Loading Capacity: This determines the amount of the first amino acid that can be attached to the resin, typically expressed in millimoles per gram (mmol/g). Accurate determination of loading capacity is crucial for calculating the appropriate stoichiometry of reagents for subsequent coupling steps.

  • Swelling Capacity: The ability of the resin to swell in various solvents is essential for reagent accessibility to the growing peptide chain. Consistent swelling ensures efficient reaction kinetics.

  • Physical and Chemical Stability: The resin must be physically robust to withstand the mechanical stress of agitation and washing steps and chemically stable to the reagents used throughout the SPPS cycles.

  • Purity of the Final Peptide: The ultimate measure of a resin's performance is the purity of the peptide cleaved from the support. This is influenced by the linker's stability and any potential side reactions.

Comparison of Rink Amide AM Resin with Alternative Solid Supports

Rink Amide AM resin is a popular choice for the synthesis of peptide amides due to its acid-labile linker that yields the desired C-terminal amide upon cleavage.[1] However, several other resins are available, each with specific advantages and applications. The following table provides a comparative overview of Rink Amide AM resin with two common alternatives: Wang resin and Sieber amide resin.

FeatureRink Amide AM ResinWang ResinSieber Amide Resin
Primary Application Peptides with a C-terminal amide[2]Peptides with a C-terminal carboxylic acid[2]Peptides with a C-terminal amide, especially those with sensitive residues[3]
Typical Loading Capacity (mmol/g) 0.3 - 1.0[2]0.3 - 1.0[2]0.3 - 0.8
Cleavage Conditions 95% Trifluoroacetic Acid (TFA)[3]95% Trifluoroacetic Acid (TFA)[2]1-5% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4]
Key Advantages Robust and reliable for peptide amide synthesis; good balance of stability and reactivity.[3]Well-established for synthesizing peptide acids; commercially available pre-loaded.[5]Very mild cleavage conditions, suitable for synthesizing protected peptide fragments.[4]
Potential Disadvantages Harsher cleavage conditions than Sieber resin.[3]Not suitable for peptide amide synthesis; risk of racemization during loading of the first amino acid.[5]Can be too labile for very long or complex syntheses.

Performance Data: A Case Study with Acyl Carrier Protein (ACP) Fragment (65-74)

The synthesis of the "difficult" Acyl Carrier Protein (ACP) fragment (65-74) is often used as a benchmark to evaluate the efficiency of SPPS protocols and materials.[2] The following table summarizes reported purity and yield data for the synthesis of this peptide on different resins. It is important to note that these results may not be directly comparable due to potential variations in experimental conditions across different studies.

Resin TypeCrude Peptide Purity (%)Overall Yield (%)Reference
Rink Amide Resin (Polystyrene) 52Moderate[2]
Wang Resin 50 - 90Moderate to High[2]
2-Chlorotrityl Chloride (2-CTC) Resin Generally highHigh[2]

Experimental Protocols

Accurate and reproducible quality control is essential for reliable peptide synthesis. The following sections provide detailed protocols for key analytical techniques.

Determination of Resin Loading Capacity by Fmoc Photometric Assay

This method quantifies the number of available functional sites on the resin by measuring the amount of Fmoc group released upon treatment with a base.[6]

Materials:

  • Fmoc-loaded resin (e.g., Rink Amide AM resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • UV-Vis Spectrophotometer

  • 1 cm quartz cuvettes

  • Eppendorf tubes

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 10 mg of the dry Fmoc-loaded resin into an Eppendorf tube.

  • Add 800 µL of DMF to the tube and allow the resin to swell for 15 minutes.

  • Add 200 µL of piperidine to the tube.

  • Vortex the mixture to ensure thorough mixing and let it stand at room temperature for 15 minutes to ensure complete Fmoc cleavage.

  • Transfer 100 µL of the supernatant to a 1 cm quartz cuvette.

  • Dilute the sample with 900 µL of DMF.

  • Measure the absorbance of the solution at 301 nm against a DMF blank.

  • Calculate the resin loading using the following formula:

    Loading (mmol/g) = (Absorbance at 301 nm × 10) / (7800 × Mass of resin in g) [6]

    Where 7800 mL/mmol·cm is the extinction coefficient of the dibenzofulvene-piperidine adduct.

G Workflow for Determining Resin Loading Capacity cluster_prep Sample Preparation cluster_cleavage Fmoc Cleavage cluster_measurement Spectrophotometric Measurement cluster_calculation Calculation weigh 1. Weigh ~10 mg of resin swell 2. Swell resin in 800 µL DMF weigh->swell add_pip 3. Add 200 µL piperidine vortex_stand 4. Vortex and let stand for 15 min add_pip->vortex_stand transfer 5. Transfer 100 µL of supernatant dilute 6. Dilute with 900 µL DMF transfer->dilute calculate 8. Calculate loading (mmol/g) measure 7. Measure absorbance at 301 nm dilute->measure

Workflow for Determining Resin Loading Capacity
Monitoring Coupling and Deprotection Reactions with the Kaiser Test

The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[7] It is invaluable for monitoring the completeness of both Fmoc deprotection (a positive test indicates success) and amino acid coupling (a negative test indicates success).

Materials:

  • Peptide-resin beads

  • Small test tubes

  • Heating block or water bath (100-110°C)

  • Kaiser Test Reagents:

    • Reagent A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.

    • Reagent B: 80 g of phenol (B47542) in 20 mL of ethanol.

    • Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[8]

Procedure:

  • Withdraw a small sample of resin beads (10-15 beads) from the reaction vessel into a small test tube.

  • Wash the beads thoroughly with DMF and then DCM to remove any residual reagents and solvents.

  • Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.

  • Heat the test tube at 110°C for 5 minutes.[8]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue Color: Indicates the presence of free primary amines (positive result).

  • Yellow or Colorless: Indicates the absence of free primary amines (negative result).[7]

G Kaiser Test for Monitoring SPPS Reactions start Start of Reaction Cycle deprotection Fmoc Deprotection start->deprotection kaiser_test_deprotection Kaiser Test deprotection->kaiser_test_deprotection coupling Amino Acid Coupling kaiser_test_coupling Kaiser Test coupling->kaiser_test_coupling positive_result Positive (Blue Color) Proceed to Coupling kaiser_test_deprotection->positive_result  Free Amine Present negative_result_deprotection Negative (Yellow) Repeat Deprotection kaiser_test_deprotection->negative_result_deprotection  No Free Amine negative_result_coupling Negative (Yellow) Proceed to Next Cycle kaiser_test_coupling->negative_result_coupling  No Free Amine positive_result_coupling Positive (Blue) Repeat Coupling kaiser_test_coupling->positive_result_coupling  Free Amine Present positive_result->coupling negative_result_deprotection->deprotection end End of Reaction Cycle negative_result_coupling->end positive_result_coupling->coupling

Kaiser Test for Monitoring SPPS Reactions
Peptide Cleavage and Purity Analysis by RP-HPLC

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. The purity of the crude peptide is then assessed by reversed-phase high-performance liquid chromatography (RP-HPLC).

Cleavage from Rink Amide AM Resin:

A common cleavage cocktail for Rink Amide AM resin consists of:

  • 95% Trifluoroacetic Acid (TFA)

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)[2]

The resin is treated with this cocktail for 2-3 hours at room temperature.[2] The cleaved peptide is then precipitated with cold diethyl ether.

RP-HPLC Analysis of Crude Peptide:

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Crude peptide sample dissolved in Mobile Phase A

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the filtered peptide sample onto the column.

  • Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution of the peptide and any impurities at 214 nm and 280 nm.

  • Calculate the purity of the peptide by integrating the peak areas. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

G Workflow for Peptide Cleavage and Purity Analysis cluster_cleavage Peptide Cleavage cluster_hplc_prep HPLC Sample Preparation cluster_hplc_analysis RP-HPLC Analysis cluster_data_analysis Data Analysis cleavage 1. Treat resin with cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) precipitation 2. Precipitate peptide with cold ether cleavage->precipitation dissolve 3. Dissolve crude peptide in Mobile Phase A filter 4. Filter sample dissolve->filter inject 5. Inject sample onto C18 column gradient 6. Run gradient of Mobile Phase B inject->gradient integrate 8. Integrate peak areas detect 7. Detect at 214 nm and 280 nm gradient->detect calculate_purity 9. Calculate % purity integrate->calculate_purity

Workflow for Peptide Cleavage and Purity Analysis

Conclusion

The quality control of Rink Amide AM resin is a critical aspect of successful solid-phase peptide synthesis. By implementing rigorous analytical techniques to assess loading capacity, monitor reaction completeness, and evaluate final peptide purity, researchers can ensure the reliability and reproducibility of their synthetic efforts. The choice of resin should be guided by the specific requirements of the target peptide, with Rink Amide AM resin remaining a robust and versatile option for the synthesis of C-terminal peptide amides. The experimental protocols provided in this guide offer a foundation for establishing a comprehensive quality control workflow in any peptide synthesis laboratory.

References

case studies comparing Rink Amide AM Resin in different synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

In the field of solid-phase peptide synthesis (SPPS), the choice of resin and reaction protocol is critical to achieving high yield and purity, particularly for the production of C-terminal peptide amides essential for biological activity. Rink Amide AM resin is a cornerstone for Fmoc-based SPPS, valued for its reliability and efficient release of peptide amides upon acid cleavage[1][2]. This guide provides a comparative analysis of Rink Amide AM resin's performance under different synthesis protocols, focusing on the impact of coupling reagents and the application of microwave energy.

Case Study 1: Efficiency of Coupling Reagents

The formation of the amide bond is the central reaction in peptide synthesis. The choice of coupling reagent significantly influences reaction kinetics, efficiency, and the potential for side reactions like racemization[3]. Here, we compare the performance of two common aminium/uronium salt-based coupling reagents, HBTU and HATU, used in protocols with Rink Amide resins.

Experimental Protocols

General Fmoc-SPPS Protocol on Rink Amide Resin:

  • Resin Swelling : Rink Amide AM resin is swelled in N,N-Dimethylformamide (DMF) for at least 30 minutes[4].

  • Fmoc Deprotection : The terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes[4][5]. This step is typically repeated once.

  • Washing : The resin is thoroughly washed with DMF to remove residual piperidine and cleaved Fmoc groups[5].

  • Amino Acid Coupling : The Fmoc-protected amino acid (3-5 equivalents) is pre-activated and coupled to the resin. The specific activation procedure varies by reagent:

    • HBTU Protocol : The amino acid is dissolved in DMF with HBTU (3-5 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.). This activation mixture is added to the resin and agitated for 1-2 hours[4].

    • HATU Protocol : The protocol is similar to HBTU, with HATU used in place of HBTU. HATU is known to form a more reactive OAt-active ester compared to the OBt-ester formed by HBTU[3][6].

  • Monitoring & Washing : Coupling completion is monitored using a colorimetric method like the Kaiser test. The resin is then washed with DMF to remove excess reagents[4].

  • Repeat Cycle : The deprotection, washing, and coupling steps are repeated for each amino acid in the sequence.

  • Final Cleavage : The peptide is cleaved from the resin, with simultaneous removal of side-chain protecting groups, using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2-3 hours[4][5]. The crude peptide is then precipitated with cold diethyl ether.

Data Presentation

The synthesis of the acyl carrier protein (ACP) fragment (65-74), a notoriously difficult sequence, serves as a benchmark for comparing coupling reagent efficiency. While specific data on Rink Amide AM is not detailed, performance trends are well-established for Fmoc-SPPS.

Coupling ReagentKey IntermediateRelative ReactivityTypical Crude Purity (Difficult Sequence)Key Advantages & Disadvantages
HBTU OBt-active esterHighModerate-HighAdvantages : Cost-effective, reliable for routine synthesis. Disadvantages : Less reactive than HATU; can lead to guanidinylation side reaction on the N-terminal amine[3].
HATU OAt-active esterVery High[3]High-Very HighAdvantages : Superior performance for difficult sequences, faster reaction kinetics, very low racemization[3][6]. Disadvantages : Higher cost compared to HBTU.

Note: Purity is highly dependent on the specific peptide sequence. Data is inferred from comparative studies of coupling reagents in Fmoc-SPPS[3][6].

Visualization: Coupling Reagent Activation

G cluster_hbtu HBTU Pathway cluster_hatu HATU Pathway hbtu_start Fmoc-AA-COOH + HBTU + DIPEA hbtu_active Fmoc-AA-OBt (Active Ester) hbtu_start->hbtu_active Activation hbtu_bond Peptide Bond Formation hbtu_active->hbtu_bond Reaction with Resin-NH2 hatu_start Fmoc-AA-COOH + HATU + DIPEA hatu_active Fmoc-AA-OAt (More Reactive Ester) hatu_start->hatu_active Activation hatu_bond Peptide Bond Formation hatu_active->hatu_bond Faster Reaction with Resin-NH2

Caption: Comparative activation pathways for HBTU and HATU coupling reagents in SPPS.

Case Study 2: Microwave-Assisted vs. Conventional Synthesis

Microwave (MW) irradiation is increasingly used to accelerate SPPS, shortening reaction times and potentially improving the synthesis of difficult sequences[7]. This section compares a conventional, room-temperature (RT) protocol with a microwave-assisted protocol for synthesis on Rink Amide AM resin.

Experimental Protocols

The core steps of swelling, washing, and cleavage remain similar to the conventional protocol described previously. The key differences lie in the deprotection and coupling steps.

Conventional (RT) Protocol:

  • Deprotection/Coupling : Performed at room temperature with agitation for the durations specified previously (e.g., 1-2 hour coupling)[4].

Microwave-Assisted (MW) Protocol:

  • Deprotection/Coupling : Reactions are performed in a dedicated microwave peptide synthesizer. Microwave energy is applied to rapidly heat the reaction vessel to a set temperature (e.g., 75°C) for a much shorter duration (e.g., 5 minutes)[1][7]. The coupling reagents often include DIC and Oxyma Pure, which are noted for their safety and cost-effectiveness in scalable syntheses[1].

Data Presentation

The synthesis of Parathyroid Hormone-related Peptide fragment (PTHrP(1-34)NH2), a challenging sequence, illustrates the differences between the two methods.

Synthesis ProtocolTemperatureTypical Coupling TimeTypical Deprotection TimePurity / YieldKey Advantages & Disadvantages
Conventional (RT) Room Temp.60 - 120 min10 - 20 minVariableAdvantages : No specialized equipment needed. Disadvantages : Long cycle times; can result in complex mixtures of truncated peptides for difficult sequences[7][8].
Microwave (MW) ~75 °C3 - 10 min3 - 5 minImprovedAdvantages : Dramatically shorter cycle times; higher repetitive yields and purer final products, especially for difficult sequences[7][8]. Disadvantages : Requires a specialized microwave synthesizer.

Data is based on comparative studies of conventional and microwave-assisted SPPS for challenging peptides[5][7][8].

Visualization: SPPS Workflow Comparison

G cluster_conv Conventional (RT) Protocol cluster_mw Microwave (MW) Protocol C1 Resin Swelling (30 min) C2 Fmoc Deprotection (10-20 min) C1->C2 C3 Washing C2->C3 C4 Amino Acid Coupling (60-120 min) C3->C4 C5 Washing C4->C5 C6 Repeat Cycle (n-1) C5->C6 C7 Final Cleavage (2-3 hours) C6->C7 M1 Resin Swelling (30 min) M2 MW Deprotection (3-5 min) M1->M2 M3 Washing M2->M3 M4 MW Coupling (3-10 min) M3->M4 M5 Washing M4->M5 M6 Repeat Cycle (n-1) M5->M6 M7 Final Cleavage (2-3 hours) M6->M7

Caption: Comparison of typical timelines for conventional versus microwave-assisted SPPS workflows.

Conclusion

Rink Amide AM resin is a versatile and robust solid support for the synthesis of peptide amides. Its performance can be significantly optimized through careful protocol selection.

  • For difficult sequences or when the highest purity is required, the use of a more reactive coupling reagent like HATU is advantageous over HBTU, despite the higher cost[6].

  • Microwave-assisted synthesis offers a substantial reduction in overall synthesis time and can lead to higher purity and yields compared to conventional room-temperature methods, particularly for long or aggregation-prone peptides[7][8].

The optimal protocol will depend on the specific peptide sequence, required purity, available equipment, and economic considerations. Researchers can leverage these comparative insights to tailor their synthesis strategy for superior results.

References

Rink Amide AM Resin: A Comparative Performance Review for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal peptide amides, the choice of resin is a critical factor influencing yield, purity, and overall efficiency. Rink Amide AM resin has established itself as a versatile and widely used solid support. This guide provides a comprehensive literature review of its performance, with a comparative analysis against two common alternatives: Sieber amide resin and PAL (Peptide Amide Linker) resin. This objective comparison is supported by available experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their synthesis strategies.

Performance Characteristics at a Glance

Rink Amide AM resin is favored for its balanced properties, making it a reliable choice for a broad range of peptide amide syntheses.[1] Sieber amide resin, with its higher acid lability, offers a strategic advantage for the synthesis of protected peptide fragments.[2][3] PAL resin is often cited for its potential to yield cleaner products, particularly in the synthesis of long and complex peptides.[4]

FeatureRink Amide AM ResinSieber Amide ResinPAL Resin
Primary Application General-purpose C-terminal peptide amide synthesisSynthesis of protected peptide amidesC-terminal peptide amide synthesis, especially for long sequences
Linker Type 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetamido aminomethylXanthenyl linker5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acid
Acid Lability ModerateHighModerate to High
Typical Cleavage Conditions 95% TFA in a scavenger mixture1-5% TFA in DCM50-95% TFA in a scavenger mixture
Key Advantage Robust and versatile for a wide range of peptide amides.[1]Mild cleavage conditions preserve side-chain protecting groups.[2][3]Can provide cleaner crude products for long or difficult sequences.[4]

Quantitative Performance Data

Swelling Capacity

The degree of swelling of a resin in a given solvent is crucial for efficient synthesis, as it affects reagent access to the growing peptide chain. Polystyrene-based resins, including Rink Amide AM, typically exhibit good swelling in common SPPS solvents.

Resin TypeSolventSwelling Volume (mL/g)
Polystyrene (1% DVB)Dichloromethane (DCM)~5.0 - 8.0
Polystyrene (1% DVB)N,N-Dimethylformamide (DMF)~4.0 - 7.0
Polystyrene (1% DVB)Tetrahydrofuran (THF)~4.0 - 6.0

Note: Swelling volumes are general values for polystyrene-based resins and can vary depending on the specific resin characteristics such as cross-linkage and particle size.

Loading Efficiency

The efficiency of coupling the first amino acid to the resin is a critical parameter. In a comparative study on the synthesis of C-terminal N-alkyl amides, PAL-PEG-PS resin demonstrated significantly higher loading yields (>90%) compared to a Rink amide resin (48%) for the coupling of Fmoc-Leu-OH to an N-alkyl amine.[1] This suggests that for sterically hindered couplings, the linker structure plays a significant role.

ResinModel SystemLoading Yield (%)
PAL-PEG-PSFmoc-Leu-OH to N-alkyl amine>90
Rink AmideFmoc-Leu-OH to N-alkyl amine48
Peptide Purity

The purity of the crude peptide cleaved from the resin is a key indicator of the resin's performance. A study on the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74) on various Rink amide resins with different polymeric supports highlighted the impact of the resin matrix on purity. PEG-containing Rink amide resins consistently yielded crude peptides with purities between 75-90%, whereas a traditional polystyrene-based Rink amide resin resulted in a purity of 52%.[5] While this study did not include Sieber or PAL resins, it underscores the importance of the solid support's composition.

Resin TypePeptide SequenceCrude Peptide Purity (%)
Rink Amide-PEGACP (65-74)75 - 90
Rink Amide-PolystyreneACP (65-74)52

Experimental Protocols

To ensure reproducibility and enable accurate comparison, detailed experimental protocols for key performance indicators are provided below.

Measurement of Resin Swelling Volume

This protocol describes a standard method for determining the swelling capacity of a resin.

Materials:

  • Dry peptide synthesis resin

  • Solvent of interest (e.g., DCM, DMF, THF)

  • Graduated cylinder (10 mL) with a stopper

  • Analytical balance

Methodology:

  • Accurately weigh approximately 1 g of dry resin and record the mass.

  • Transfer the resin to the graduated cylinder.

  • Add 5 mL of the chosen solvent to the cylinder.

  • Stopper the cylinder and gently agitate to ensure all resin beads are wetted.

  • Allow the resin to swell for at least 1 hour at room temperature.

  • After the swelling period, allow the resin to settle completely.

  • Record the final volume of the swollen resin bed.

  • Calculate the swelling volume in mL/g by dividing the final volume by the initial mass of the dry resin.

Determination of Resin Loading Capacity (Fmoc Quantitation)

This spectrophotometric method is widely used to determine the loading of Fmoc-protected amino acids on the resin.

Materials:

  • Fmoc-loaded resin (accurately weighed, ~5-10 mg)

  • 20% (v/v) piperidine (B6355638) in DMF

  • DMF (spectrophotometry grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

Methodology:

  • Accurately weigh a small amount of the dry Fmoc-loaded resin into a small vial.

  • Add a known volume of 20% piperidine in DMF (e.g., 1 mL) to the resin.

  • Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Take a known aliquot of the supernatant and dilute it with a known volume of DMF in a volumetric flask to bring the absorbance into the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at 301 nm against a blank of the same dilution of 20% piperidine in DMF.

  • Calculate the resin loading (in mmol/g) using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in mL) / (ε × mass of resin in g × path length in cm) Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct at 301 nm in DMF is typically 7800 L mol⁻¹ cm⁻¹.

Peptide Cleavage and Purity Analysis by HPLC

This protocol outlines the general procedure for cleaving a peptide from the resin and analyzing its purity.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) for Rink Amide and PAL resins; 1-5% TFA in DCM for Sieber resin)

  • Cold diethyl ether

  • Centrifuge

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

Methodology:

  • Wash the peptide-bound resin with DCM and dry it under vacuum.

  • Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Allow the cleavage reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Analyze the peptide solution by reverse-phase HPLC. A typical gradient would be from 5% to 95% mobile phase B over 30 minutes.

  • Determine the purity of the peptide by integrating the peak area of the main product and expressing it as a percentage of the total peak area at a specific wavelength (e.g., 220 nm).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow cluster_swelling Swelling Capacity Measurement cluster_loading Loading Efficiency (Fmoc Quantitation) cluster_purity Peptide Purity Analysis weigh Weigh Dry Resin add_solvent Add Solvent weigh->add_solvent swell Swell for 1h add_solvent->swell measure_volume Measure Swollen Volume swell->measure_volume calculate Calculate (mL/g) measure_volume->calculate weigh_resin Weigh Fmoc-Resin add_piperidine Add Piperidine/DMF weigh_resin->add_piperidine cleave_fmoc Cleave Fmoc Group add_piperidine->cleave_fmoc dilute Dilute Supernatant cleave_fmoc->dilute measure_abs Measure Absorbance at 301 nm dilute->measure_abs calculate_loading Calculate Loading (mmol/g) measure_abs->calculate_loading cleave_peptide Cleave Peptide from Resin precipitate Precipitate with Ether cleave_peptide->precipitate dissolve Dissolve Crude Peptide precipitate->dissolve hplc HPLC Analysis dissolve->hplc integrate Integrate Peak Areas hplc->integrate

Key experimental workflows for resin performance evaluation.

resin_selection_logic cluster_amide Peptide Amide cluster_protected Protected Fragment cluster_deprotected Fully Deprotected cluster_standard Standard / Short cluster_long Long / Difficult start Desired Peptide C-Terminus? protected_or_deprotected Protected or Fully Deprotected? start->protected_or_deprotected sieber Sieber Amide Resin (High Acid Lability) protected_or_deprotected->sieber peptide_length Peptide Length & Complexity? protected_or_deprotected->peptide_length rink Rink Amide AM Resin (Versatile & Robust) peptide_length->rink pal PAL Resin (Potentially Cleaner Product) peptide_length->pal

Decision tree for selecting an amide-forming resin.

References

Rink Amide AM Resin: A Cost-Benefit Analysis for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that profoundly influences the efficiency, purity, and overall cost of producing a target peptide. For researchers, scientists, and drug development professionals, a thorough cost-benefit analysis of available resins is paramount. This guide provides a detailed comparison of Rink Amide AM resin with other commonly used SPPS resins, including Wang resin, Sieber amide resin, Merrifield resin, and 2-Chlorotrityl chloride (2-CTC) resin. The analysis is supported by experimental data and protocols to aid in making an informed decision for your specific research needs.

Performance and Application Overview

The primary function of a resin in SPPS is to provide a solid support for the stepwise assembly of amino acids into a peptide chain. The linker attached to the resin determines the C-terminal functionality of the cleaved peptide. Rink Amide AM resin is specifically designed for the synthesis of peptide amides, a common functional group in biologically active peptides.

Table 1: General Characteristics of Common SPPS Resins

Resin TypePrimary ApplicationC-Terminal FunctionalityTypical Loading Capacity (mmol/g)Cleavage Conditions
Rink Amide AM Resin Fmoc SPPSAmide (-CONH₂)0.3 - 1.0[1]Mild acid (e.g., 95% TFA)[2]
Wang Resin Fmoc SPPSCarboxylic Acid (-COOH)0.3 - 1.0[1]Strong acid (e.g., 95% TFA)[2]
Sieber Amide Resin Fmoc SPPSAmide (-CONH₂)0.2 - 0.8Very mild acid (e.g., 1-2% TFA in DCM)[3]
Merrifield Resin Boc SPPSCarboxylic Acid (-COOH)0.3 - 1.0Harsh conditions (e.g., HF, TFMSA)[4]
2-CTC Resin Fmoc SPPSCarboxylic Acid (-COOH) or Protected Fragments0.3 - 1.6+[1]Very mild acid (e.g., 1-5% TFA in DCM)[1]

Cost Analysis

The cost of SPPS resins can vary significantly based on the supplier, quantity, and specific modifications. The following table provides an approximate price comparison based on currently available data. It is important to note that these prices are subject to change and may not reflect the exact cost from all vendors.

Table 2: Representative Cost Comparison of SPPS Resins

ResinSupplier ExampleQuantityApproximate Price (USD)Price per Gram (USD)
Rink Amide AM Resin Aapptec5g$50.00[5]$10.00
Biosynth10g$392.10$39.21
Wang Resin Aapptec25g$125.00[6]$5.00
APExBIO25g$65.00[7]$2.60
Sieber Amide Resin Sigma-Aldrich1g~$686.00 (converted from ILS)~$686.00
ChemPep5g$250.00[8]$50.00
Merrifield Resin Aapptec100g$90.00[9]$0.90
Matrix Innovation100g$70.00$0.70
2-CTC Resin Aapptec25g$80.00[10]$3.20
APExBIO25g$145.00[11]$5.80

Yield and Purity Comparison

The ultimate measure of a resin's performance lies in the yield and purity of the final peptide. While these parameters are highly sequence-dependent, some general trends can be observed.

Table 3: Expected Yield and Purity of a Benchmark Peptide (Acyl Carrier Protein Fragment 65-74)

Resin TypeExpected Crude Peptide Purity (%)Typical Overall Yield (%)
Rink Amide Resin 52 - 90+[1]Moderate to High[1]
Wang Resin 50 - 90[1]Moderate to High[1]
2-CTC Resin Generally high, especially for protected fragments[1]High[1]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for successful peptide synthesis. Below are representative protocols for the key steps using Rink Amide AM resin and its alternatives.

General Fmoc-SPPS Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis using the Fmoc strategy.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Precipitation Peptide Precipitation (e.g., Cold Ether) Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification Resin_Choice start Desired Peptide C-Terminus amide Amide (-CONH2) start->amide acid Carboxylic Acid (-COOH) start->acid rink Rink Amide AM Resin (Standard Fmoc) amide->rink sieber Sieber Amide Resin (Mild Cleavage) amide->sieber wang Wang Resin (Standard Fmoc) acid->wang merrifield Merrifield Resin (Boc Chemistry) acid->merrifield ctc 2-CTC Resin (Very Mild Cleavage) acid->ctc

References

A Researcher's Guide to Confirming C-Terminal Amidation of Peptides from Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis of C-terminally amidated peptides is a critical process, as this modification is often essential for the biological activity of many peptides. Rink Amide AM resin is a widely used solid-phase support for this purpose. This guide provides a comprehensive comparison of Rink Amide AM resin with common alternatives, detailed experimental protocols for synthesis and confirmation of amidation, and troubleshooting advice to ensure the successful production of high-quality amidated peptides.

Comparison of Resins for C-Terminal Peptide Amide Synthesis

The choice of resin is a crucial factor that influences the yield, purity, and overall success of peptide amide synthesis. Rink Amide AM resin is a popular choice due to its versatility and compatibility with Fmoc chemistry.[1][2] However, other resins such as Sieber Amide and MBHA resins offer distinct advantages and disadvantages.

FeatureRink Amide AM ResinSieber Amide ResinMBHA Resin
Primary Application Fmoc-based synthesis of C-terminal peptide amides.[1]Fmoc-based synthesis of protected peptide amides.[3]Boc-based synthesis of C-terminal peptide amides.[4]
Cleavage Conditions Mildly acidic (e.g., 95% TFA).[5]Very mild acidic conditions (e.g., 1% TFA in DCM).[4]Harsh acidic conditions (e.g., HF or TFMSA).[4]
Typical Crude Purity High purity can be achieved.[5]High yields of pure peptide are reported.Good yield is possible but requires harsh cleavage.[4]
Typical Overall Yield High yields are attainable.[2]Higher yields of pure peptide are often achieved due to milder cleavage.Yield can be good, but harsh cleavage may lead to degradation.[4]
Key Advantages Good balance of stability and acid lability, compatible with standard Fmoc chemistry.[1]Extremely acid-labile, allowing for the synthesis of protected peptide fragments; reduced steric hindrance.[3]Robust for Boc chemistry.
Potential Disadvantages Linker decomposition can lead to N-alkylation of the C-terminal amide, though this can be mitigated with scavengers.[6]May be too labile for certain applications.Requires specialized and hazardous cleavage reagents.[4]

Note: Specific quantitative data on yield and purity can vary significantly depending on the peptide sequence, length, and synthesis conditions. The information presented here is based on qualitative descriptions from various sources.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) on Rink Amide AM Resin

This protocol outlines a standard manual Fmoc-based solid-phase synthesis of a generic tripeptide (e.g., Ala-Phe-Gly-NH2) on Rink Amide AM resin.

1. Resin Swelling:

  • Place Rink Amide AM resin (e.g., 100 mg, 0.5 mmol/g loading) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.[7]

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (5 times).[8]

3. Amino Acid Coupling (for the first amino acid, Fmoc-Gly-OH):

  • In a separate vial, dissolve Fmoc-Gly-OH (4 equivalents), HOBt (4 equivalents), and HBTU (3.95 equivalents) in DMF.

  • Add DIPEA (8 equivalents) to the activation mixture and let it stand for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours.

  • Wash the resin with DMF (3 times).

  • Perform a Kaiser test to confirm the completion of the coupling (beads should be colorless). If the test is positive (blue beads), repeat the coupling step.

4. Repeat Deprotection and Coupling for Subsequent Amino Acids (Fmoc-Phe-OH and Fmoc-Ala-OH):

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Wash the resin with DMF (5 times) and then with dichloromethane (B109758) (DCM) (5 times).

  • Dry the resin under vacuum.

Peptide_Synthesis_Workflow Resin Rink Amide AM Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-Gly-OH Deprotect1->Couple1 Wash1 Wash (DMF) Couple1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Repeat Cycle Couple2 Couple Fmoc-Phe-OH Deprotect2->Couple2 Wash2 Wash Couple2->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Repeat Cycle Couple3 Couple Fmoc-Ala-OH Deprotect3->Couple3 Wash3 Wash Couple3->Wash3 Final_Deprotect Final Fmoc Deprotection Wash3->Final_Deprotect Cleavage Cleavage from Resin Final_Deprotect->Cleavage Peptide Crude Peptide Amide Cleavage->Peptide

Fmoc Solid-Phase Peptide Synthesis Workflow
Cleavage of the Peptide from the Resin

1. Prepare Cleavage Cocktail:

  • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). Handle TFA in a fume hood with appropriate personal protective equipment.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[9]

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.[9]

Confirmation of C-terminal Amidation

Mass Spectrometry (MS) Analysis

Mass spectrometry is a primary tool for confirming the successful synthesis of the C-terminally amidated peptide.

Expected Mass Difference: A C-terminally amidated peptide will have a mass that is approximately 1 Da less than its corresponding C-terminal free acid counterpart due to the replacement of -OH (17.00 Da) with -NH2 (16.03 Da).

Procedure:

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% formic acid).

  • Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Compare the observed molecular weight with the theoretical molecular weight of the desired amidated peptide. The presence of a peak corresponding to the free acid (M+1 Da) would indicate incomplete amidation or hydrolysis.

Tandem MS (MS/MS) Fragmentation Analysis: For unambiguous confirmation, tandem mass spectrometry can be employed.

  • b-ions: The masses of the b-ions (fragments containing the N-terminus) will be identical for both the amidated and free acid forms of the peptide.

  • y-ions: The masses of the y-ions (fragments containing the C-terminus) will differ by approximately 1 Da between the amidated and free acid forms.[10]

  • Loss of Ammonia (B1221849): C-terminally amidated peptides can sometimes show a characteristic neutral loss of ammonia (-17 Da) from the precursor ion or fragment ions under certain collision-induced dissociation (CID) conditions.[1]

Derivatization for Enhanced Mass Difference: To amplify the mass difference between the amidated and free acid forms, the free carboxyl group can be chemically derivatized. For example, converting the C-terminal carboxylic acid to a methylamide (-CONHCH3) increases the mass difference from ~1 Da to ~14 Da, making it easier to distinguish in the mass spectrum.[7]

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is used to assess the purity of the crude peptide and can also help to separate the amidated peptide from its free acid form.

Procedure:

  • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA).

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute the peptide using a gradient of increasing acetonitrile in water, both containing 0.1% TFA.

  • Monitor the elution profile using a UV detector at 214 nm or 280 nm.[11]

  • The amidated peptide is generally slightly more hydrophobic than its corresponding free acid and will therefore typically have a slightly longer retention time. The exact separation will depend on the peptide sequence and the HPLC conditions. Collect fractions and analyze by mass spectrometry to confirm the identity of the peaks.

Analytical_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Confirmation cluster_results Confirmation of Amidation Crude_Peptide Crude Peptide (from Cleavage) HPLC RP-HPLC Analysis Crude_Peptide->HPLC MS Mass Spectrometry (ESI or MALDI) Crude_Peptide->MS HPLC->MS Fraction Collection & Analysis Purity Purity Assessment (HPLC Chromatogram) HPLC->Purity MSMS Tandem MS (MS/MS) MS->MSMS Precursor Ion Selection Correct_Mass Correct Molecular Weight (MS Spectrum, M-1 Da vs Acid) MS->Correct_Mass Fragmentation Characteristic Fragmentation (MS/MS: y-ions, NH3 loss) MSMS->Fragmentation

Analytical Workflow for Amidation Confirmation

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Crude Peptide - Incomplete coupling or deprotection steps. - Peptide aggregation during synthesis. - Inefficient cleavage from the resin.- Monitor each coupling/deprotection step with the Kaiser test. - Use pseudoproline dipeptides or chaotropic salts for difficult sequences. - Extend cleavage time or use a stronger cleavage cocktail if necessary.[12]
Presence of a Peak at M+1 Da in Mass Spectrum (Free Acid) - Incomplete amidation during synthesis. - Hydrolysis of the amide bond during cleavage or workup.- Ensure complete coupling of the first amino acid to the resin. - Minimize exposure to water during cleavage and workup.
Multiple Peaks in HPLC Chromatogram - Deletion sequences from incomplete coupling. - Side-chain protecting groups not fully removed. - Racemization. - Side reactions such as aspartimide formation.- Optimize coupling conditions (time, reagents). - Ensure appropriate scavengers are used in the cleavage cocktail. - Use additives like HOBt to suppress racemization.
C-terminal N-alkylation - Decomposition of the Rink Amide linker during TFA cleavage can generate reactive species that alkylate the C-terminal amide.- Use scavengers such as 1,3-dimethoxybenzene (B93181) in the cleavage cocktail to trap these reactive species.[6]

References

Safety Operating Guide

Navigating the Disposal of Rink Amide AM Resin: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Rink Amide AM resin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the disposal of Rink Amide AM resin, adhering to standard laboratory safety protocols and environmental regulations.

Safety and Hazard Assessment

According to available Safety Data Sheets (SDS), Rink Amide AM resin is not consistently classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard.[1][2] However, some sources indicate that it may cause skin, eye, and respiratory tract irritation.[3][4] Given this variability, it is prudent to handle Rink Amide AM resin as a potentially hazardous chemical and follow all appropriate safety precautions.

Personal Protective Equipment (PPE) during Handling and Disposal:

PPE CategoryItem
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)
Eye/Face Protection Safety goggles with side protection
Respiratory Protection Use in a well-ventilated area. A dust respirator may be necessary if handling large quantities or if dust is generated.
Skin and Body Protection Laboratory coat

Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe disposal of Rink Amide AM resin from the laboratory.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or contaminated Rink Amide AM resin should be treated as solid chemical waste.

  • Segregation: Keep solid resin waste separate from liquid waste streams.[5] Do not mix with other incompatible wastes.[5]

2. Waste Collection and Containerization:

  • Container Selection: Use a clearly labeled, leak-proof container compatible with the resin.[6][7] The original product container is often a suitable choice for waste accumulation.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (as a precautionary measure), the full chemical name "Rink Amide AM Resin," and the date of accumulation.[6]

  • Container Management: Keep the waste container securely closed except when adding waste.[8][9] Store the container in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.[6][9]

3. Disposal of Empty Containers:

  • Decontamination: To be disposed of as non-hazardous waste, empty containers must be triple-rinsed with a suitable solvent capable of removing the resin residue.[6][8]

  • Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly with liquid chemical waste.[6]

  • Final Disposal: After triple-rinsing and removal or defacing of the original label, the empty container can typically be disposed of as regular laboratory glass or plastic waste.[5][8] If the container cannot be safely and thoroughly cleaned, it should be disposed of as hazardous waste.[5]

4. Final Disposal of Resin Waste:

  • Professional Disposal: All chemical waste, including the collected Rink Amide AM resin, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][8]

  • Prohibited Disposal Methods: Never dispose of Rink Amide AM resin down the drain or in the regular trash.[6][8] Evaporation of chemicals as a disposal method is also prohibited.[8]

Experimental Protocols

The procedures outlined above are based on standard laboratory chemical waste management guidelines. Specific experimental protocols that generate Rink Amide AM resin waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset of the experiment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Rink Amide AM resin and its associated containers.

G start Rink Amide AM Resin Waste Generated is_solid Is the waste solid resin? start->is_solid collect_solid Collect in a labeled, compatible solid waste container. is_solid->collect_solid Yes is_container Is it an empty container? is_solid->is_container No store_saa Store waste container in a designated Satellite Accumulation Area (SAA). collect_solid->store_saa can_clean Can the container be safely and thoroughly cleaned? is_container->can_clean Yes dispose_container_haz Dispose of container as hazardous waste. is_container->dispose_container_haz No triple_rinse Triple-rinse with a suitable solvent. can_clean->triple_rinse Yes can_clean->dispose_container_haz No collect_rinsate Collect first rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container_nonhaz Dispose of clean container as non-hazardous waste. collect_rinsate->dispose_container_nonhaz dispose_container_haz->store_saa ehs_pickup Arrange for pickup by EHS or a licensed waste disposal contractor. store_saa->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Caption: Decision workflow for Rink Amide AM resin disposal.

References

Personal protective equipment for handling Rink Amide AM Resin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Rink Amide AM Resin

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Rink Amide AM Resin. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

While Rink Amide AM Resin is not classified as a hazardous substance, standard laboratory safety protocols should always be followed to minimize exposure and prevent contamination.[1][2] The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses or GogglesShould be worn to protect from potential splashes.[2][3][4] Tightly fitting safety goggles are recommended.[3]
Hand Protection Nitrile GlovesDisposable nitrile gloves are required to prevent skin contact.[2][5] Gloves must be inspected before use and changed immediately if contaminated.[3][6]
Body Protection Laboratory CoatA standard lab coat or other impervious clothing must be worn to protect skin and clothing from accidental spills.[2][6]
Respiratory Protection Dust Mask (e.g., N95)Not typically required under normal handling conditions.[2][3] However, if weighing quantities that could become airborne, handling within a fume hood or wearing a dust mask is a recommended precaution.[2][3]
Foot Protection Closed-toe ShoesMust be worn in the laboratory at all times to protect against spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Procedure

This section details the procedural workflow for the safe handling of Rink Amide AM Resin from receipt to use.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the resin in a tightly closed container in a dry, well-ventilated area.[6][7] The recommended storage temperature is typically between 2-8°C.[7][8]

  • Labeling: Ensure the container is clearly labeled with the substance name and any hazard information.

Preparation and Use
  • Ventilation: Use the resin in a well-ventilated area. For operations that may generate dust, use process enclosures or local exhaust ventilation.[6][7]

  • Avoid Inhalation: Take precautions to avoid breathing in dust from the resin.[6][7]

  • Personal Hygiene: Wash hands thoroughly after handling the resin and before eating, smoking, or using the lavatory.[5][6]

  • Avoid Contact: Prevent contact with skin and eyes by wearing the appropriate PPE.[6][7]

Emergency Procedures
  • Eye Contact: If the resin comes into contact with the eyes, immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[7][9]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.[3][7][9]

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and get medical attention.[7][9]

  • Ingestion: If swallowed, rinse the mouth with water and seek medical attention.[7][9]

Disposal Plan

Proper disposal of Rink Amide AM Resin and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Unused Resin: Unused or waste resin should be swept up and shoveled into a suitable, labeled container for disposal.[3][9]

  • Contaminated Materials: All disposable materials that have come into contact with the resin, such as pipette tips, gloves, and lab coats, should be collected in a designated waste container.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3]

Experimental Workflow Diagram

The following diagram illustrates the complete, step-by-step workflow for safely handling Rink Amide AM Resin.

Caption: Workflow for Safe Handling of Rink Amide AM Resin.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.